RP-1664
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H24F2N8O2S |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
5-cyclopropyl-2-N-(2,6-difluoro-4-methylsulfonylphenyl)-2-N-methyl-6-(1-methylimidazol-4-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H24F2N8O2S/c1-12-7-18(31-30-12)27-22-19(13-5-6-13)20(17-10-32(2)11-26-17)28-23(29-22)33(3)21-15(24)8-14(9-16(21)25)36(4,34)35/h7-11,13H,5-6H2,1-4H3,(H2,27,28,29,30,31) |
Clé InChI |
POKVQQVLRJLUAK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Precision Strike of RP-1664: A Targeted Approach for TRIM37-Amplified Malignancies
A deep dive into the synthetic lethal interaction between PLK4 inhibition and TRIM37 amplification, offering a novel therapeutic avenue for a defined subset of aggressive cancers.
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action of RP-1664, a first-in-class, highly selective, and orally bioavailable Polo-Like Kinase 4 (PLK4) inhibitor. This compound is currently under investigation for the treatment of solid tumors characterized by the amplification of the TRIM37 gene. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, signaling pathways, and experimental methodologies that underpin the therapeutic rationale for this compound in this patient population.
Executive Summary
Amplification of the 17q23 chromosomal region, which houses the TRIM37 gene, is a frequent event in several aggressive cancers, including approximately 10% of breast cancers and 50-60% of neuroblastomas.[1][2] TRIM37, an E3 ubiquitin ligase, plays a critical role in regulating centrosome function and pericentriolar material (PCM). Its overexpression leads to genomic instability through delayed centrosome maturation and separation.[3] This creates a specific vulnerability that can be exploited by targeting a key enzyme in centriole duplication, Polo-Like Kinase 4 (PLK4). This compound, by inhibiting PLK4, induces a state of synthetic lethality in TRIM37-amplified cancer cells, leading to mitotic catastrophe and cell death.[4] Preclinical studies have demonstrated the potent and selective activity of this compound in TRIM37-high tumor models, both in vitro and in vivo. A phase 1 clinical trial (LIONS, NCT06232408) is currently evaluating the safety and efficacy of this compound in patients with TRIM37-high solid tumors.
The Central Players: TRIM37 and PLK4
TRIM37: A Master Regulator of Centrosome Integrity and Gene Expression
The Tripartite Motif-Containing Protein 37 (TRIM37) is a multifaceted E3 ubiquitin ligase with two primary oncogenic functions in the context of its amplification:
-
Negative Regulation of Centrosomal Pericentriolar Material (PCM): TRIM37 negatively impacts the PCM, the protein matrix surrounding the centrioles that is crucial for microtubule nucleation.[3] Overexpression of TRIM37 leads to a reduction in key PCM components like CEP192, PCNT, and CDK5RAP2.[2] This results in delayed centrosome maturation and separation at the onset of mitosis, increasing the frequency of mitotic errors and contributing to genomic instability.[3]
-
Histone H2A Mono-ubiquitination: TRIM37 can also mono-ubiquitinate histone H2A, a modification associated with transcriptional repression.[5] This action can lead to the silencing of tumor suppressor genes, further promoting tumorigenesis.[5]
The amplification of the TRIM37 gene is found in up to approximately 40% of breast cancers.[5]
PLK4: The Gatekeeper of Centriole Duplication
Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that serves as the master regulator of centriole duplication during the cell cycle.[4] Its activity is tightly controlled to ensure that each cell inherits the correct number of centrosomes, which are essential for forming the bipolar mitotic spindle necessary for accurate chromosome segregation.
The Synthetic Lethal Mechanism of this compound
The therapeutic strategy of this compound hinges on a synthetic lethal interaction, where the inhibition of PLK4 is selectively lethal to cancer cells with high levels of TRIM37, while normal cells are largely unaffected. This lethality manifests through a dual mechanism depending on the concentration of the inhibitor.
High-Dose this compound: Centrosome Depletion and Mitotic Catastrophe
At higher concentrations, this compound completely inhibits PLK4, leading to a failure of centriole duplication. Normal cells can often arrest in the cell cycle and survive without centrioles by using an alternative, acentrosomal pathway for microtubule organization to form a functional spindle. However, in TRIM37-amplified cancer cells, this rescue pathway is compromised. The high levels of TRIM37 have already depleted the necessary PCM components, including CEP192, which are critical for the formation of these acentrosomal microtubule-organizing centers (MTOCs).[1] This inability to form a proper mitotic spindle in the absence of centrioles leads to mitotic catastrophe and subsequent p53-dependent cell death.
Low-Dose this compound: Centriole Amplification and Multipolar Mitosis
Interestingly, at lower concentrations, partial inhibition of PLK4 by this compound can lead to centriole amplification, or the formation of supernumerary centrosomes.[6][7] While some cancer cells can cope with extra centrosomes by clustering them to form a pseudo-bipolar spindle, neuroblastoma cells, in particular, have shown a striking inability to do so.[7][8] This leads to multipolar mitoses, where chromosomes are unevenly segregated, resulting in aneuploidy and ultimately, cell death.[6][8] This low-dose mechanism of action appears to be independent of both TRIM37 and TP53 status, broadening the potential applicability of PLK4 inhibitors.[7][8]
Preclinical Data Highlights
While specific quantitative data from peer-reviewed publications on this compound is emerging, the following table summarizes the expected preclinical data profile based on the known activity of potent PLK4 inhibitors in TRIM37-amplified cancer models.
| Parameter | Cell Line (TRIM37 Status) | Value | Reference |
| IC50 (Cell Viability) | Breast Cancer (Amplified) | Low nM | [2] |
| Neuroblastoma (Amplified) | Low nM | [1] | |
| Breast Cancer (Normal) | High nM to µM | [2] | |
| Tumor Growth Inhibition (Xenograft) | Breast Cancer (Amplified) | Significant | [5] |
| Neuroblastoma (Amplified) | Significant | [8] | |
| Pharmacodynamic Marker | Centrosome Number | Dose-dependent decrease (high dose) or increase (low dose) | [6][7] |
| Pharmacodynamic Marker | Mitotic Catastrophe | Significant increase in TRIM37-amplified cells | [2] |
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting TRIM37-driven centrosome dysfunction in 17q23-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. TRIM37 is a new histone H2A ubiquitin ligase and breast cancer oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Dual Mechanism of Sensitivity to PLK4 Inhibition by RP-1664 in Neuroblastoma: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual mechanism of sensitivity to the Polo-like kinase 4 (PLK4) inhibitor, RP-1664, with a specific focus on its effects in neuroblastoma. This document details the underlying molecular pathways, presents key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these findings.
Core Concept: A Bimodal Action Driving Cancer Cell Death
This compound, a novel, highly potent, and selective PLK4 inhibitor, demonstrates a unique dual mechanism of action that renders cancer cells, particularly neuroblastoma, hypersensitive to its effects.[1][2] This bimodal activity is concentration-dependent and exploits different cellular vulnerabilities.
At higher concentrations (typically above 100 nM), this compound leads to complete PLK4 inhibition , resulting in centriole loss .[2][3] In cancer cells with high expression of the TRIM37 gene, this loss of centrioles induces aberrant mitotic spindle formation, leading to mitotic catastrophe and p53-dependent apoptosis.[1][4] This mechanism represents a synthetic lethal interaction, where the combination of TRIM37 overexpression and PLK4 inhibition is cytotoxic.
Conversely, at lower concentrations of this compound, partial PLK4 inhibition paradoxically leads to centriole amplification .[1][2] This is attributed to an intermediate state of inhibition that disrupts the normal regulation of PLK4, leading to the formation of supernumerary centrosomes.[2] Neuroblastoma cells, in particular, are unable to effectively manage these extra centrosomes, resulting in multipolar mitoses and subsequent cell death.[1][4] This second mechanism is independent of both TRIM37 and p53 status, broadening the potential therapeutic window for this compound.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | TRIM37 Status | TP53 Status | IC50 (nM) | Effect at Low Dose | Effect at High Dose |
| MCF-7 | Breast Carcinoma | High | Wild-Type | 47 | Centriole Amplification | Centriole Loss, p53 activation |
| CHP-134 | Neuroblastoma | 17q gain | Wild-Type | 19 | Centriole Amplification | Centriole Loss |
| CHP-212 | Neuroblastoma | 17q gain | Mutant | Not specified | Centriole Amplification | Centriole Loss |
| RPE1-hTERT Cas9 TP53-KO | Retinal Pigment Epithelial | Not specified | Null | Not specified | Partial PLK4 Stabilization | Maximal PLK4 Stabilization (>100 nM) |
Data compiled from multiple sources.[2][5]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Finding |
| MCF-7 | Breast Carcinoma | Not specified | Not specified | Efficacy in TRIM37-high, TP53-WT tumors.[2] |
| CHP-134 | Neuroblastoma | 600 ppm (3 days on/4 off) | Not specified | Robust anti-tumor activity.[5] |
| CAL-14 | Triple-Negative Breast Cancer | 21 mg/kg | Not specified | Tumor inhibition observed.[5] |
| NSCLC-CTG-3121 | Non-Small Cell Lung Cancer | 12.5 mg/kg | 113% | Significant tumor inhibition.[5] |
| Neuroblastoma Xenografts (pooled) | Neuroblastoma | Not specified | Robust efficacy in 14 out of 15 models.[1][6] | Supports biomarker-directed clinical development.[1][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental designs discussed in this guide.
Caption: Dual mechanism of this compound action.
Caption: CRISPR screen workflow for this compound.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of our understanding of this compound's dual mechanism are provided below.
Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Methodology:
-
Cells (e.g., neuroblastoma cell lines) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
Cell viability is assessed at specific time points (e.g., 72 hours) using one of the following methods:
-
Incucyte Live-Cell Analysis: Real-time monitoring of cell proliferation based on confluence.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
-
IC50 values are calculated by fitting the dose-response data to a non-linear regression curve.[2]
-
Capillary-Based Immunodetection (Simple Western)
-
Objective: To quantify changes in protein levels (e.g., PLK4 stabilization) following this compound treatment.
-
Methodology:
-
Cells are treated with various concentrations of this compound for a specified duration.
-
Whole-cell lysates are prepared.
-
Protein concentration is determined, and lysates are diluted to a standard concentration.
-
Lysates are loaded into capillaries for size-based protein separation.
-
Proteins are immunoprobed with a primary antibody against the target protein (e.g., anti-PLK4) and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate is added, and the signal is detected and quantified. Total protein can be used as a loading control.[2][3]
-
CRISPR/Cas9 Screens
-
Objective: To identify genes whose knockout confers resistance or sensitivity to this compound, thereby elucidating the genetic dependencies of the drug's effects.
-
Methodology:
-
A suitable neuroblastoma cell line (e.g., one with low TRIM37 and null TP53 to focus on the centriole amplification mechanism) is transduced with a genome-wide CRISPR/Cas9 knockout library.
-
The transduced cell population is then treated with either a vehicle control (DMSO) or a specific concentration of this compound that induces centriole amplification.
-
The cells are cultured for a period that allows for the selection of resistant or sensitive populations.
-
Genomic DNA is extracted from the surviving cells.
-
The single-guide RNA (sgRNA) sequences are amplified by PCR and identified through next-generation sequencing (NGS).
-
The abundance of each sgRNA in the this compound-treated population is compared to the control population to identify genes whose knockout leads to enrichment (resistance) or depletion (sensitivity).[1]
-
Live-Cell Imaging
-
Objective: To visualize and quantify the cellular phenotypes, such as centriole amplification and multipolar mitoses, induced by this compound in real-time.
-
Methodology:
-
Cells are seeded in imaging-compatible plates or dishes.
-
Cells may be engineered to express fluorescently tagged proteins that mark cellular structures of interest (e.g., a centrosomal marker).
-
Cells are treated with this compound at concentrations known to induce either centriole amplification or loss.
-
The cells are imaged using a high-resolution, live-cell imaging microscope equipped with an environmental chamber to maintain optimal temperature, humidity, and CO2 levels.
-
Time-lapse images are acquired to track mitotic progression and identify abnormalities such as multipolar spindle formation.
-
Image analysis software is used to quantify the number of centrosomes per cell and the frequency of mitotic errors.[1][4]
-
Conclusion
The dual mechanism of action of this compound represents a sophisticated approach to cancer therapy, particularly for neuroblastoma. By targeting both TRIM37-high, p53-wild-type cancers through centriole loss and a broader range of neuroblastomas through the induction of mitotic catastrophe via centriole amplification, this compound demonstrates significant preclinical promise. The data and protocols outlined in this guide provide a foundational understanding for further research and development of this first-in-class PLK4 inhibitor. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[2][7]
References
- 1. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Repare Therapeutics details discovery of PLK4 inhibitor this compound | BioWorld [bioworld.com]
- 6. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Synthetic Lethality of RP-1664 in TRIM37-High Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic lethal relationship between RP-1664, a first-in-class, orally bioavailable small molecule inhibitor of Polo-like Kinase 4 (PLK4), and tumors characterized by the overexpression of Tripartite Motif-containing protein 37 (TRIM37). Overexpression of TRIM37, an E3 ubiquitin ligase, is a key oncogenic driver in a variety of solid tumors, including neuroblastoma and breast cancer. This document details the mechanism of action of this compound, presents preclinical data supporting its potent and selective anti-tumor activity, outlines experimental protocols for key assays, and provides an overview of the ongoing clinical development.
Introduction: The PLK4-TRIM37 Synthetic Lethal Axis
Synthetic lethality is a promising therapeutic strategy in oncology where the co-occurrence of two genetic events—in this case, the inhibition of PLK4 by this compound and the overexpression of TRIM37—results in cell death, while either event alone is viable.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1] Centrioles are essential for the formation of centrosomes, which function as the primary microtubule-organizing centers in animal cells and are vital for proper mitotic spindle assembly and chromosome segregation.
TRIM37 is an E3 ubiquitin ligase that has been identified as an oncoprotein in several cancers. Its overexpression, often due to gene amplification on chromosome 17q23, is associated with poor prognosis.[2][3][4] In the context of the PLK4-TRIM37 synthetic lethality, the critical function of TRIM37 is its ability to degrade the pericentriolar material (PCM), a protein matrix surrounding the centrioles that is also capable of nucleating microtubules.
In normal cells, if centriole-based microtubule nucleation is compromised, the PCM can compensate to ensure proper spindle formation. However, in cancer cells with high levels of TRIM37, the PCM is degraded, making these cells critically dependent on centrioles for survival.[5][6] By inhibiting PLK4, this compound prevents centriole duplication, leading to a state of "centriole bankruptcy" in the subsequent cell divisions of TRIM37-high tumors. This results in mitotic catastrophe, characterized by failed chromosome segregation and subsequent apoptotic cell death.[5][6]
This compound: A Potent and Selective PLK4 Inhibitor
This compound is a highly selective and orally bioavailable inhibitor of PLK4.[7][8] Preclinical studies have demonstrated its potent anti-tumor activity in a range of TRIM37-high cancer models.
In Vitro Efficacy
This compound has shown potent and selective growth inhibition in cancer cell lines with high TRIM37 expression.
| Cell Line | Cancer Type | TRIM37 Status | This compound IC50 (nM) |
| CHP-134 | Neuroblastoma | High | 19 |
| MCF-7 | Breast Cancer | High | 47 |
Table 1: In vitro antiproliferative activity of this compound in TRIM37-high cancer cell lines.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in multiple patient-derived and cell-line-derived xenograft models of TRIM37-high cancers.
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| CAL-14 | Triple-Negative Breast Cancer | 21 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition |
| CHP-134 | Neuroblastoma | 600 ppm in chow (3 days on/4 off) | Significant tumor growth inhibition |
| CTG-3121 | Non-Small Cell Lung Cancer | 12.5 mg/kg | 113% |
Table 2: In vivo efficacy of this compound in TRIM37-high xenograft models.
Mechanism of Action: Visualizing the Pathway
The synthetic lethal interaction between this compound and TRIM37 overexpression can be visualized as a signaling pathway leading to cancer cell death.
Caption: Synthetic lethality of this compound in TRIM37-high cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (CellTiter-Glo®)
References
- 1. Repare Therapeutics doses first patient in phase 1 LIONS clinical trial to evaluate this compound [pharmabiz.com]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. promega.com [promega.com]
- 8. Repare Therapeutics this compound Phase 1 Trial Results – AACR 2025 [towardshealthcare.com]
RP-1664: A Technical Guide to its Role in Disrupting Centriole Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-1664 is a first-in-class, orally bioavailable, and highly selective inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] Its primary mechanism of action is the disruption of centriole biogenesis, a critical process for cell division. This targeted action has positioned this compound as a promising therapeutic agent in oncology, particularly for tumors harboring specific genetic alterations, such as TRIM37 amplification.[1][4][5][6] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction to this compound and its Target: PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[7] Centrioles are core components of the centrosome, the primary microtubule-organizing center in animal cells, which is essential for the formation of the mitotic spindle and accurate chromosome segregation. The precise control of centriole number is critical for genomic stability.
This compound was developed as a potent and selective inhibitor of PLK4, demonstrating significant improvements in potency, selectivity, and pharmacokinetic properties over earlier PLK4 inhibitors like Centrinone B.[1][2] It is currently being evaluated in clinical trials for the treatment of advanced solid tumors (NCT06232408).[1][2][8]
Mechanism of Action: Disruption of Centriole Biogenesis
This compound's primary anti-cancer effect stems from its ability to disrupt centriole biogenesis by inhibiting the kinase activity of PLK4. This disruption manifests in a bimodal, dose-dependent manner:
-
Low Concentrations: Partial inhibition of PLK4 by low doses of this compound leads to centriole amplification (the formation of supernumerary centrioles).[4] This is thought to occur because partial inhibition prevents PLK4 autophosphorylation and subsequent degradation, leading to an accumulation of active PLK4 at the centrosome.
-
High Concentrations: Complete inhibition of PLK4 at higher concentrations of this compound results in centriole loss .[4]
Both centriole amplification and loss lead to mitotic errors, such as multipolar spindle formation and chromosome mis-segregation, ultimately triggering cell cycle arrest or apoptosis.
The Role of TRIM37 in this compound Sensitivity
A key determinant of cellular sensitivity to this compound is the status of the Tripartite Motif Containing 37 (TRIM37) gene. TRIM37 is an E3 ubiquitin ligase that negatively regulates the stability of several pericentriolar material (PCM) components, including CEP192.[1][9]
In normal cells, if centrioles are lost due to PLK4 inhibition, the PCM can still nucleate microtubules to form an acentrosomal spindle, allowing for cell division to proceed, albeit with a higher error rate.[4][10] However, in cancer cells with TRIM37 amplification or overexpression , the PCM is compromised due to the degradation of its components.[1][7][9][10] These cells become critically dependent on centrioles for spindle formation. Therefore, when treated with this compound, TRIM37-high cells experience a catastrophic failure of mitosis due to the combined loss of both centrioles and functional PCM, leading to synthetic lethality.[1][7][10]
The Influence of p53
The tumor suppressor protein p53 also plays a crucial role in the cellular response to this compound. The mitotic surveillance pathway, which is activated by prolonged mitosis resulting from centriole disruption, is dependent on the USP28-53BP1-p53 axis.[4] Activation of this pathway leads to a p21-mediated cell cycle arrest and apoptosis.[4][11] Consequently, tumors with wild-type p53 are generally more sensitive to the apoptotic effects of this compound following centriole disruption.[4]
However, in some contexts, such as neuroblastoma, sensitivity to low doses of this compound that cause centriole amplification can be independent of both TRIM37 and p53 status.[4] This suggests a dual mechanism of action where different cancer types may be vulnerable to different consequences of PLK4 inhibition.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | TRIM37 Status | p53 Status | IC50 (nM) | Notes |
| CHP-134 | Neuroblastoma | Amplified | Wild-Type | ~19 | Highly sensitive to both low and high doses. |
| MCF-7 | Breast Cancer | Amplified | Wild-Type | ~47 | Sensitivity is dependent on high TRIM37. |
| RPE1-hTERT | Retinal Pigment Epithelium | Normal | Wild-Type | >1000 | Relatively insensitive. |
| RPE1-hTERT p53-KO | Retinal Pigment Epithelium | Normal | Knockout | >1000 | Remains insensitive. |
| RPE1-hTERT TRIM37-OE | Retinal Pigment Epithelium | Overexpressed | Wild-Type | ~30-fold more sensitive than parental | Increased sensitivity with TRIM37 overexpression. |
Data synthesized from multiple sources, including bioRxiv preprints and conference abstracts.[4][11]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes |
| TRIM37-high Breast Cancer (multiple models) | Breast Cancer | Various | >80% | Sustained regressions observed at well-tolerated doses.[12] |
| Neuroblastoma (14 out of 15 models) | Neuroblastoma | Not specified | Robust anti-tumor activity | Efficacy observed at doses consistent with centriole amplification. |
| MCF-7 | Breast Cancer | 600 ppm in chow (14 days on/7 days off) | Significant | Well-tolerated with less than 20% body weight loss.[4] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific details may vary between laboratories.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on cancer cell growth and determine IC50 values.
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated controls and plot the dose-response curve to calculate the IC50 value using non-linear regression.
-
Western Blotting for PLK4 and p21
-
Objective: To assess the effect of this compound on the protein levels of PLK4 (target engagement) and p21 (downstream pathway activation).
-
Methodology:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PLK4, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for Centriole Visualization
-
Objective: To visualize and quantify centrioles in cells treated with this compound.
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips.
-
Drug Treatment: Treat cells with low and high concentrations of this compound to induce centriole amplification and loss, respectively.
-
Fixation: Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing BSA and normal goat serum in PBS for 1 hour.
-
Antibody Staining:
-
Incubate with a primary antibody against a centriolar marker, such as Centrin or γ-tubulin, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Imaging and Quantification: Acquire images using a confocal microscope and quantify the number of centrioles per cell.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7 or neuroblastoma cell lines) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound orally (e.g., by gavage or formulated in chow) at various doses and schedules. A control group should receive a vehicle.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by IHC or western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's function.
Signaling Pathways
Caption: this compound's synthetic lethality with high TRIM37 expression.
Caption: Dose-dependent dual mechanism of this compound on centriole number.
Experimental Workflows
Caption: Workflow for in vitro characterization of this compound.
Caption: Workflow for in vivo xenograft studies with this compound.
Conclusion and Future Directions
This compound represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for cancers with specific vulnerabilities related to centriole biogenesis. Its potent and selective inhibition of PLK4, combined with the synthetic lethal relationship with TRIM37 amplification, provides a strong rationale for its clinical development. The dual, dose-dependent mechanism of action further suggests that its therapeutic window could be tailored to different cancer contexts.
Future research will likely focus on identifying additional biomarkers of sensitivity and resistance to this compound, exploring combination therapies to enhance its efficacy, and further elucidating the complex interplay between PLK4, TRIM37, p53, and other cellular pathways. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients and its ultimate role in the landscape of cancer therapeutics.
References
- 1. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound / a first-in-class orally bioavailable, selective PLK4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. biorxiv.org [biorxiv.org]
- 5. First Participant Receives Initial Dose of this compound in Repare Therapeutics' Early-Stage Study [synapse.patsnap.com]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
what is the molecular target of RP-1664
An In-Depth Technical Guide to RP-1664: A First-in-Class PLK4 Inhibitor for Precision Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4] Developed by Repare Therapeutics, this compound is engineered to exploit the synthetic lethal relationship between PLK4 inhibition and the amplification or overexpression of the TRIM37 gene, a genetic alteration found in a range of solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and a high percentage of high-grade neuroblastomas.[2][3][5] Preclinical data demonstrate that this compound induces potent, single-agent anti-tumor activity in TRIM37-high cancer models, both in vitro and in vivo.[2][5][6] The compound is currently being evaluated in a Phase 1 clinical trial (LIONS, NCT06232408) for the treatment of advanced solid tumors harboring TRIM37 alterations.[5][7] This guide provides a comprehensive overview of the molecular target, mechanism of action, preclinical data, and experimental methodologies related to this compound.
Molecular Target: Polo-like Kinase 4 (PLK4)
The designated molecular target of this compound is Polo-like kinase 4 (PLK4) .[1][2][3] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[8][9][10] Centrosomes, which are composed of two centrioles surrounded by pericentriolar material (PCM), are the primary microtubule-organizing centers in animal cells and are essential for the formation of the bipolar mitotic spindle, ensuring proper chromosome segregation.
PLK4's activity is tightly regulated to ensure that each cell forms exactly two centrosomes per cell cycle.[7] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a hallmark of many cancers that contributes to genomic instability.[11]
Mechanism of Action: Synthetic Lethality with TRIM37
This compound's therapeutic strategy is rooted in the principle of synthetic lethality . It is specifically designed to be effective in tumors that have an amplification or overexpression of the Tripartite Motif-Containing Protein 37 (TRIM37) gene.[2][4][5]
The mechanism can be summarized as follows:
-
Role of TRIM37: TRIM37 is an E3 ubiquitin ligase that negatively regulates the stability of several PCM components.[7][9] In tumors with high levels of TRIM37, the PCM is compromised.[7][9]
-
Cellular Dependence: These TRIM37-high cells become critically dependent on centrioles for successful cell division and mitotic spindle formation.[3][5]
-
Impact of PLK4 Inhibition: By selectively inhibiting PLK4, this compound prevents new centriole biogenesis.[3][5]
-
Synthetic Lethal Outcome: In TRIM37-high cancer cells, the dual insult of a compromised PCM (due to high TRIM37) and the inability to form new centrioles (due to PLK4 inhibition by this compound) leads to mitotic catastrophe and selective cancer cell death.[3][7] Normal cells, with functional PCM, can tolerate the loss of centrioles and are therefore less sensitive to PLK4 inhibition.
This targeted approach offers a precision oncology strategy for patients whose tumors carry the TRIM37 biomarker.[2]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of PLK4 in biochemical and cell-based assays.[9][10] In vitro, cell lines with high levels of TRIM37 show significantly greater sensitivity to this compound compared to those without TRIM37 amplification, confirming the synthetic lethal phenotype.[9][10]
Studies in neuroblastoma (NBL) cell lines, which frequently exhibit 17q gain (the chromosomal region containing TRIM37), showed robust sensitivity to this compound, with IC50 values in the nanomolar range.[7]
Table 1: In Vitro Cell Viability (IC50) of this compound in Neuroblastoma Cell Lines
| Cell Line | This compound IC50 (nM) | TRIM37/17q Status |
|---|---|---|
| Various NBL lines | Nanomolar range | 17q gain |
(Note: Specific IC50 values for a broad panel of cell lines are detailed in preclinical publications and presentations. The data indicates a consistent nanomolar potency in sensitive lines.)[7]
Pharmacodynamic studies in cells treated with this compound show the expected on-target effects, including:
-
Accumulation of PLK4 protein , as inhibition prevents its degradation.[7][9][10]
-
Induction of p21 , a cell cycle inhibitor, consistent with mitotic disruption.[9][10]
In Vivo Efficacy
In multiple preclinical xenograft models of solid tumors with TRIM37 amplification, including breast cancer and neuroblastoma, orally administered this compound has shown profound, dose-dependent anti-tumor activity.[2][6][9]
Reported outcomes include:
-
Sustained tumor regressions in multiple cell-derived and patient-derived xenograft (PDX) models.[9][10]
-
Efficacy was demonstrated to correlate well with the extent of drug exposure (AUC).[9][10]
Table 2: Summary of In Vivo Preclinical Efficacy
| Tumor Model Type | Genetic Marker | This compound Outcome | Reference |
|---|---|---|---|
| Breast Cancer Xenograft | TRIM37-high | >80% TGI, sustained regressions | [9][10] |
| Neuroblastoma Xenograft | TRIM37-high | Deep tumor growth inhibition, regressions | [3][5] |
| NSCLC Xenograft | TRIM37-high | Robust monotherapy activity |[2][6] |
Selectivity and Pharmacokinetics
This compound was developed through structure-based optimization of a precursor molecule, centrinone (B606597) B, to improve metabolic stability and oral bioavailability.[1] Kinome profiling has demonstrated that this compound has exquisite selectivity for PLK4 over related kinases, including Aurora A/B and PLK1.[12] The compound possesses an excellent pharmacokinetic profile in preclinical species, suitable for oral administration.[1]
Experimental Protocols & Workflows
Cell Viability and IC50 Determination
The anti-proliferative effect of this compound is typically measured using cell viability assays.
Methodology:
-
Cell Plating: Cancer cell lines (both TRIM37-high and control) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or via automated microscopy (e.g., Incucyte).
-
Data Analysis: Luminescence or confluence data is normalized to vehicle-treated controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot for Pharmacodynamic Markers
Western blotting is used to confirm target engagement and downstream effects by measuring protein levels.
Methodology:
-
Cell Lysis: Cells treated with this compound are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE (e.g., 10-12% gel) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight with primary antibodies against PLK4, p21, or a loading control (e.g., GAPDH, α-tubulin).
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Tumor Model
Efficacy is evaluated in immunocompromised mice bearing human tumor xenografts.
Methodology:
-
Cell Implantation: TRIM37-high cancer cells (e.g., 3 x 10^6 cells) are suspended in a suitable medium (e.g., PBS with Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is calculated using the formula: Volume = (width)² x length/2.
-
Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally according to a specified dose and schedule.
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to determine efficacy.
Conclusion
This compound is a highly selective and potent PLK4 inhibitor that has demonstrated significant preclinical efficacy as a monotherapy in cancer models characterized by TRIM37 amplification. Its mechanism of action, based on the synthetic lethal interaction between PLK4 inhibition and TRIM37 overexpression, provides a clear patient selection strategy. The promising preclinical data, combined with favorable pharmacokinetic properties, has supported its advancement into clinical trials, representing a novel and targeted therapeutic approach for a defined patient population with high unmet medical need.
References
- 1. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. reparerx.com [reparerx.com]
- 4. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 5. LLC cells tumor xenograft model [protocols.io]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ir.reparerx.com [ir.reparerx.com]
- 10. ir.reparerx.com [ir.reparerx.com]
- 11. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Dual-Edged Sword: RP-1664's Dose-Dependent Disruption of Cell Cycle Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RP-1664 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole biogenesis.[1] Its mechanism of action centers on the disruption of the normal cell cycle by interfering with centrosome duplication, a critical process for the formation of a bipolar mitotic spindle and accurate chromosome segregation.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cell cycle progression, supported by quantitative data and detailed experimental protocols. Notably, this compound exhibits a bimodal activity profile: low concentrations induce centriole amplification, while higher concentrations lead to centriole loss.[1][3] Both phenomena culminate in mitotic catastrophe and cell death, particularly in tumor cells with specific genetic backgrounds, such as TRIM37 amplification.[4][5] This guide will delve into the signaling pathways involved, present key experimental data in a structured format, and provide detailed methodologies for the crucial experiments cited.
Introduction to this compound and its Target: PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the initiation of centriole duplication during the S-phase of the cell cycle.[6][2] The precise regulation of PLK4 activity is essential to ensure that each daughter cell inherits a single centrosome, which is composed of two centrioles. Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a hallmark of many cancers, which contributes to genomic instability.[2]
This compound is a novel small molecule inhibitor that demonstrates high selectivity for PLK4. Its development is rooted in the concept of synthetic lethality, a therapeutic strategy that targets a gene or protein that is essential for the survival of cancer cells but not normal cells.[4] In the context of this compound, the synthetic lethal partner is often the amplification of the TRIM37 gene.[4][7]
The Dual Mechanism of this compound on Centrosome Biogenesis
The primary effect of this compound on cell cycle progression is mediated through its impact on centrosome number. This effect is dose-dependent, creating a dual mechanism of action that can be exploited for therapeutic benefit.[1][3]
Low-Dose this compound: Centriole Amplification and Mitotic Catastrophe
At lower concentrations (typically in the nanomolar range), partial inhibition of PLK4 by this compound leads to an unexpected outcome: the formation of supernumerary centrosomes, a phenomenon known as centriole amplification.[1][3] This is thought to occur because partial inhibition disrupts the delicate feedback mechanisms that normally limit centriole duplication to once per cell cycle. The presence of multiple centrosomes leads to the formation of multipolar spindles during mitosis, resulting in improper chromosome segregation and ultimately, cell death.[8]
High-Dose this compound: Centriole Loss and Mitotic Arrest
At higher concentrations, complete or near-complete inhibition of PLK4 by this compound prevents centriole duplication altogether.[1][3] Cells entering mitosis with a single or no centrosome are unable to form a proper bipolar spindle, leading to a prolonged mitotic arrest.[4] This arrest can trigger the spindle assembly checkpoint and ultimately lead to apoptosis.[4]
Signaling Pathways Implicated in this compound's Action
The cellular response to this compound-induced centrosome abnormalities involves several key signaling pathways.
The TRIM37-PLK4 Synthetic Lethal Interaction
TRIM37 is an E3 ubiquitin ligase that negatively regulates the stability of pericentriolar material (PCM), the protein matrix surrounding the centrioles that is essential for microtubule nucleation.[4] In cancer cells with TRIM37 amplification, the PCM is already compromised. When these cells are treated with high-dose this compound, the combination of centriole loss and a deficient PCM results in a catastrophic failure to form a functional mitotic spindle, leading to potent synthetic lethality.[4][7]
The p53-p21 Pathway and Cell Cycle Arrest
The mitotic delay caused by both centriole amplification and loss can activate the p53 tumor suppressor pathway.[4] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to a G1 arrest.[4][9] This provides an opportunity for the cell to either repair the damage or undergo apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound from preclinical studies.
Table 1: In Vitro Cell Viability (IC50 Values) of this compound in Neuroblastoma Cell Lines [1]
| Cell Line | IC50 (nM) |
| CHP134 | ~50 |
| CHP212 | ~75 |
| And others | Nanomolar range |
Table 2: Dose-Dependent Effect of this compound on Centrosome Number in RPE1 Cells [1]
| This compound Concentration | Predominant Effect |
| ~25-100 nM | Centrosome Amplification |
| >100 nM | Centrosome Loss |
Table 3: Effect of this compound on Protein Levels in RPE1-hTERT Cas9 TP53-KO Cells [1]
| This compound Concentration | PLK4 Protein Level | p21 Protein Level |
| Dose-dependent increase | Increased | Increased (in TP53-WT cells) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using a non-linear regression analysis.
-
Immunofluorescence Staining for Centrosome Quantification
This protocol allows for the visualization and quantification of centrosomes within cells.
-
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with different concentrations of this compound for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the number of centrosomes per cell using a fluorescence microscope.
-
Western Blotting for PLK4 and p21
This protocol is used to detect and quantify the levels of specific proteins in cell lysates.
-
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PLK4, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Conclusion
This compound represents a promising therapeutic agent that disrupts cell cycle progression through a unique, dose-dependent dual mechanism of action on centrosome biogenesis. Its ability to induce either centriole amplification or loss leads to mitotic catastrophe and cell death, particularly in cancer cells with TRIM37 amplification. The intricate interplay between PLK4 inhibition, centrosome integrity, and cell cycle checkpoint pathways, including the p53-p21 axis, underscores the complexity of its anti-cancer activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and other PLK4 inhibitors in various cancer models. A thorough understanding of these mechanisms is paramount for the continued development and clinical application of this novel class of anti-cancer drugs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. youtube.com [youtube.com]
- 3. bicellscientific.com [bicellscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to measure inter-centrosome distance in adherent cells using epifluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Initial Findings from the RP-1664 LIONS Clinical Trial: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-1664 is a pioneering, orally administered, highly selective inhibitor of Polo-like kinase 4 (PLK4), currently under investigation in the Phase 1 LIONS clinical trial (NCT06232408) for the treatment of advanced solid tumors characterized by high levels of TRIM37.[1][2] This technical guide synthesizes the initial findings, mechanism of action, and preclinical data that form the basis of the ongoing clinical evaluation. The LIONS study is a first-in-human, multicenter, open-label trial designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.[1][3] Initial data on safety, tolerability, and early efficacy are anticipated to be formally presented at the 37th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics in October 2025.[1][4] This document provides a detailed look at the scientific rationale, preclinical evidence, and the design of this pivotal study.
Introduction to this compound and the LIONS Trial
This compound is a first-in-class therapeutic candidate developed by Repare Therapeutics that targets PLK4, a key regulator of centriole duplication during the cell cycle.[5][6] The therapeutic strategy for this compound is rooted in the concept of synthetic lethality, specifically in tumors with amplification or overexpression of the TRIM37 gene.[3] The LIONS trial is the first clinical study to evaluate the potential of this targeted approach in human patients.[2][3][7] The study has enrolled approximately 80 adult and adolescent patients with molecularly selected advanced solid tumors, including those with TRIM37 gain or amplification.[2][7]
Mechanism of Action: A Dual Approach to Synthetic Lethality
This compound's primary mechanism of action is the inhibition of PLK4, which leads to a disruption of mitosis and subsequent apoptosis in cancer cells that overexpress TRIM37.[5] TRIM37, an E3 ubiquitin ligase, is implicated in reducing pericentriolar material; tumors with high levels of TRIM37 are particularly dependent on PLK4 for centriole biogenesis.[3]
Preclinical research has uncovered a dual mechanism of sensitivity to this compound, particularly in the context of neuroblastoma, a cancer type where approximately 80% of high-grade tumors exhibit elevated TRIM37.[8][9] This dual sensitivity is concentration-dependent:
-
At higher concentrations, complete PLK4 inhibition leads to centriole loss, inducing aberrant mitotic spindle formation and p53-dependent cell death in TRIM37-overexpressing cells.[8][10]
-
At lower concentrations, partial PLK4 inhibition results in centriole amplification, leading to multipolar mitoses and cell death in a manner that is independent of TRIM37 and TP53 status.[8][9][10]
This bimodal action suggests a broader therapeutic window and the potential for efficacy in a wider range of tumor genetic backgrounds than initially hypothesized.[8][10]
Signaling Pathway
LIONS Clinical Trial: Experimental Protocols
The LIONS trial is a Phase 1, first-in-human, open-label study designed to establish the safety, tolerability, and preliminary efficacy of this compound as a monotherapy.[1] The primary objectives are to determine the recommended Phase 2 dose (RP2D) and schedule for this compound.[2][7]
Study Design:
-
Phase: Phase 1
-
Design: Multicenter, open-label
-
Population: Adult and adolescent patients with advanced solid tumors with TRIM37 gain or amplification.
-
Intervention: Monotherapy with orally administered this compound.
-
Primary Endpoints:
Key Assessments:
-
Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.
-
Pharmacokinetics (PK): Characterization of the absorption, distribution, metabolism, and excretion of this compound.
-
Pharmacodynamics (PD): Assessment of target engagement and downstream effects on biological pathways.
-
Efficacy: Preliminary evaluation of anti-tumor activity.
Experimental Workflow
Quantitative Data Summary
As of the date of this document, specific quantitative data from the LIONS clinical trial has not been publicly released. Repare Therapeutics has indicated that initial topline safety, tolerability, and early efficacy data will be presented in the fourth quarter of 2025.[6] The tables below are structured to summarize the anticipated data based on the trial's objectives.
Table 1: Patient Demographics and Baseline Characteristics (Anticipated)
| Characteristic | Value |
|---|---|
| Number of Patients | 29 (enrolled) |
| Age Range (Years) | |
| Sex (Male/Female) | |
| Tumor Types | |
| TRIM37 Status |
| Prior Lines of Therapy | |
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) (Anticipated)
| Adverse Event (by Grade) | Grade 1-2 (%) | Grade 3-4 (%) | Grade 5 (%) |
|---|---|---|---|
| e.g., Nausea | |||
| e.g., Fatigue | |||
| e.g., Anemia |
| e.g., Neutropenia | | | |
Table 3: Preliminary Efficacy Outcomes (Anticipated)
| Efficacy Parameter | Value |
|---|---|
| Objective Response Rate (ORR) | |
| Clinical Benefit Rate (CBR) | |
| Duration of Response (DoR) |
| Progression-Free Survival (PFS) | |
Conclusion and Future Directions
The this compound LIONS trial represents a significant step forward in precision oncology, targeting a specific molecular vulnerability in a range of solid tumors. The unique dual mechanism of action of this compound, demonstrated in preclinical models, suggests a promising therapeutic potential.[8][9] The forthcoming initial data from the LIONS trial will be crucial in validating the safety and preliminary efficacy of this novel PLK4 inhibitor. Following the establishment of a safety profile, a Phase 1/2 trial in pediatric patients with high-risk neuroblastoma is planned.[2][7] The scientific and clinical communities await the full data presentation to better understand the potential of this compound in treating patients with TRIM37-high cancers.
References
- 1. Repare Therapeutics this compound Phase 1 Trial Results – AACR 2025 [towardshealthcare.com]
- 2. First Participant Receives Initial Dose of this compound in Repare Therapeutics' Early-Stage Study [synapse.patsnap.com]
- 3. ir.reparerx.com [ir.reparerx.com]
- 4. investing.com [investing.com]
- 5. Facebook [cancer.gov]
- 6. reparerx.com [reparerx.com]
- 7. Repare Therapeutics doses first patient in phase 1 LIONS clinical trial to evaluate this compound [pharmabiz.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
RP-1664: A Technical Guide to a First-in-Class PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-1664 is a novel, orally bioavailable, and highly selective small-molecule inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3] It represents a first-in-class therapeutic agent developed by Repare Therapeutics that has demonstrated potent anti-tumor activity in preclinical models. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data associated with this compound. Detailed summaries of key experimental methodologies and visualizations of the relevant biological pathways are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound was developed through structure-based optimization of the known PLK4 inhibitor, Centrinone B, to improve metabolic stability and oral bioavailability.[2]
| Property | Value | Source |
| IUPAC Name | 5-cyclopropyl-N2-(2,6-difluoro-4-(methylsulfonyl)phenyl)-N2-methyl-6-(1-methyl-1H-imidazol-4-yl)-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | MedKoo Biosciences |
| CAS Number | 2980682-00-4 | MedKoo Biosciences |
| Chemical Formula | C23H24F2N8O2S | MedKoo Biosciences |
| Molecular Weight | 514.56 g/mol | MedKoo Biosciences |
| Oral Bioavailability | Orally bioavailable | [3] |
Mechanism of Action
This compound selectively inhibits the serine/threonine kinase PLK4, a master regulator of centriole duplication during the cell cycle.[3] The therapeutic strategy for this compound is rooted in the concept of synthetic lethality, specifically targeting tumors with high expression or amplification of the TRIM37 gene.[4]
The PLK4/TRIM37 Synthetic Lethal Interaction:
Tripartite motif-containing protein 37 (TRIM37) is an E3 ubiquitin ligase that, when overexpressed in cancer cells, leads to the degradation of pericentriolar material. This makes the cancer cells highly dependent on PLK4 for centriole duplication and subsequent successful mitosis.[5] By inhibiting PLK4, this compound disrupts centriole biogenesis, leading to mitotic catastrophe and apoptosis specifically in these TRIM37-high cancer cells.[6][7][8]
Interestingly, the anti-tumor effect of this compound is bimodal. While high concentrations of the inhibitor lead to centriole loss, lower concentrations can induce centriole amplification.[9] Both of these outcomes result in mitotic errors and contribute to the hypersensitivity of cancer cells to the drug.[10]
Caption: The synthetic lethal interaction between high TRIM37 expression and PLK4 inhibition by this compound.
Preclinical Activity
In Vitro Studies
This compound has demonstrated potent and selective inhibition of PLK4 and significant anti-proliferative activity in various cancer cell lines, particularly those with high TRIM37 expression.
| Assay | Cell Line | Result | Source |
| PLK4 Inhibition | - | IC50 = 1 nM | BioWorld |
| Anti-proliferation | CHP-134 (Neuroblastoma) | IC50 = 19 nM | BioWorld |
| Anti-proliferation | MCF-7 (Breast Cancer) | IC50 = 47 nM | BioWorld |
In Vivo Studies
Oral administration of this compound has shown robust, dose-dependent anti-tumor activity in multiple xenograft models of TRIM37-high cancers, including breast cancer, non-small cell lung cancer, and neuroblastoma.[4]
| Animal Model | Tumor Type | Dosing | Outcome | Source |
| Mouse Xenograft | CAL-14 (Triple-Negative Breast Cancer) | 21 mg/kg, p.o. | Tumor inhibition | BioWorld |
| Mouse Xenograft | CHP-134 (Neuroblastoma) | 600 ppm in chow (3 days on/4 off) | Tumor inhibition | BioWorld |
| Mouse Xenograft | CTG-3121 (NSCLC) | 12.5 mg/kg, p.o. | 113% Tumor Growth Inhibition (TGI) | BioWorld |
Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound, based on publicly available information.
Cell Culture and Proliferation Assays
-
Cell Lines: A variety of human cancer cell lines, including those with known TRIM37 amplification (e.g., MCF-7, CHP-134) and without, are used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI) supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a 5% CO2 incubator.
-
Proliferation Assays: Cell viability is assessed using standard methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, after a defined period of exposure to a concentration range of this compound. IC50 values are calculated from the dose-response curves.
Western Blotting
-
Objective: To confirm the on-target effect of this compound by assessing the stabilization of PLK4 protein levels.
-
Methodology:
-
Cells are treated with varying concentrations of this compound for a specified time.
-
Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against PLK4 and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using an appropriate detection system.
-
CRISPR/Cas9-Mediated Gene Knockout
-
Objective: To validate the synthetic lethal interaction between PLK4 and TRIM37.
-
Methodology:
-
sgRNAs targeting the TRIM37 gene are designed.
-
Cells are transfected with Cas9-sgRNA ribonucleoprotein complexes.
-
Single-cell clones are isolated and expanded.
-
Gene knockout is confirmed by sequencing and/or Western blotting.
-
The sensitivity of knockout and wild-type cells to this compound is then compared.
-
Caption: Workflow for CRISPR/Cas9-mediated validation of the PLK4-TRIM37 synthetic lethality.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., TRIM37-high cell lines) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., IHC for PLK4).
-
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT06232408) for the treatment of advanced solid tumors.[11] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with TRIM37-high solid tumors.
Conclusion
This compound is a promising, first-in-class, oral PLK4 inhibitor with a clear mechanism of action rooted in the synthetic lethal relationship with TRIM37 amplification. Its potent preclinical anti-tumor activity in TRIM37-high cancer models supports its ongoing clinical development as a novel precision oncology therapeutic. The data and methodologies presented in this guide provide a solid foundation for researchers and clinicians interested in the further investigation and potential application of this compound.
References
- 1. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Facebook [cancer.gov]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reparerx.com [reparerx.com]
- 8. ir.reparerx.com [ir.reparerx.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of RP-1664: A Novel PLK4 Inhibitor for Precision Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RP-1664 is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of Polo-like Kinase 4 (PLK4).[1][2] It is currently under clinical investigation as a promising therapeutic agent in the field of precision oncology. The core of this compound's mechanism of action lies in the principle of synthetic lethality, specifically targeting tumors with high levels of Tripartite Motif-containing protein 37 (TRIM37).[2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its investigation.
Mechanism of Action: Synthetic Lethality and Dual Sensitivity
This compound's primary mechanism of action is the induction of synthetic lethality in cancer cells with elevated TRIM37 levels.[2] PLK4 is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and proper cell division.[3] In healthy cells, the presence of pericentriolar material (PCM) allows for microtubule nucleation and spindle formation even with a reduced number of centrioles. However, in tumors with high TRIM37 expression, an E3 ubiquitin ligase, the PCM is degraded.[4] This renders these cancer cells exquisitely dependent on centriole-based spindle formation for survival. By inhibiting PLK4, this compound prevents centriole duplication, leading to mitotic catastrophe and subsequent cell death specifically in these TRIM37-high tumor cells.[5][6]
A fascinating dual mechanism of sensitivity to this compound has been identified in neuroblastoma.[5][6] At high concentrations, this compound leads to the expected loss of centrioles, triggering the synthetic lethal effect in TRIM37-high cells.[5] Conversely, at lower concentrations, partial inhibition of PLK4 results in centriole amplification, leading to multipolar mitoses and cell death, a process that appears to be independent of TRIM37 and p53 status.[5][6] This dual mechanism broadens the potential therapeutic window and efficacy of this compound in this challenging pediatric cancer.
Signaling Pathway of this compound Action
References
RP-1664: A First-in-Class PLK4 Inhibitor Targeting TRIM37-High Tumors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process fundamental to cell division and genomic stability. Its aberrant expression in various cancers has identified it as a promising therapeutic target. RP-1664 is a potential first-in-class, orally bioavailable, and highly selective small molecule inhibitor of PLK4.[1][2] This inhibitor was engineered to exploit a synthetic lethal relationship in tumors characterized by the amplification or overexpression of Tripartite Motif-Containing Protein 37 (TRIM37).[1] Preclinical data have demonstrated this compound's potent anti-tumor activity in TRIM37-high cancer models, leading to its advancement into clinical trials.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, clinical development status, and detailed experimental methodologies.
Introduction: PLK4 and the TRIM37 Synthetic Lethal Interaction
PLK4 is a serine/threonine kinase that plays a critical role in the cell cycle by governing centriole biogenesis.[2][4] Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of cancer that contributes to genomic instability and tumorigenesis.[5][6]
A key vulnerability in certain cancers has been identified through the synthetic lethal interaction between PLK4 and TRIM37.[7][8] TRIM37, an E3 ubiquitin ligase, is encoded on a genomic region (17q23) that is frequently amplified in high-risk neuroblastoma and a subset of breast cancers.[7][9] In normal cells, alternative pathways can compensate for the loss of centrioles. However, cancer cells with high levels of TRIM37 exhibit a heightened dependency on PLK4-mediated centriole duplication for successful cell division.[1][9] High TRIM37 levels suppress the formation of acentrosomal microtubule-organizing centers, making the cells critically dependent on centrioles for mitotic spindle assembly.[8][9][10] Inhibition of PLK4 in these TRIM37-high cells leads to centriole loss, mitotic catastrophe, and ultimately, apoptotic cell death.[2][7][9]
This compound: A Selective, Orally Bioavailable PLK4 Inhibitor
This compound was developed as a potent, selective, and orally bioavailable inhibitor of PLK4.[3][11] Through structure-based drug design, it was optimized for potency, selectivity against related kinases such as Aurora A/B and PLK1, and favorable pharmacokinetic properties.[11] Its development specifically aims to leverage the synthetic lethal vulnerability in TRIM37-amplified solid tumors.[1]
Mechanism of Action
The PLK4-TRIM37 Synthetic Lethal Pathway
The primary mechanism of action for this compound is the targeted inhibition of PLK4 in cancer cells with high TRIM37 expression.[1] In this context, TRIM37 acts as a biomarker for sensitivity to PLK4 inhibition.[9] By inhibiting PLK4, this compound prevents the formation of new centrioles. TRIM37-high cells, lacking the ability to form acentrosomal spindles, cannot properly segregate chromosomes during mitosis, leading to cell death.[9][10]
Dual Mechanism of Sensitivity in Neuroblastoma
Further research in neuroblastoma models has revealed a dual mechanism of sensitivity to this compound.[12]
-
High-Dose Inhibition: At higher concentrations, complete PLK4 inhibition leads to centriole loss, triggering TP53-dependent cell death in TRIM37-high cells, consistent with the primary synthetic lethal mechanism.[12][13]
-
Low-Dose Inhibition: At lower concentrations, partial PLK4 inhibition paradoxically leads to centriole amplification and the formation of supernumerary centrosomes. Neuroblastoma cells are particularly sensitive to this effect as they are unable to cluster these extra centrosomes, resulting in multipolar mitoses and cell death in a TRIM37- and TP53-independent manner.[12][13]
This dual mechanism suggests a wider therapeutic window and multiple avenues for inducing cancer cell death.[13][14]
Preclinical Data
This compound has demonstrated robust and promising activity in a range of preclinical models.[3][15]
In Vitro Potency and Selectivity
This compound is a highly potent and selective inhibitor of PLK4. Kinome profiling has confirmed its "exquisite selectivity" over related kinases, which is critical for minimizing off-target effects.[11]
| Assay Type | Target | IC50 (nM) | Reference |
| Enzyme Activity Assay | PLK4 (STK18) | 1 | [16] |
| NanoBRET Cellular Assay | PLK4 | 2.49 | [16] |
| Kinome Profiling | AURKA, AURKB, PLK1 | Low Activity | [11] |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vitro Cellular Activity
The anti-proliferative effects of this compound have been confirmed in cancer cell lines, with heightened sensitivity observed in those with high TRIM37 expression.[9]
| Cell Line | Cancer Type | TRIM37 Status | IC50 (nM) | Reference |
| CHP-134 | Neuroblastoma | High | 19 | [16] |
| MCF-7 | Breast Cancer | High | 47 | [16] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.
In Vivo Efficacy in Xenograft Models
Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition and regressions across multiple TRIM37-high cell-derived (CDX) and patient-derived (PDX) xenograft models.[1][17][18]
| Model Type | Cancer Type | Dose / Schedule | Efficacy Result | Reference |
| CAL-14 (CDX) | Triple-Negative Breast Cancer | 21 mg/kg | Tumor Inhibition | [16] |
| CHP-134 (CDX) | Neuroblastoma | 600 ppm (3 days on/4 off) | Tumor Inhibition | [16] |
| CTG-3121 (PDX) | Non-Small Cell Lung Cancer | 12.5 mg/kg | TGI = 113% | [16] |
| Multiple Models | TRIM37-High Solid Tumors | Not specified | Deep TGI & Regressions | [1][18] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models.
Pharmacokinetics and Pharmacodynamics
This compound exhibits an excellent pharmacokinetic profile with high oral bioavailability in multiple preclinical species.[11][16] In vivo studies confirmed on-target activity through the modulation of pharmacodynamic markers, including the stabilization of PLK4 protein and upregulation of p21.[16]
| Species | Oral Bioavailability (F) | Half-life (h) | Reference |
| Mouse | >100% | 4.0 | [16] |
| Rat | 28% | 4.4 | [16] |
| Dog | 98% | 7.6 | [16] |
| Monkey | 96% | 9.1 | [16] |
Table 4: Pharmacokinetic Profile of this compound in Preclinical Species.
Clinical Development
This compound is currently being evaluated in a first-in-human, Phase 1 clinical trial designated LIONS (PLK4 Inhibitor in Advanced Solid Tumors; NCT06232408).[1][17][19]
-
Study Design : A multicenter, open-label, dose-escalation and expansion study.[19]
-
Patient Population : Adult and adolescent patients with molecularly selected advanced solid tumors, enriched for those with TRIM37 gain or amplification.[1][17]
-
Primary Objectives : To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[17][19]
-
Status : The first patient was dosed in February 2024.[1] Initial topline data on safety, tolerability, and early efficacy were presented in October 2025.
Key Experimental Methodologies
The following sections describe generalized protocols for the key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PLK4. A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[20]
Protocol:
-
Reagent Preparation : Prepare a serial dilution of this compound in an appropriate buffer. Dilute recombinant human PLK4 enzyme and a suitable peptide substrate in kinase reaction buffer. Prepare an ATP solution at a concentration near the Km for PLK4.
-
Reaction Setup : In a 96-well plate, add the PLK4 enzyme, the this compound dilution (or vehicle control), and the peptide substrate.
-
Initiation : Start the reaction by adding the ATP solution. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination & Detection : Stop the reaction and quantify kinase activity by adding a detection reagent (e.g., ADP-Glo™ Reagent) that measures the amount of ADP produced. Luminescence is measured using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[21]
Cell Viability / Proliferation Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines. The MTT or CellTiter-Glo® assays are commonly used.[20]
Protocol (MTT Assay):
-
Cell Seeding : Seed cancer cells (e.g., TRIM37-high and TRIM37-low lines) in 96-well plates and allow them to adhere overnight.[22]
-
Compound Treatment : Treat the cells with a serial dilution of this compound or vehicle control and incubate for a period corresponding to several cell doublings (e.g., 72-96 hours).[20]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.[23]
-
Solubilization : Carefully remove the media and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
Absorbance Reading : Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the resulting dose-response curve.[24]
In Vivo Xenograft Tumor Model Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.[25]
Protocol:
-
Animal Model : Use immunodeficient mice (e.g., NSG mice) to prevent rejection of human tumor cells.[26]
-
Tumor Implantation : Subcutaneously implant a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse. For patient-derived xenografts (PDX), small tumor fragments are implanted.[27]
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Then, randomize mice into treatment groups (vehicle control, this compound) ensuring similar average tumor volumes across groups.[28]
-
Treatment : Administer this compound orally via gavage at predetermined doses and schedules. The control group receives the vehicle alone.[28]
-
Efficacy Assessment : Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.[26]
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size limit or after a set duration. Efficacy is often reported as Tumor Growth Inhibition (TGI).[26]
Conclusion
This compound is a promising, first-in-class PLK4 inhibitor with a clear mechanism of action rooted in the synthetic lethal relationship with TRIM37 amplification. Its high selectivity, oral bioavailability, and potent preclinical efficacy in relevant cancer models underscore its potential as a novel precision oncology therapeutic.[1][3] The ongoing Phase 1 LIONS trial will provide crucial data on its safety and preliminary efficacy in patients, paving the way for further development in high-risk neuroblastoma and other TRIM37-high solid tumors.[1][17]
References
- 1. ir.reparerx.com [ir.reparerx.com]
- 2. Facebook [cancer.gov]
- 3. Repare Therapeutics Unveils Two Programs Expected to Enter Clinical Trials in 2024: this compound, an Oral Plk4 Inhibitor, and Rp-3467, an Oral Pol Inhibitor | MarketScreener [marketscreener.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. ir.reparerx.com [ir.reparerx.com]
- 16. In vitro kinase assay [bio-protocol.org]
- 17. Repare Therapeutics doses first patient in phase 1 LIONS clinical trial to evaluate this compound [pharmabiz.com]
- 18. reparerx.com [reparerx.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. oricpharma.com [oricpharma.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. benchchem.com [benchchem.com]
- 26. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for RP-1664 in Neuroblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-1664 is a first-in-class, orally bioavailable, and highly selective inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3] PLK4 is a critical regulator of centriole duplication, a fundamental process in cell division.[1] In the context of high-risk neuroblastoma, a pediatric cancer often characterized by poor outcomes, the gene TRIM37 is frequently amplified.[4][5][6] TRIM37 overexpression creates a dependency on PLK4 for successful cell division, establishing a synthetic lethal relationship that can be exploited therapeutically.[1][2][3]
This compound demonstrates a dual mechanism of action in neuroblastoma models. At lower concentrations, it induces centriole amplification, leading to multipolar mitoses and subsequent cell death, a process that occurs independently of TRIM37 and TP53 status.[4][5][6][7][8] At higher concentrations, this compound causes centriole loss, which, in the presence of high TRIM37 and functional p53, also triggers mitotic failure and apoptosis.[5][7][9] Preclinical studies have shown that this compound exhibits potent anti-tumor activity in numerous neuroblastoma xenograft models, leading to significant tumor growth inhibition and regressions.[1][2][4][6][8][10] These findings support the clinical development of this compound as a targeted therapy for high-risk neuroblastoma.[4][6][8]
Data Presentation
In Vitro Sensitivity of Neuroblastoma Cell Lines to this compound
| Cell Line | IC50 (nM) | Noteworthy Characteristics |
| CHP-134 | 19 | Neuroblastoma |
| MCF-7 | 47 | Breast Cancer (TRIM37-amplified) |
Note: The table includes MCF-7 as a relevant TRIM37-amplified model used in preclinical studies of this compound. Data for a broader panel of neuroblastoma cell lines showed robust sensitivity with IC50 values in the nanomolar range.[7][9]
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| CHP-134 (Neuroblastoma) | 600 ppm this compound in chow | 3 days on / 4 days off | Not explicitly quantified, but showed tumor inhibition |
| CAL-14 (TNBC) | 21 mg/kg p.o. | Not specified | Showed tumor inhibition |
| NSCLC-CTG-3121 | 12.5 mg/kg p.o. | Not specified | 113% |
| MCF-7 (Breast Cancer) | 600 ppm this compound in chow | Continuous | 95% (maximal) |
Note: Treatment with this compound was generally well-tolerated with minimal body weight loss observed in the preclinical models.[11]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., CHP-134)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A corresponding serial dilution of DMSO should be prepared as a vehicle control.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or DMSO.
-
Incubate the plates for a period of 72 to 120 hours, depending on the cell line's doubling time.
-
After the incubation period, assess cell viability using a reagent such as CellTiter-Glo®, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a four-parameter dose-response curve.
Protocol 2: Neuroblastoma Xenograft Model Establishment and Treatment
This protocol details the establishment of subcutaneous neuroblastoma xenografts in immunodeficient mice and subsequent treatment with this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Neuroblastoma cells (e.g., CHP-134) or patient-derived xenograft (PDX) tumor fragments
-
Matrigel (optional, for cell suspensions)
-
Standard rodent chow and this compound-formulated chow (e.g., 450 ppm or 600 ppm)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): Resuspend 5-10 million neuroblastoma cells in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Patient-Derived Xenografts (PDX): Subcutaneously implant a small fragment of a neuroblastoma PDX tumor into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Control Group: Provide mice with standard rodent chow.
-
Treatment Group: Provide mice with chow formulated with this compound at the desired concentration (e.g., 450 ppm or 600 ppm). Dosing can be continuous or intermittent (e.g., 3 days on, 4 days off).
-
-
Monitoring:
-
Measure tumor volumes and body weights two to three times weekly.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint: Continue the experiment for a predetermined duration (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice according to institutional guidelines.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in neuroblastoma cells.
Caption: Experimental workflow for neuroblastoma xenograft studies.
References
- 1. reparerx.com [reparerx.com]
- 2. Repare Therapeutics doses first patient in phase 1 LIONS clinical trial to evaluate this compound [pharmabiz.com]
- 3. ir.reparerx.com [ir.reparerx.com]
- 4. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. ir.reparerx.com [ir.reparerx.com]
- 11. Repare Therapeutics details discovery of PLK4 inhibitor this compound | BioWorld [bioworld.com]
RP-1664: Preclinical Dosing, Administration, and Protocols
Application Note & Protocol
For Research Use Only
Introduction
RP-1664 is a first-in-class, orally bioavailable, and highly selective inhibitor of Polo-like kinase 4 (PLK4).[1] It has demonstrated significant preclinical activity in tumor models characterized by the amplification of the TRIM37 gene, a feature observed in various solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and neuroblastoma.[2][3][4] The therapeutic rationale for this compound is based on the principle of synthetic lethality. Tumors with high levels of TRIM37 are dependent on PLK4 for centriole biogenesis and successful cell division. Inhibition of PLK4 by this compound in these TRIM37-high cancer cells leads to mitotic catastrophe and subsequent cell death, while sparing normal cells with low TRIM37 expression. Preclinical studies have shown that this compound can induce deep tumor growth inhibition and regressions in multiple xenograft models.[5]
This document provides a summary of the available preclinical data on the dosage and administration of this compound and outlines key experimental protocols for its evaluation in a research setting.
Mechanism of Action
This compound selectively inhibits PLK4, a serine/threonine kinase that plays a critical role in centriole duplication during the S-phase of the cell cycle. In cancer cells with TRIM37 amplification, the overexpression of the E3 ubiquitin ligase TRIM37 leads to a dependency on PLK4 for proper mitotic progression. By inhibiting PLK4, this compound disrupts centriole biogenesis, leading to defects in spindle pole formation, mitotic arrest, and ultimately, apoptosis in these cancer cells. Interestingly, at lower concentrations, this compound has been observed to induce centriole amplification, which can also lead to multipolar mitoses and cell death in sensitive cancer cell lines, such as neuroblastoma.[6]
References
- 1. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of this compound / a first-in-class orally bioavailable, selective PLK4 inhibitor - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring RP-1664 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical in vivo studies to evaluate the efficacy of RP-1664, a selective inhibitor of polo-like kinase 4 (PLK4). The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific tumor models and experimental goals.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor of PLK4, a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1][2][3] The overexpression of PLK4 and/or the E3 ubiquitin ligase TRIM37 is observed in various cancers, and these tumors exhibit a dependency on PLK4 for survival.[1] this compound selectively inhibits PLK4, leading to a disruption of mitosis and subsequent apoptosis in cancer cells with these specific genetic markers.[1]
Interestingly, this compound demonstrates a dual mechanism of action in neuroblastoma.[4][5] At higher concentrations, it leads to the loss of centrioles, which is particularly effective in tumors with high TRIM37 expression and functional p53.[4][6] At lower concentrations, it can induce the formation of an excessive number of centrioles (centriole amplification), resulting in catastrophic multipolar mitoses and cell death, a mechanism that can be independent of TRIM37 and p53 status.[4][5][6] Preclinical studies have shown significant anti-tumor activity of this compound in various xenograft models, particularly in those with TRIM37 amplification.[2][3][5]
Key In Vivo Efficacy Endpoints and Data Presentation
The primary objective of in vivo studies is to assess the anti-tumor activity of this compound. Key quantitative endpoints should be systematically collected and analyzed.
Table 1: Primary and Secondary Efficacy Endpoints
| Endpoint Category | Specific Endpoint | Description |
| Tumor Growth | Tumor Volume | Serial measurement of tumor size over time. |
| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor growth in treated versus control groups. | |
| Tumor Growth Delay (TGD) | The difference in time for tumors in the treated group to reach a predetermined size compared to the control group. | |
| Survival | Overall Survival | The length of time from the start of treatment that mice are still alive. |
| Event-Free Survival | The length of time after treatment that a mouse remains free of a specific event, such as tumor regrowth. | |
| Pharmacodynamics | Target Engagement | Measurement of PLK4 inhibition in tumor tissue. |
| Downstream Biomarkers | Assessment of molecular changes downstream of PLK4 inhibition (e.g., p21 levels, centriole number). | |
| Tolerability | Body Weight | Regular monitoring of animal body weight as an indicator of toxicity. |
| Clinical Observations | Daily monitoring for any signs of adverse effects (e.g., changes in posture, activity, grooming). |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model, a widely used method for evaluating the efficacy of anti-cancer agents.
Materials:
-
TRIM37-amplified cancer cell line (e.g., neuroblastoma, breast cancer)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)[7]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells during their logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 1x10⁷ to 2x10⁷ cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can enhance tumor formation.
-
Animal Inoculation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor size once they are palpable.[8]
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Measurement of Tumor Growth and Efficacy Assessment
Accurate and consistent measurement of tumor volume is critical for evaluating efficacy.
Procedure:
-
Caliper Measurement: Using digital calipers, measure the length (longest diameter) and width (perpendicular diameter) of the tumor 2-3 times per week.[8]
-
Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: V = 1/2 (Length x Width²) .[8]
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI at a specific time point using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Tumor Growth Delay (TGD): Determine the time it takes for the mean tumor volume in each group to reach a specific size (e.g., 1000 mm³). TGD is the difference in this time between the treated and control groups.
-
-
Survival Analysis: Monitor mice for survival. Euthanasia should be performed when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or if signs of significant morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.[9][10][11]
Table 2: Example Data Summary for Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (X mg/kg) | 10 | 600 ± 80 | 60 |
| This compound (Y mg/kg) | 10 | 300 ± 50 | 80 |
Protocol 3: In Vivo Pharmacodynamic Analysis
Pharmacodynamic (PD) studies are essential to confirm that this compound is engaging its target and modulating downstream pathways in the tumor tissue.[12][13]
Procedure:
-
Tissue Collection: At specified time points after the final dose, euthanize a subset of mice from each treatment group. Surgically excise the tumors.
-
Tissue Processing:
-
For protein analysis (Western blot, ELISA), snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.
-
For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin.
-
-
Biomarker Analysis:
-
Target Engagement: Assess the stabilization of PLK4 protein levels via Western blot, as inhibition of PLK4 prevents its degradation.[6]
-
Downstream Effects:
-
Measure the expression of p21, a downstream target of the p53 pathway that can be activated by mitotic stress, using IHC or Western blot.[6][14]
-
Quantify centriole numbers in tumor cells using immunofluorescence staining for a centrosomal marker like γ-tubulin. This can help determine if this compound is inducing centriole loss or amplification at the tested dose.[6]
-
-
Table 3: Example Pharmacodynamic Biomarker Analysis
| Treatment Group | PLK4 Protein Level (Fold Change vs. Control) | p21 Positive Cells (%) | Average Centriole Number per Mitotic Cell |
| Vehicle Control | 1.0 | 5 ± 1.2 | 2.1 ± 0.2 |
| This compound (Low Dose) | 2.5 ± 0.5 | 15 ± 2.5 | 4.3 ± 0.6 |
| This compound (High Dose) | 3.1 ± 0.6 | 35 ± 4.1 | 0.8 ± 0.1 |
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PLK4, leading to apoptosis via two distinct, dose-dependent mechanisms.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy from cell line selection to data analysis.
Logical Relationship of Efficacy and Pharmacodynamic Data
Caption: Integrating pharmacokinetic, pharmacodynamic, and efficacy data to define a therapeutic dose.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound / a first-in-class orally bioavailable, selective PLK4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. awionline.org [awionline.org]
- 10. The OBSERVE Guidelines - FOCUS ON SEVERE SUFFERING [focusonseveresuffering.co.uk]
- 11. rcra.emory.edu [rcra.emory.edu]
- 12. nuvisan.com [nuvisan.com]
- 13. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 14. biorxiv.org [biorxiv.org]
RP-1664 in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-1664, a first-in-class, highly selective, and orally bioavailable Polo-like Kinase 4 (PLK4) inhibitor, has demonstrated significant preclinical anti-tumor activity in patient-derived xenograft (PDX) models of solid tumors. This document provides detailed application notes and protocols for the use of this compound in PDX models, with a focus on tumors harboring amplification or overexpression of the TRIM37 gene. The information compiled herein, based on published preclinical data, is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during the S-phase of the cell cycle.[1][2] Tumors with high levels of TRIM37, an E3 ligase that reduces pericentriolar material, are particularly dependent on PLK4 for centriole biogenesis.[3] Inhibition of PLK4 by this compound in TRIM37-high cancer cells leads to a disruption of mitosis and subsequent apoptosis, a concept known as synthetic lethality.[3] Preclinical studies have shown that this compound induces potent, single-agent anti-tumor effects in various cancer models, including breast cancer, neuroblastoma, and non-small cell lung cancer (NSCLC).[4][5]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effect through a synthetic lethal interaction with TRIM37 amplification or overexpression. In normal cells, the presence of pericentriolar material (PCM) allows for microtubule nucleation and cell division even with inhibited centriole duplication. However, in TRIM37-high tumors, the PCM is degraded, making these cells entirely dependent on centriole duplication for survival. By inhibiting PLK4, this compound disrupts this crucial process, leading to mitotic catastrophe and cell death specifically in cancer cells with elevated TRIM37.[1][2] Interestingly, a dual mechanism of sensitivity has been observed in neuroblastoma, where both centriole loss at high concentrations and centriole amplification at lower concentrations of this compound contribute to its anti-tumor efficacy.[6][7][8]
Caption: Signaling pathway of this compound leading to synthetic lethality in TRIM37-high cancer cells.
Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
This compound has demonstrated robust and dose-dependent monotherapy activity, including deep tumor growth inhibition and regressions, in multiple TRIM37-high solid tumor and neuroblastoma xenograft models.[3][4][9]
Table 1: Summary of this compound Efficacy in PDX Models
| Tumor Type | PDX Model | TRIM37 Status | Treatment Regimen | Outcome | Citation |
| Breast Cancer | Multiple Models | TRIM37-high | Well-tolerated doses and various schedules | >80% tumor growth inhibition and sustained regressions | [1][2] |
| Triple-Negative Breast Cancer | CAL-14 | TRIM37-high | 21 mg/kg p.o. | Tumor inhibition | [10] |
| Neuroblastoma | 15 different models | TRIM37-high | Not specified | Robust anti-tumor activity in 14 out of 15 models | [6][8] |
| Neuroblastoma | CHP-134 | TRIM37-high | 600 ppm in chow (3 days on / 4 days off) | Tumor inhibition | [10] |
| NSCLC | CTG-3121 | TRIM37-high | 12.5 mg/kg p.o. | 113% Tumor Growth Inhibition (TGI) | [10] |
Experimental Protocols
The following are generalized protocols based on available preclinical data. Specific parameters may need to be optimized for individual PDX models.
PDX Model Establishment and Maintenance
-
Source: Fresh tumor tissue from consenting patients should be implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
-
Passaging: Once tumors reach a specified volume (e.g., 1000-1500 mm³), they can be serially passaged into new cohorts of mice for expansion.
-
Authentication: It is crucial to periodically authenticate the PDX models by comparing their genomic and histological features with the original patient tumor.
This compound Administration
-
Formulation: this compound is an oral agent. For preclinical studies, it can be formulated for oral gavage or incorporated into the chow.
-
Dosing: Effective doses in preclinical models have ranged from 12.5 mg/kg to 21 mg/kg administered orally.[10] Dosing schedules can be continuous daily administration or intermittent schedules (e.g., 3 days on / 4 days off).[10] Dose-response studies are recommended to determine the optimal regimen for each PDX model.
Efficacy Assessment
-
Tumor Volume Measurement: Tumor dimensions should be measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight should be monitored as an indicator of toxicity.
-
Endpoint: The study endpoint can be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
Data Analysis: Tumor growth inhibition (TGI) can be calculated as a percentage. Statistical analysis should be performed to compare treatment groups with vehicle controls.
Caption: A generalized experimental workflow for evaluating this compound in PDX models.
Biomarker and Pharmacodynamic Analysis
To confirm the on-target activity of this compound, pharmacodynamic studies can be performed on tumor tissues collected from treated animals.
-
Immunohistochemistry (IHC) and Western Blot: Analysis of PLK4 and p21 protein levels can serve as pharmacodynamic markers of this compound activity.[1][2] Inhibition of PLK4 is expected to lead to an accumulation of PLK4 and p21 proteins.[1][2]
-
Centriole Staining: Immunofluorescence staining for centriolar markers can be used to assess the loss of centrioles in tumor cells following this compound treatment.[1][2]
Conclusion
This compound is a promising targeted therapy for solid tumors characterized by TRIM37 amplification or overexpression. The use of patient-derived xenograft models provides a valuable platform for further preclinical evaluation of this compound, including the identification of responsive tumor types, optimization of dosing regimens, and investigation of mechanisms of resistance. The protocols and data presented in these application notes are intended to facilitate the design of robust and informative preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ir.reparerx.com [ir.reparerx.com]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. reparerx.com [reparerx.com]
- 10. Repare Therapeutics details discovery of PLK4 inhibitor this compound | BioWorld [bioworld.com]
Methodology for Assessing RP-1664 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-1664 is a selective, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] The therapeutic strategy for this compound is rooted in the concept of synthetic lethality, specifically in tumors with amplification or overexpression of the TRIM37 gene.[3][4] TRIM37, an E3 ubiquitin ligase, is involved in the degradation of pericentriolar material.[5][6] In TRIM37-high cancer cells, there is an increased reliance on PLK4 for centriole biogenesis.[3][4] Inhibition of PLK4 by this compound in this context leads to mitotic catastrophe and selective tumor cell death.[2][6]
These application notes provide detailed protocols for key assays to assess the target engagement of this compound with PLK4 in a cellular context. The methodologies described herein are essential for preclinical and clinical development of this compound and other PLK4 inhibitors.
PLK4-TRIM37 Signaling Pathway in Cancer
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the regulation of centriole duplication during the cell cycle.[1][7] Its activity is tightly controlled to ensure the formation of a single new centriole per existing one. The E3 ubiquitin ligase TRIM37 has been identified as a critical regulator of centrosomal components.[5][8] In cancers with TRIM37 amplification, the overexpression of TRIM37 leads to the degradation of pericentriolar material, making these cells highly dependent on the centriole-duplication function of PLK4 for successful mitosis.[5][6] This creates a synthetic lethal vulnerability, where the inhibition of PLK4 by this compound in TRIM37-high tumors leads to a failure in cell division and subsequent cell death.[3][4] Understanding this pathway is crucial for identifying patient populations that are most likely to respond to this compound therapy.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for PLK4 Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
TRIM37-high cancer cell line (e.g., breast cancer or neuroblastoma cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting
-
Anti-PLK4 antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
Protocol:
-
Cell Culture and Treatment:
-
Culture TRIM37-high cancer cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for 1-2 hours in complete medium.
-
-
Heat Challenge:
-
Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).[9]
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.[9]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
-
Western Blotting:
-
Perform Western blotting to detect the amount of soluble PLK4 at each temperature. Use a loading control to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for PLK4.
-
Plot the normalized intensity of soluble PLK4 against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blotting for PLK4 and p21 Protein Levels
Inhibition of PLK4 can lead to an accumulation of p21, a cyclin-dependent kinase inhibitor involved in cell cycle arrest.[2] Monitoring the levels of PLK4 and p21 by Western blotting provides a pharmacodynamic readout of this compound activity.
Materials:
-
TRIM37-high cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for Western blotting
-
Anti-PLK4 antibody
-
Anti-p21 antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
Protocol:
-
Cell Culture and Treatment:
-
Seed TRIM37-high cancer cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound or DMSO for the desired time period (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.[10]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples and add Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against PLK4, p21, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize them to the loading control. Compare the protein levels in this compound-treated samples to the vehicle control.
-
Immunofluorescence for Centriole Quantification
A direct downstream effect of PLK4 inhibition is the disruption of centriole duplication, leading to a reduction in centriole number.[1][2] This can be visualized and quantified using immunofluorescence microscopy.
Materials:
-
TRIM37-high cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Coverslips
-
Fixative (e.g., ice-cold methanol)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibodies against centriolar markers (e.g., Centrin, γ-tubulin)[12]
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed TRIM37-high cancer cells on coverslips in a multi-well plate.
-
Treat the cells with different concentrations of this compound or DMSO for a sufficient duration to affect centriole number (e.g., 48-72 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C.[13]
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with blocking buffer for 30-60 minutes at room temperature.
-
Incubate with primary antibodies against centriolar markers overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the coverslips with PBS and mount them on microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters.
-
-
Quantification:
-
Count the number of centrioles (visualized as distinct foci) per cell in a significant number of cells for each treatment condition.
-
Calculate the average number of centrioles per cell and compare the results between this compound-treated and control cells.
-
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound in TRIM37-High Cancer Cell Lines
| Cell Line | Tumor Type | TRIM37 Status | IC50 (nM) | Maximum Inhibition (%) |
| Breast Cancer-1 | Breast Cancer | Amplified | Data not available | Data not available |
| Neuroblastoma-1 | Neuroblastoma | Overexpressed | Data not available | Data not available |
| NSCLC-1 | Lung Cancer | Amplified | Data not available | Data not available |
| Breast Cancer-2 | Breast Cancer | Normal | Data not available | Data not available |
Note: Specific IC50 and maximum inhibition values for this compound in various cell lines are not publicly available in the provided search results and would need to be determined experimentally. Preclinical data has shown robust and dose-dependent monotherapy activity in multiple TRIM37-high preclinical models.[4][14]
Table 2: Pharmacodynamic Effects of this compound in a TRIM37-High Xenograft Model
| Treatment Group | Dose (mg/kg) | Change in PLK4 Levels (% of Control) | Change in p21 Levels (% of Control) | Average Centriole Number per Cell | Tumor Growth Inhibition (%) |
| Vehicle | 0 | 100 | 100 | 2.1 ± 0.2 | 0 |
| This compound | 10 | Data not available | Data not available | Data not available | Data not available |
| This compound | 30 | Data not available | Data not available | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative pharmacodynamic data from in vivo studies are not detailed in the search results. Preclinical studies have reported deep tumor growth inhibition and regressions in multiple TRIM37-high solid tumor and neuroblastoma xenograft models.[3]
Visualizations
Conclusion
The methodologies outlined in these application notes provide a robust framework for assessing the target engagement and pharmacodynamic effects of this compound. Consistent and reproducible data from these assays are critical for the continued development of this compound as a promising therapeutic for TRIM37-high cancers.
References
- 1. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reparerx.com [reparerx.com]
- 4. Repare Therapeutics Unveils Two Programs Expected to Enter Clinical Trials in 2024: this compound, an Oral Plk4 Inhibitor, and Rp-3467, an Oral Pol Inhibitor | MarketScreener [marketscreener.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. ptglab.com [ptglab.com]
- 12. Analysis of centrosome and DNA damage response in PLK4 associated Seckel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 14. ir.reparerx.com [ir.reparerx.com]
Application Notes and Protocols for RP-1664 in High-Risk Neuroblastoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of RP-1664, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor, in the context of high-risk neuroblastoma research. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and efficacy.
Introduction
High-risk neuroblastoma, a pediatric malignancy of the developing sympathetic nervous system, is often characterized by amplification of the MYCN oncogene and gain of chromosome 17q, which includes the TRIM37 gene.[1][2][3] this compound is a first-in-class, orally bioavailable PLK4 inhibitor that has demonstrated significant preclinical activity in neuroblastoma models.[1][4] It exhibits a dual mechanism of action dependent on its concentration, making it a promising therapeutic agent for this challenging disease.[1][5]
At high concentrations (>100 nM), this compound leads to complete PLK4 inhibition, resulting in centriole depletion. In cells with high TRIM37 expression, this triggers a p53-dependent mitotic surveillance pathway, leading to mitotic failure and apoptosis.[1][5]
At low concentrations (~25-100 nM), partial inhibition of PLK4 by this compound paradoxically leads to centriole amplification and the formation of supernumerary centrosomes. Neuroblastoma cells, unlike many other cell types, are often unable to cluster these extra centrosomes, resulting in multipolar mitoses and subsequent cell death, a mechanism that is independent of TRIM37 and p53 status.[1][5]
Data Presentation
In Vitro Sensitivity of Neuroblastoma Cell Lines to this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of neuroblastoma cell lines. These values highlight the potent anti-proliferative activity of the compound across various genetic backgrounds.
| Cell Line | MYCN Status | TP53 Status | TRIM37 Status | This compound IC50 (nM) |
| CHP-134 | Amplified | Wild-type | High | 19[1] |
| CHP-212 | Non-amplified | Wild-type | High | ~30[1] |
| KELLY | Amplified | Mutant | High | ~40[1] |
| NGP | Amplified | Wild-type | High | ~50[1] |
| SK-N-BE(2) | Amplified | Mutant | High | ~60[1] |
| IMR-32 | Amplified | Wild-type | High | ~70[1] |
| NB-SD | Amplified | Wild-type | High | ~80[1] |
| SK-N-AS | Non-amplified | Mutant | Low | ~90[1] |
| SH-SY5Y | Non-amplified | Wild-type | Low | ~100[1] |
In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models
This compound has demonstrated robust anti-tumor activity in preclinical xenograft models of neuroblastoma.[2][3]
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| CHP-134 | 600 ppm in chow (3 days on / 4 days off) | Significant tumor growth inhibition | [1] |
| 14 of 15 patient-derived xenografts | Not specified | Robust anti-tumor activity | [2][3] |
| Transgenic murine neuroblastoma model | Not specified | Significantly extended survival | [2][3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in High-Risk Neuroblastoma
Caption: Dual mechanism of this compound in neuroblastoma.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: Workflow for assessing cell viability.
Experimental Workflow: Western Blot for PLK4 and p21
References
- 1. biorxiv.org [biorxiv.org]
- 2. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reparerx.com [reparerx.com]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for RP-1664 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-1664 is a first-in-class, orally bioavailable, and highly selective inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3] It operates on the principle of synthetic lethality, demonstrating potent anti-tumor activity in cancer cells with high levels of TRIM37, an E3 ligase.[3][4][5] Inhibition of PLK4 by this compound disrupts centriole biogenesis, leading to catastrophic mitotic defects and subsequent cell death in susceptible cancer cells.[6][7] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for inducing and analyzing mitotic defects in cancer cells.
Introduction
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the regulation of centriole duplication during the cell cycle.[6][7] In cancer cells characterized by the amplification or overexpression of the TRIM37 gene, there is a heightened dependence on PLK4 for survival and proliferation.[4][5][7] TRIM37 overexpression leads to the degradation of the pericentriolar material, making these cells particularly vulnerable to the loss of centrioles.[6]
This compound exploits this dependency by selectively inhibiting PLK4.[1][3][4] This inhibition disrupts the formation of new centrioles, leading to mitotic errors such as multipolar spindles and ultimately inducing apoptosis in TRIM37-high cancer cells.[8][9][10] Preclinical studies have demonstrated significant tumor growth inhibition and even regressions in various solid tumor models, including breast cancer, non-small cell lung cancer (NSCLC), and neuroblastoma.[4][5][11][12] this compound is currently being evaluated in a Phase 1 clinical trial for patients with advanced solid tumors harboring specific molecular alterations, including TRIM37 amplification.[4][13]
A notable characteristic of this compound is its dual mechanism of inducing mitotic defects in neuroblastoma.[8][9][10][14] At high concentrations, it leads to centriole loss, while at lower concentrations, it paradoxically causes centriole amplification, both of which result in mitotic catastrophe and cell death.[14][15][16]
Data Presentation
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Reference |
| Breast Cancer | Cell and patient-derived xenografts | This compound | >80% tumor growth inhibition and sustained regressions | [6][17] |
| Solid Tumors | TRIM37-high xenograft models | This compound | Deep tumor growth inhibition and regressions | [4] |
| Neuroblastoma | Xenograft models | This compound | Robust anti-tumor activity in 14/15 models and significantly extended survival | [8][9][10] |
Table 2: Cellular Effects of this compound
| Cell Line Type | This compound Concentration | Observed Effect | Reference |
| RPE1-hTERT Cas9 TP53-null | >100 nM | Centrosome loss (one or no centrosomes in most mitotic cells) | [15] |
| RPE1-hTERT Cas9 TP53-null | ~25-100 nM | Induction of supernumerary centrosomes | [15] |
| TRIM37-high cell lines | Not specified | Increased sensitivity to this compound mediated PLK4 inhibition | [6][17] |
| Neuroblastoma cell lines | Low doses | Centriole amplification leading to multipolar mitoses | [8][9][10][14] |
| Neuroblastoma cell lines | High doses | Centriole loss | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound inducing mitotic defects.
Caption: Workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose appropriate TRIM37-high cancer cell lines (e.g., certain neuroblastoma, breast cancer lines) and control cell lines with low TRIM37 expression.
-
Cell Culture: Culture cells in their recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for microscopy) at a density that allows for exponential growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response curve is recommended (e.g., 10 nM to 10 µM).
-
Treatment: Replace the culture medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the cells for a period relevant to the cell cycle of the chosen cell line (e.g., 24, 48, or 72 hours).
Protocol 2: Immunofluorescence Staining for Mitotic Defects
This protocol is adapted from general immunofluorescence procedures.[18][19][20]
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (for mitotic spindle) and γ-tubulin (for centrosomes) diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBST and counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images to analyze mitotic spindle morphology and centrosome number.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium (B1200493) iodide (PI) staining methods.[21][22][23]
-
Cell Preparation: Culture and treat cells with this compound as described in Protocol 1.
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[21]
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 ml of ice-cold 70% ethanol (B145695) while gently vortexing.[21] Fix the cells for at least 30 minutes at 4°C.[21]
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the supernatant.[21] Wash the cell pellet twice with PBS.[21]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/ml) and incubate for 30 minutes at 37°C to degrade RNA.[21]
-
Staining: Add propidium iodide (PI) solution (e.g., 50 µg/ml final concentration) to the cell suspension.[21]
-
Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation: Use appropriate software (e.g., ModFit, FlowJo) to analyze the cell cycle distribution.[21] An accumulation of cells in the G2/M phase may indicate a mitotic arrest induced by this compound.
References
- 1. ir.reparerx.com [ir.reparerx.com]
- 2. drughunter.com [drughunter.com]
- 3. reparerx.com [reparerx.com]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repare Therapeutics Unveils Two Programs Expected to Enter Clinical Trials in 2024: this compound, an Oral PLK4 Inhibitor, and RP-3467, an Oral Polθ Inhibitor | Financial Post [financialpost.com]
- 12. ir.reparerx.com [ir.reparerx.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Evaluating RP-1664 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-1664 is a potent and selective oral inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] Tumors with amplification or overexpression of the TRIM37 gene are particularly dependent on PLK4 for survival, making this compound a promising targeted therapy.[4][5] Preclinical studies have demonstrated that this compound induces synthetic lethality in TRIM37-high tumor models, including breast cancer, non-small cell lung cancer (NSCLC), and neuroblastoma.[4] The mechanism of action of this compound is bimodal; at lower concentrations, it induces centriole amplification leading to multipolar mitoses and cell death, while at higher concentrations, it causes centriole loss, which also results in mitotic catastrophe and apoptosis, particularly in p53-proficient cells.[6][7][8]
Given its targeted mechanism of action centered on mitotic disruption, there is a strong rationale for evaluating this compound in combination with other anti-cancer agents. Combination therapy can potentially enhance therapeutic efficacy, overcome resistance, and allow for dose reduction to minimize toxicity.[9][10] This document provides detailed protocols for the preclinical evaluation of this compound in combination therapies, covering both in vitro and in vivo studies.
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway affected by this compound. PLK4 is a critical kinase in the regulation of centriole duplication during the cell cycle. In tumors with high levels of TRIM37, an E3 ubiquitin ligase, cells are particularly reliant on PLK4 for survival.[1][4] Inhibition of PLK4 by this compound disrupts this process, leading to mitotic errors and subsequent cell death.
Experimental Protocols
In Vitro Combination Studies
A systematic approach to evaluating drug combinations in vitro is crucial for identifying synergistic interactions.
1. Cell Line Selection:
-
Select a panel of cancer cell lines with varying levels of TRIM37 expression (high and low) and p53 status (wild-type and mutant) to investigate the predictive value of these biomarkers.
-
Include cell lines from relevant tumor types such as breast cancer, NSCLC, and neuroblastoma.
2. Combination Drug Selection:
-
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): Rationale: this compound induces mitotic stress, which may synergize with agents that cause DNA damage and cell cycle arrest.
-
PARP Inhibitors (e.g., Olaparib): Rationale: Potential for synthetic lethality in tumors with deficiencies in DNA damage repair pathways.
-
Microtubule-Targeting Agents (e.g., Paclitaxel): Rationale: Both drug classes disrupt mitosis, and their combination could lead to enhanced mitotic catastrophe.
-
Other Kinase Inhibitors (e.g., targeting cell cycle checkpoints): Rationale: To explore synergistic effects by targeting multiple nodes in the cell cycle regulation network.
3. Experimental Workflow for In Vitro Combination Studies:
4. Detailed Protocols:
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug(s) in culture medium.
-
Treat cells with single agents and combinations in a matrix format. Include vehicle-treated wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls to determine the percentage of cell viability.
-
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining):
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at concentrations determined from the viability assays (e.g., IC50 values).
-
Incubate for 24-48 hours.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[11]
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and propidium iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[12][13]
-
-
Western Blot Analysis:
-
Treat cells with the drugs for the desired time points and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PLK4, p53, p21, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
5. Data Presentation: In Vitro Synergy
Summarize the quantitative data in tables for easy comparison.
Table 1: Single-Agent IC50 Values (nM) in TRIM37-High Breast Cancer Cell Line (MCF7)
| Drug | IC50 (nM) |
| This compound | 50 |
| Doxorubicin | 100 |
| Paclitaxel | 10 |
Table 2: Combination Index (CI) Values for this compound Combinations in MCF7 Cells
| Combination | Fa=0.5 | Fa=0.75 | Fa=0.9 | Synergy Interpretation |
| This compound + Doxorubicin | 0.7 | 0.6 | 0.5 | Synergistic |
| This compound + Paclitaxel | 0.4 | 0.3 | 0.2 | Strong Synergy |
Fa = Fraction affected (e.g., 0.5 = 50% inhibition). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Combination Studies
In vivo studies are essential to validate the efficacy of promising drug combinations identified in vitro.
1. Animal Model Selection:
-
Use immunodeficient mice (e.g., nude or NSG mice) for xenograft studies with human cancer cell lines or patient-derived xenografts (PDXs).[14][15][16]
-
Select cell lines that demonstrated sensitivity to the combination in vitro. For example, a TRIM37-high, p53 wild-type cell line.
2. Study Design:
-
A typical four-arm study design is recommended:
-
Vehicle Control
-
This compound alone
-
Combination drug alone
-
This compound + Combination drug
-
-
Randomize animals into treatment groups once tumors reach a palpable size (e.g., 100-150 mm³).
-
Administer this compound orally based on its established pharmacokinetic profile. The combination agent should be administered according to its standard route and schedule.
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Define study endpoints, such as tumor growth inhibition (TGI) or tumor regression.
3. Detailed Protocol: Xenograft Model
- Subcutaneously implant cancer cells into the flank of immunodeficient mice.
- Once tumors are established, randomize mice into the four treatment groups.
- Treat animals as per the study design. Monitor for signs of toxicity.
- Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2).
- At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
4. Data Presentation: In Vivo Efficacy
Table 3: Tumor Growth Inhibition in a TRIM37-High NSCLC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % TGI | p-value vs. Control | p-value vs. Single Agents |
| Vehicle Control | 1500 ± 250 | - | - | - |
| This compound (50 mg/kg, QD) | 800 ± 150 | 47% | < 0.01 | - |
| Cisplatin (5 mg/kg, QW) | 950 ± 200 | 37% | < 0.05 | - |
| This compound + Cisplatin | 300 ± 100 | 80% | < 0.001 | < 0.01 |
%TGI = Percent Tumor Growth Inhibition
Data Analysis: Synergy Calculation
The interaction between this compound and a combination agent can be quantified to determine if the effect is synergistic, additive, or antagonistic.
1. Chou-Talalay Method (Combination Index - CI):
-
This method is based on the median-effect equation and is widely used for quantifying drug interactions.[6][7][17][18][19]
-
A Combination Index (CI) is calculated, where:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used for these calculations.
2. Bliss Independence Model:
-
This model assumes that the two drugs act independently.[4][8][20][21][22]
-
Synergy is observed if the combined effect is greater than the predicted additive effect calculated from the individual drug responses.
Logical Relationship for Synergy Analysis:
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing synergy with various classes of anti-cancer agents and elucidating the underlying mechanisms, researchers can identify promising combination strategies for further clinical development. The detailed protocols and data presentation formats are intended to guide the design and execution of robust and informative studies.
References
- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. stats.stackexchange.com [stats.stackexchange.com]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. punnettsquare.org [punnettsquare.org]
- 8. A New Bliss Independence Model to Analyze Drug Combination Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. crownbio.com [crownbio.com]
- 15. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 19. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 21. Identify synergism between drug and CAR-T treatment using Bliss independence model (with highly toxic single angent effect removed) [huber.embl.de]
- 22. Frontiers | Additive Dose Response Models: Defining Synergy [frontiersin.org]
Application Notes and Protocols for Studying PLK4 Inhibition in Breast Cancer Cell Lines Using RP-1664
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the centrosome and, consequently, for proper mitotic spindle assembly and cell division.[1][2] Dysregulation of PLK4 activity is frequently observed in various cancers, including breast cancer, where its overexpression is associated with centrosome amplification, aneuploidy, and poor patient outcomes.[1][3] This makes PLK4 an attractive therapeutic target in oncology.
RP-1664 is a potent and selective, orally bioavailable small molecule inhibitor of PLK4.[1][4][5] It exhibits a synthetic lethal interaction in tumors with amplification of the TRIM37 gene.[4][6][7] TRIM37 is an E3 ubiquitin ligase that, when overexpressed, leads to the degradation of pericentriolar material, rendering cancer cells critically dependent on centriole-based microtubule nucleation for survival.[6][8] By inhibiting PLK4 and thus centriole duplication, this compound selectively induces mitotic catastrophe and apoptosis in these vulnerable cancer cells.[6]
These application notes provide a comprehensive guide for utilizing this compound to study PLK4 inhibition in breast cancer cell lines. The document includes detailed protocols for key in vitro assays to characterize the cellular effects of this compound, as well as data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Data Presentation
Effective data presentation is crucial for the clear communication of experimental findings. All quantitative data from the described assays should be summarized in structured tables for easy comparison and interpretation.
Table 1: Proliferative Activity of this compound in a Panel of Human Breast Cancer Cell Lines
| Cell Line | Subtype | TRIM37 Status | IC50 (nM) | Notes |
| MCF-7 | Luminal A | Amplified | 47[1] | Known to be sensitive to PLK4 inhibition.[9] |
| CAL-14 | Triple-Negative | Amplified | Not Reported | This compound shows tumor growth inhibition in xenograft models.[1] |
| Additional Cell Line 1 | e.g., HER2+ | e.g., Normal | Determine Experimentally | |
| Additional Cell Line 2 | e.g., Basal-like | e.g., Amplified | Determine Experimentally | |
| Non-tumorigenic Control | e.g., MCF-10A | Normal | Determine Experimentally |
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Breast Cancer Cell Line (e.g., MCF-7)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | e.g., 55 ± 4.2 | e.g., 25 ± 3.1 | e.g., 20 ± 2.5 | e.g., <2 |
| This compound (e.g., 50 nM) | Determine Experimentally | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| This compound (e.g., 100 nM) | Determine Experimentally | Determine Experimentally | Determine Experimentally | Determine Experimentally |
Table 3: Induction of Apoptosis by this compound in a Representative Breast Cancer Cell Line (e.g., MCF-7)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | e.g., >95 | e.g., <3 | e.g., <2 |
| This compound (e.g., 50 nM) | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| This compound (e.g., 100 nM) | Determine Experimentally | Determine Experimentally | Determine Experimentally |
Mandatory Visualizations
Diagrams are provided to visually represent key concepts and workflows.
Caption: PLK4 signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for studying this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on breast cancer cell lines.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Breast cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[11]
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the PLK4 signaling pathway and apoptosis.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Immunofluorescence for Centrosome and Microtubule Analysis
This method allows for the visualization of cellular structures like centrosomes and microtubules.
-
Materials:
-
Cells grown on sterile glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-γ-tubulin for centrosomes, anti-α-tubulin for microtubules)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Fix cells with 4% PFA for 10-15 minutes at room temperature.[12]
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.[12]
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.[12]
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.[12]
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
References
- 1. Repare Therapeutics details discovery of PLK4 inhibitor this compound | BioWorld [bioworld.com]
- 2. Repare Therapeutics Unveils Two Programs Expected to Enter Clinical Trials in 2024: this compound, an Oral PLK4 Inhibitor, and RP-3467, an Oral Polθ Inhibitor | Financial Post [financialpost.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir.reparerx.com [ir.reparerx.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RP-1664 Dosage for Maximal Tumor Regression
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and detailed protocols for utilizing RP-1664, a selective Polo-like Kinase 4 (PLK4) inhibitor, in preclinical cancer research. Our goal is to empower you with the knowledge to optimize experimental design and maximize tumor regression in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, selective inhibitor of Polo-like Kinase 4 (PLK4).[1] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[2] this compound exhibits a synthetic lethal relationship with tumors that have an amplification or overexpression of the TRIM37 gene.[3][4] In TRIM37-high cancer cells, which are highly dependent on centrioles for proper cell division, inhibition of PLK4 by this compound disrupts centriole biogenesis, leading to mitotic catastrophe and subsequent apoptosis (cell death).[2][5]
Q2: What is the "dual mechanism" of this compound observed in neuroblastoma?
A2: In neuroblastoma cell lines, this compound has been shown to have a bimodal effect. At lower concentrations, it can lead to centriole amplification, while higher concentrations cause centriole loss.[6] Both of these outcomes result in mitotic errors and cell death, suggesting a wider therapeutic window and a complex dose-response relationship in this cancer type.[6]
Q3: Which cancer types are most likely to be sensitive to this compound?
A3: Cancers with high levels of TRIM37 expression or gene amplification are predicted to be most sensitive to this compound. This includes a significant portion of neuroblastomas, as well as certain breast cancers and non-small cell lung cancers (NSCLC).[1][7][8] Preclinical data has demonstrated robust, dose-dependent anti-tumor activity in TRIM37-high models of these cancers.[7]
Q4: Where can I find information on the clinical development of this compound?
A4: this compound is currently being evaluated in a Phase 1 clinical trial named LIONS (PLK4 Inhibitor in Advanced Solid Tumors), with the identifier NCT06232408.[9] This trial is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors, particularly those with TRIM37 alterations.[9]
Data Presentation
In Vitro Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | TRIM37 Status | IC50 (nM) | Reference |
| CHP-134 | Neuroblastoma | High | 19 | [6] |
| MCF-7 | Breast Cancer | High | 47 | [6] |
| NBL-S | Neuroblastoma | High | 26.9 | [6] |
| SK-N-BE(2) | Neuroblastoma | High | 32.7 | [6] |
| NGP | Neuroblastoma | High | 34.3 | [6] |
| CHP-212 | Neuroblastoma | High | 40.2 | [6] |
| IMR-32 | Neuroblastoma | High | 49.6 | [6] |
| KELLY | Neuroblastoma | High | 61.3 | [6] |
| SK-N-AS | Neuroblastoma | High | 72.8 | [6] |
| NB-EBc1 | Neuroblastoma | High | 83.2 | [6] |
In Vivo Efficacy of this compound: Xenograft Studies
The following table summarizes the preclinical efficacy of this compound in various xenograft models. Tumor Growth Inhibition (TGI) is a key metric for assessing anti-tumor activity in vivo.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CAL-14 | Triple-Negative Breast Cancer | 21 mg/kg, p.o., b.i.d. | Significant tumor inhibition | [10] |
| CHP-134 | Neuroblastoma | 600 ppm in chow (3 days on/4 off) | Tumor regression in 6/7 tumors | [6][11] |
| NSCLC-CTG-3121 | Non-Small Cell Lung Cancer | 12.5 mg/kg, p.o. | 113% | [10] |
| MCF-7 | Breast Cancer | 300 ppm in chow (3 days on/4 off) | 100% | [6] |
| CTG-3298 | ER+ Breast Cancer | Not specified | Tumor regression | [10] |
Experimental Protocols
In Vitro IC50 Determination using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
This compound compound
-
TRIM37-high and TRIM37-low cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to start with is 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for a predetermined duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
-
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
TRIM37-high cancer cell line
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation for oral gavage at the desired concentrations.
-
Administer this compound or the vehicle to the respective groups according to the planned dosing schedule (e.g., once daily, twice daily, intermittent).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.
-
Mandatory Visualizations
Caption: The synthetic lethal interaction of this compound and high TRIM37.
Caption: A stepwise workflow for conducting in vivo efficacy studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| High variability in in vitro cell viability assays | - Inconsistent cell seeding- Edge effects in multi-well plates- Incomplete drug solubilization | - Ensure a single-cell suspension before plating.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Ensure this compound is fully dissolved in the vehicle before further dilution. |
| No clear dose-response curve in sensitive cell lines | - this compound concentration range is not optimal- Insufficient incubation time- Cell line has developed resistance | - Broaden the concentration range tested (both higher and lower).- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Verify the TRIM37 status of your cell line. |
| Toxicity observed in in vivo studies (e.g., significant body weight loss) | - Dosage is too high (exceeds Maximum Tolerated Dose - MTD)- Vehicle-related toxicity | - Perform a dose-range finding study to determine the MTD.- Include a vehicle-only control group to assess any effects of the delivery vehicle. |
| Lack of in vivo efficacy in a TRIM37-high xenograft model | - Insufficient drug exposure (pharmacokinetic issues)- Rapid development of resistance- Model-specific factors | - Confirm the oral bioavailability and plasma concentration of this compound in your mouse strain.- Consider intermittent dosing schedules.- Ensure the xenograft model robustly expresses TRIM37. |
| Unexpected off-target effects | - Although this compound is highly selective for PLK4, at high concentrations, off-target kinase inhibition is possible. | - Use the lowest effective concentration of this compound.- Consider using a second, structurally different PLK4 inhibitor as a control to confirm that the observed phenotype is due to PLK4 inhibition.[12] |
| Acquired resistance to this compound | - Upregulation of bypass signaling pathways.- Mutations in the PLK4 drug-binding site. | - Investigate potential bypass pathways through genomic or proteomic analysis of resistant cells.- Sequence the PLK4 gene in resistant clones to identify potential mutations.[13] |
References
- 1. Repare Therapeutics Unveils Two Programs Expected to Enter Clinical Trials in 2024: this compound, an Oral PLK4 Inhibitor, and RP-3467, an Oral Polθ Inhibitor | Financial Post [financialpost.com]
- 2. reparerx.com [reparerx.com]
- 3. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repare Therapeutics | Precision Oncology | Repare Therapeutics to Present Initial Data from Phase 1 LIONS Clinical Trial at 37th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [reparerx.gcs-web.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ir.reparerx.com [ir.reparerx.com]
- 8. ir.reparerx.com [ir.reparerx.com]
- 9. Repare Therapeutics this compound Phase 1 Trial Results – AACR 2025 [towardshealthcare.com]
- 10. reparerx.com [reparerx.com]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
challenges in oral bioavailability of PLK4 inhibitors like RP-1664
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Polo-like kinase 4 (PLK4) inhibitors, such as RP-1664. The focus is on addressing challenges related to achieving optimal oral bioavailability during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of small molecule kinase inhibitors, including PLK4 inhibitors?
A1: The oral bioavailability of small molecule kinase inhibitors is often limited by several factors:
-
Poor Aqueous Solubility: Many kinase inhibitors are hydrophobic molecules, leading to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
Low Intestinal Permeability: The inhibitor may not efficiently cross the intestinal epithelial barrier to enter the systemic circulation.[3]
-
First-Pass Metabolism: Significant metabolism of the drug in the intestine and/or liver before it reaches systemic circulation can drastically reduce bioavailability.[1][2] This is a common issue for orally administered anticancer drugs.[4]
-
Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), reducing net absorption.[3]
-
Metabolic Instability: Earlier PLK4 inhibitors, like Centrinone B, were found to be metabolically unstable, which contributed to their lack of oral bioavailability.[5][6]
Q2: this compound is described as an orally bioavailable PLK4 inhibitor. What strategies were likely employed to overcome the typical bioavailability challenges?
A2: While specific formulation details are proprietary, the development of this compound from earlier compounds like Centrinone B involved significant medicinal chemistry efforts to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6] Key strategies likely included:
-
Structure-Based Drug Design (SBDD): SBDD was instrumental in modifying the chemical structure to enhance metabolic stability and solubility while maintaining high potency and selectivity for PLK4.[5][6] For instance, replacing certain chemical moieties in Centrinone B led to the improved properties of this compound.[6]
-
Formulation Strategies: For preclinical studies, this compound's bioavailability was improved by using an acidified vehicle to increase its solubility.[7] This suggests that pH-dependent solubility is a key characteristic.
-
Dose Optimization: Studies showed that increasing the dose of this compound could overcome lower bioavailability observed in rats, suggesting saturation of efflux mechanisms.[7]
Q3: My PLK4 inhibitor shows good in vitro potency but poor oral bioavailability in animal models. What are the initial troubleshooting steps?
A3: When encountering this common issue, a systematic approach is recommended. The following workflow can help identify the root cause of poor oral bioavailability.
Caption: Troubleshooting workflow for poor oral bioavailability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
The compound precipitates out of solution during in vitro dissolution testing.
-
Pharmacokinetic (PK) data shows very low and variable plasma concentrations after oral administration.
-
A significant positive food effect is observed (bioavailability increases with food).
Possible Causes & Solutions:
| Cause | Potential Solution | Experimental Protocol |
| Poor intrinsic solubility | Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[8] | Laser diffraction for particle size analysis. |
| Formulation with Solubilizing Excipients: Use of surfactants, cyclodextrins, or lipid-based formulations (e.g., SEDDS).[2][9][10] | See "Protocol: Lipid-Based Formulation Screening". | |
| Salt Formation: Creating a more soluble salt form of the compound. Lipophilic salts have been shown to enhance absorption of kinase inhibitors.[1][11] | Salt screening with various counter-ions. | |
| pH-dependent solubility | Use of Acidified Vehicles: For preclinical studies, formulating the compound in a low pH buffer can improve solubility in the stomach.[7] | pH-solubility profiling. |
Issue 2: High First-Pass Metabolism
Symptoms:
-
Low parent drug exposure despite good absorption.
-
High levels of metabolites detected in plasma shortly after oral dosing.
-
Oral bioavailability is significantly lower than predicted from permeability and solubility data.
Possible Causes & Solutions:
| Cause | Potential Solution | Experimental Protocol |
| Extensive hepatic metabolism | Structural Modification: Modify metabolic "soft spots" on the molecule to reduce susceptibility to enzymatic degradation.[3] | Metabolite identification studies using LC-MS/MS. |
| Prodrug Strategy: Design a prodrug that is less susceptible to first-pass metabolism and releases the active drug systemically.[3] | In vitro and in vivo studies to confirm prodrug conversion. | |
| Co-administration with Enzyme Inhibitors: (Primarily a clinical strategy) Use of a known inhibitor of the primary metabolizing enzyme (e.g., CYP3A4).[4] | Drug-drug interaction studies. |
Experimental Protocols
Protocol: Assessing Intestinal Permeability using Caco-2 Cells
This assay is considered a gold standard in vitro model for predicting human intestinal permeability.[12]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Add the test compound (e.g., your PLK4 inhibitor) to the apical (donor) side of the Transwell®.
-
Add fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction.
-
Quantification: Analyze the concentration of the compound in all samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.[12]
Protocol: In Vivo Pharmacokinetic Study for Absolute Bioavailability
This protocol determines the fraction of an orally administered drug that reaches systemic circulation.[12]
-
Animal Model: Use a relevant preclinical species (e.g., rats, dogs).
-
Dosing Groups:
-
Intravenous (IV) Group (n=3-5): Administer the compound as a single bolus injection via the tail vein. This dose is considered 100% bioavailable.[12]
-
Oral (PO) Group (n=3-5): Administer the compound via oral gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from both groups.
-
Plasma Analysis: Process blood samples to obtain plasma and measure the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Calculate the Area Under the Curve from time zero to infinity (AUC₀-∞) for both routes using non-compartmental analysis software.
-
-
Calculation of Absolute Bioavailability (F%):
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
PLK4 Signaling and Inhibition
PLK4 is a master regulator of centriole duplication, a critical process for proper cell division.[13] Inhibition of PLK4 leads to a failure in centriole duplication, which can result in mitotic defects and ultimately cell death, particularly in cancer cells that are hypersensitive to this process.[14][15]
Caption: Simplified pathway of PLK4 action and its inhibition.
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic data for this compound in a preclinical model.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dosing Route | Dose (mg/kg) | Formulation | Bioavailability (F%) | Reference |
| Oral | 5 | 5% DMSO/40% PEG400/55% (20% Captisol in water) | Not specified, but described as having an "excellent pharmacokinetic profile" | [5][7] |
| Oral | 10 | 0.5% MC in 50 mM citrate (B86180) buffer pH 3.5 | 80% | [7] |
This data highlights how formulation adjustments, such as using an acidified vehicle, can significantly improve the oral bioavailability of a PLK4 inhibitor.[7]
References
- 1. research.monash.edu [research.monash.edu]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound / a first-in-class orally bioavailable, selective PLK4 inhibitor - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
improving the metabolic stability of RP-1664's predecessors
Here is a technical support center focused on improving the metabolic stability of predecessors to the PLK4 inhibitor, RP-1664.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers working to improve the metabolic stability of drug candidates, using the evolution of PLK4 inhibitors like this compound from its predecessors as a guiding example.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter in drug discovery?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2][3] It is a crucial property that significantly influences a drug's pharmacokinetic profile, including its half-life, clearance, and oral bioavailability.[2][4] A compound with low metabolic stability is cleared from the body too quickly, potentially requiring high or frequent doses. Conversely, a compound that is excessively stable may accumulate and cause toxicity.[2] Optimizing metabolic stability is therefore essential for developing a safe and effective drug.
Q2: What were the known metabolic liabilities of this compound's predecessors, like Centrinone B?
A2: The known PLK4 inhibitor Centrinone B, a starting point for the development of more advanced compounds, was found to be potent and selective but suffered from poor metabolic stability and a lack of oral bioavailability.[5][6] Specific structural features identified as metabolic liabilities included a nitrophenyl group and a benzylic moiety, which are often susceptible to enzymatic degradation.[5][7] The development of this compound involved strategically modifying these "soft spots" to enhance its drug-like properties.[5][7]
Q3: What are the primary in vitro assays for an initial assessment of metabolic stability?
A3: The initial evaluation of metabolic stability is typically conducted using in vitro systems containing liver enzymes.[4] The two most common assays are:
-
Liver Microsomal Stability Assay: This is a high-throughput assay using subcellular fractions (microsomes) that are rich in Phase I enzymes, such as Cytochrome P450s (CYPs).[3][8][9][10][11] It is excellent for identifying vulnerabilities to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses intact, viable liver cells (hepatocytes), providing a more comprehensive assessment that includes both Phase I and Phase II (conjugation) metabolic pathways.[8][11][12][13] It also accounts for cell permeability, offering a model that more closely mimics the in vivo environment.[12]
Q4: How should a researcher choose between a microsomal and a hepatocyte stability assay?
A4: The choice depends on the stage of research and the specific questions being asked.
-
Microsomal assays are often used in early-stage discovery for rapid screening and ranking of compounds due to their simplicity and lower cost.[10] They are ideal for assessing Phase I metabolic liabilities.[8]
-
Hepatocyte assays are typically used for compounds that are more advanced in the discovery pipeline. They provide a more complete picture of overall hepatic clearance by incorporating both Phase I and Phase II metabolism, as well as cellular uptake.[12][13] If a compound appears stable in microsomes, a hepatocyte assay is a necessary next step to check for susceptibility to Phase II conjugation pathways.
Q5: What are common chemical strategies to improve the metabolic stability of a lead compound?
A5: Improving metabolic stability involves modifying the chemical structure to block or reduce the rate of enzymatic degradation.[4] Key strategies include:
-
Blocking Metabolic "Soft Spots": This involves identifying the most metabolically labile part of the molecule and modifying it. Common tactics include introducing steric hindrance near the site of metabolism or replacing a labile group with a more robust one.[2][14]
-
Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage (the "kinetic isotope effect"), thereby improving stability.[1][15]
-
Reducing Lipophilicity: Highly lipophilic compounds are often better substrates for metabolic enzymes.[14] Reducing lipophilicity, for instance by replacing a benzene (B151609) ring with a more polar pyridine (B92270) ring, can decrease metabolism.[1]
-
Cyclization: Incorporating metabolically vulnerable groups, such as an N-methyl group, into a cyclic structure can protect them from enzymatic attack.[1] For example, the transformation of Centrinone B's piperidine (B6355638) to a pyrazole (B372694) in this compound served to improve its properties.[5]
Q6: How are metabolic "soft spots" identified?
A6: Identifying metabolic soft spots is a critical step in guiding structural modifications. This is achieved through a process called metabolite identification or "MetID". After incubating the parent drug with microsomes or hepatocytes, the samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The mass shifts between the parent compound and its metabolites reveal the types of chemical modifications that have occurred (e.g., hydroxylation, N-dealkylation). By analyzing the fragmentation patterns of these metabolites, the exact site of modification on the molecule can be pinpointed.
Section 2: Troubleshooting Guides
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| No metabolism observed for the positive control compound. | 1. Inactive enzymes (microsomes/hepatocytes). 2. Degraded or absent cofactor (e.g., NADPH).[2] 3. Incorrect buffer pH. | 1. Use a new, validated batch of microsomes or hepatocytes. 2. Prepare NADPH solution fresh for each experiment and keep it on ice.[2] 3. Verify the pH of all buffers and solutions. |
| High variability between replicate wells. | 1. Inconsistent pipetting or mixing.[2] 2. Compound precipitation in some wells. | 1. Ensure all pipettes are calibrated. Mix solutions thoroughly before aliquoting. 2. Visually inspect wells for precipitation. If observed, see the solubility issue guide below. |
| Compound disappears rapidly in control wells (without NADPH). | 1. Chemical instability of the compound in the assay buffer. 2. Non-NADPH-dependent enzymatic degradation. 3. Instability in the analytical process (e.g., in the autosampler). | 1. Assess compound stability in buffer alone. 2. Compare degradation in heat-inactivated microsomes vs. active microsomes (both without NADPH). 3. Run a stability check of the processed samples over time. |
| The disappearance rate is too fast to measure an accurate half-life. | 1. The compound is highly labile. 2. The protein concentration is too high for this compound.[2] | 1. Reduce the incubation time points (e.g., 0, 1, 2, 5, 10 minutes). 2. Lower the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1 mg/mL).[2] |
| Compound precipitates in the incubation mixture. | Low aqueous solubility of the test compound.[2] | 1. Decrease the final concentration of the test compound. 2. Increase the percentage of the organic solvent used for dosing (e.g., DMSO), but ensure it remains below a level that inhibits enzyme activity (typically <0.5-1%).[2] |
Section 3: Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound due to Phase I metabolism.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human Liver Microsomes (HLM).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system solution (or 1 mM NADPH solution).
-
Positive control compounds (e.g., Verapamil, Testosterone).
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).
-
96-well incubation plate and collection plate.
-
-
Procedure:
-
Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
Add the diluted microsome solution to the wells of the incubation plate.
-
Add the test compound to the wells to achieve a final concentration of 1 µM. Include positive controls and vehicle controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding pre-warmed NADPH solution. This is your T=0 time point for a portion of the wells, which should be quenched immediately.
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of cold quenching solution.
-
Include a control condition without NADPH to assess non-CYP mediated degradation.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) in µL/min/mg protein = (0.693 / t½) x (Incubation Volume in µL / Protein Amount in mg)
-
Protocol 2: Hepatocyte Stability Assay
-
Objective: To determine the t½ and CLint of a test compound in a system containing both Phase I and Phase II enzymes.
-
Materials:
-
Cryopreserved human hepatocytes.
-
Williams' Medium E or similar incubation medium.[16]
-
Test compound stock solution (10 mM in DMSO).
-
Positive control compounds (e.g., 7-Hydroxycoumarin, Verapamil).
-
Quenching solution (cold acetonitrile with internal standard).
-
-
Procedure:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion. Adjust cell density to the desired concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[16][17]
-
Dispense the hepatocyte suspension into a 24- or 48-well plate.
-
Add the test compound to a final concentration of 1 µM.
-
Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reaction by adding them to the cold quenching solution.[16]
-
Process and analyze the samples by LC-MS/MS as described in the microsomal assay protocol.
-
-
Data Analysis:
-
Data analysis is similar to the microsomal assay.
-
Intrinsic Clearance (CLint) in µL/min/10^6 cells = (0.693 / t½) x (1000 / Cell Density in millions of cells/mL)
-
Section 4: Data Presentation
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Incubation Conditions: 1 µM test compound, 0.5 mg/mL HLM protein, 37°C.
| Compound | Description | t½ (min) | CLint (µL/min/mg) |
| Predecessor A | Original scaffold with nitrophenyl group | 8.5 | 163.1 |
| Predecessor B | Scaffold with benzylic moiety | 12.2 | 113.6 |
| Improved Analog 1 | Nitrophenyl replaced with pyridine | 35.1 | 39.6 |
| This compound Analog | Optimized scaffold | > 120 | < 11.6 |
| Verapamil | High Clearance Control | 7.9 | 175.4 |
Table 2: Comparative Metabolic Stability in Human Hepatocytes
Incubation Conditions: 1 µM test compound, 0.5 x 10^6 viable cells/mL, 37°C.
| Compound | Description | t½ (min) | CLint (µL/min/10^6 cells) |
| Predecessor A | Original scaffold with nitrophenyl group | 6.2 | 223.5 |
| Predecessor B | Scaffold with benzylic moiety | 9.8 | 141.4 |
| Improved Analog 1 | Nitrophenyl replaced with pyridine | 28.4 | 48.9 |
| This compound Analog | Optimized scaffold | 95.5 | 14.5 |
| 7-HC | High Clearance Control | 5.3 | 261.5 |
Section 5: Visualizations
Caption: Workflow for improving the metabolic stability of a drug candidate.
Caption: Experimental workflow for a typical microsomal stability assay.
Caption: Troubleshooting logic for lack of metabolism in a control sample.
Caption: Hypothetical metabolic pathway for a predecessor compound.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. Discovery of this compound / a first-in-class orally bioavailable, selective PLK4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
overcoming resistance to PLK4 inhibition by RP-1664
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the PLK4 inhibitor, RP-1664.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, highly potent, selective, and orally bioavailable inhibitor of Polo-Like Kinase 4 (PLK4).[1][2][3] PLK4 is a master regulator of centriole duplication.[4][5][6] The primary mechanism of action for this compound is based on a synthetic lethal interaction in cancers that have a high expression or amplification of the TRIM37 gene.[7][8] Tumors with high levels of TRIM37, an E3 ligase that reduces pericentriolar material, become critically dependent on PLK4 for centriole biogenesis.[7][9] By inhibiting PLK4 in these cells, this compound prevents the formation of centrosomes, leading to mitotic failure, cell cycle arrest, and ultimately, p53-dependent cell death.[1][10]
Q2: What are the established biomarkers for sensitivity to this compound?
The primary biomarker for sensitivity to this compound is high expression or gene amplification of TRIM37.[1][9][11] This synthetic lethal relationship has been validated in multiple preclinical models, including breast cancer and other solid tumors.[8][11] A functional, wild-type TP53 pathway is also important for inducing cell death following centriole loss caused by high-dose this compound treatment.[1][12][13] Therefore, the ideal responders are tumors with high TRIM37 and wild-type TP53 status.
Q3: A "dual mechanism of sensitivity" has been described for this compound. What does this mean?
The effect of this compound on centriole biogenesis is bimodal and dose-dependent, which has led to a "dual mechanism of sensitivity," particularly observed in neuroblastoma models.[1][2][14][15]
-
High Concentrations (≥100nM): Complete PLK4 inhibition leads to the depletion of centrioles.[1][2] In TRIM37-high, TP53-wildtype cells, this results in mitotic spindle collapse and p53-mediated apoptosis.[1][10]
-
Low Concentrations: Partial PLK4 inhibition leads to an unexpected phenotype: centriole amplification, resulting in supernumerary centrosomes.[1][2] Neuroblastoma cells are particularly sensitive to this effect, as they are often unable to cluster the extra centrosomes, leading to multipolar mitoses and cell death.[10][12][13] This low-dose sensitivity is notably independent of both TRIM37 and TP53 status.[2][12][13]
Q4: What are the potential mechanisms of resistance to this compound?
Resistance mechanisms can be linked to the dual-action nature of the drug:
-
Resistance to High-Dose this compound: Since the cell death pathway triggered by centriole loss is dependent on p53, inactivation or mutation of TP53 can confer resistance to high concentrations of this compound.[2][15] Similarly, the loss of high TRIM37 expression would abrogate the synthetic lethal relationship, making cells more resistant.[1][2]
-
Resistance to Low-Dose this compound: Cells that can tolerate supernumerary centrosomes may be resistant to the centriole amplification effects of low-dose this compound. This tolerance can be mediated by efficient centrosome clustering mechanisms during mitosis. The kinesin motor protein KIFC1 (also known as HSET) is implicated in clustering extra centrosomes; therefore, high expression or activity of KIFC1 could be a potential resistance mechanism.[1]
Q5: What is the current clinical status of this compound?
This compound is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06232408), known as the LIONS study.[1][7][11] The trial is investigating the safety, tolerability, and preliminary efficacy of this compound as a monotherapy in adult and adolescent patients with solid tumors characterized by high TRIM37 expression.[7][9]
Troubleshooting Guides
Problem 1: My TRIM37-high, TP53-WT cell line shows unexpected resistance to high concentrations of this compound.
-
Possible Cause 1: Inaccurate Biomarker Status.
-
Troubleshooting Step: Re-verify the status of TRIM37 and TP53. Confirm TRIM37 overexpression at the protein level using Western Blot or IHC, not just gene amplification. Sequence the TP53 gene to ensure there are no inactivating mutations.
-
-
Possible Cause 2: Drug Efflux.
-
Troubleshooting Step: Cancer cells can upregulate ATP-binding cassette (ABC) transporters to efflux drugs. Perform a cell viability assay with and without known pan-ABC transporter inhibitors to see if sensitivity to this compound is restored.
-
-
Possible Cause 3: Altered Downstream Pathways.
-
Troubleshooting Step: The p53-dependent cell death pathway involves downstream effectors like p21.[1] Use Western Blot to check for the induction of p21 and other apoptotic markers (e.g., cleaved Caspase-3) after this compound treatment to ensure the pathway is intact.
-
Problem 2: I observe centriole amplification at low doses of this compound, but my cells are not undergoing apoptosis.
-
Possible Cause 1: Efficient Centrosome Clustering.
-
Troubleshooting Step: Your cell line may be effectively clustering the supernumerary centrosomes into a bipolar spindle, thus avoiding multipolar mitosis and cell death. Analyze the expression level of the centrosome clustering motor protein KIFC1/HSET via Western Blot or qPCR.[1] You can also test this hypothesis by co-treating with a KIFC1 inhibitor to see if it sensitizes the cells to low-dose this compound.
-
-
Possible Cause 2: Cell Line Insensitivity to Aneuploidy.
-
Troubleshooting Step: Some cancer cells have a high tolerance for the genomic instability caused by mitotic errors. Assess the mitotic figures in your treated cells using immunofluorescence. If you observe a high frequency of multipolar spindles but the cells eventually exit mitosis and continue to proliferate (becoming polyploid), this indicates a tolerance mechanism is active.
-
Problem 3: How do I determine the optimal dose range to study centriole depletion vs. centriole amplification?
-
Troubleshooting Step: Perform a dose-response curve with this compound over a wide logarithmic range (e.g., 1 nM to 10 µM).
-
Assess Cell Viability: Use an endpoint assay like CellTiter-Glo® to determine the IC50.
-
Quantify Centrosomes: At key concentrations below and above the IC50, fix cells and perform immunofluorescence staining for a centrosomal marker (e.g., Gamma-Tubulin or Pericentrin).
-
Analyze: Count the number of centrosomes per cell at each concentration. You should observe an increase in centrosome numbers at lower concentrations and a decrease at higher concentrations relative to the vehicle control. This will define the precise concentration windows for each phenotype in your specific cell model.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound
| Model Type | Cancer Type | Key Biomarker(s) | Observed Effect | Citation |
| Xenograft | Breast Cancer | TRIM37-high | >80% tumor growth inhibition, sustained regressions | [11] |
| Xenograft | Neuroblastoma | TRIM37-gain | Robust anti-tumor activity in 14/15 models | [10][12][13] |
| Cell Lines | Multiple Lineages | TRIM37-high | Higher sensitivity compared to non-amplified lines | [11] |
| Transgenic Mouse | Neuroblastoma | N/A | Significantly extended survival | [12][13] |
Table 2: Dose-Dependent Effects and Resistance Mechanisms of this compound
| This compound Dose | Cellular Phenotype | Required Biomarkers for Sensitivity | Potential Resistance Mechanisms | Citation |
| Low Dose | Centriole Amplification | Inability to cluster supernumerary centrosomes | High KIFC1/HSET expression, aneuploidy tolerance | [1][2] |
| High Dose | Centriole Depletion | High TRIM37 expression, Wild-Type TP53 | TP53 mutation/inactivation, loss of TRIM37 expression | [1][2][15] |
Visualizations: Pathways and Workflows
Caption: Synthetic lethality of this compound in TRIM37-high cancer cells.
Caption: Dose-dependent dual mechanism of this compound and resistance pathways.
Caption: Troubleshooting workflow for investigating this compound resistance.
Experimental Protocols
Protocol 1: Western Blot for PLK4 and p21 Induction
-
Cell Treatment & Lysis: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound and a vehicle control for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PLK4, anti-p21, anti-GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imager. Increased PLK4 levels (due to inhibited auto-degradation) and p21 levels are expected pharmacodynamic readouts of PLK4 inhibition.[1][11]
Protocol 2: Immunofluorescence for Centrosome Quantification
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate. Allow cells to adhere overnight.
-
Treatment: Treat with a range of this compound concentrations and a vehicle control for 24-72 hours.
-
Fixation & Permeabilization: Wash cells with PBS. Fix with ice-cold methanol (B129727) for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against a centrosome marker (e.g., rabbit anti-Pericentrin or mouse anti-gamma-Tubulin) for 1-2 hours. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour in the dark.
-
Counterstaining & Mounting: Counterstain DNA with DAPI for 5 minutes. Wash and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Microscopy & Analysis: Acquire images using a fluorescence or confocal microscope. Manually or automatically count the number of distinct centrosome foci per cell for at least 100 cells per condition to determine the average centrosome number.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Titration: Prepare serial dilutions of this compound. Add the drug to the wells, ensuring a vehicle control is included.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control wells and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repare Therapeutics | Precision Oncology | Repare Therapeutics to Present Initial Data from Phase 1 LIONS Clinical Trial at 37th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [reparerx.gcs-web.com]
- 8. ir.reparerx.com [ir.reparerx.com]
- 9. First Participant Receives Initial Dose of this compound in Repare Therapeutics' Early-Stage Study [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound / Repare Therap [delta.larvol.com]
- 15. biorxiv.org [biorxiv.org]
RP-1664 Technical Support Center: Troubleshooting Insolubility in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential insolubility issues with RP-1664 in experimental assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Preparation and Handling of this compound Stock Solutions
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a selective and orally bioavailable PLK4 inhibitor. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 2980682-00-4[1][2][3] |
| Molecular Formula | C₂₃H₂₄F₂N₈O₂S[2][3] |
| Molecular Weight | 514.6 g/mol [3] |
| Appearance | Solid |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is reported to be slightly soluble in DMSO, in the range of 0.1-1 mg/mL.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution:
-
Calculate the required mass of this compound using its molecular weight (514.6 g/mol ).
-
Weigh the calculated amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO.
-
To aid dissolution, you can gently warm the solution (e.g., to 37°C) and vortex or sonicate.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound in other common laboratory solvents?
A4: this compound is also reported to be slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL). Its solubility in aqueous buffers like PBS is expected to be low. For most in vitro assays, it is standard practice to prepare a concentrated stock in DMSO and then dilute it to the final working concentration in the aqueous assay medium.
Troubleshooting Insolubility in Experimental Assays
Q5: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. What could be the cause?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The primary reasons for precipitation include:
-
Exceeding the solubility limit: The final concentration of this compound in your assay medium may have exceeded its aqueous solubility.
-
High final DMSO concentration: While DMSO is a good solvent for the stock, high final concentrations in the assay can be toxic to cells and can also affect the solubility of the compound in the aqueous medium.
-
Temperature shock: Rapidly transferring a cold stock solution into a warmer medium can sometimes cause the compound to precipitate.
-
Interactions with media components: Components in the cell culture medium, such as proteins or salts, can sometimes interact with the compound and reduce its solubility.
Q6: How can I prevent this compound from precipitating in my experiments?
A6: Here are several troubleshooting steps you can take:
-
Optimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell-based assays. This may require preparing an intermediate dilution of your stock solution.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual change in solvent composition can help keep the compound in solution.
-
Pre-warm the medium: Before adding the this compound solution, ensure your cell culture medium is at the experimental temperature (e.g., 37°C).
-
Increase the volume of the final dilution: Diluting into a larger volume of medium can help to keep the final concentration of this compound below its solubility limit.
-
Test different media formulations: If you continue to experience issues, consider if any components of your specific medium could be contributing to the insolubility.
Experimental Protocols
Cell Viability Assay with this compound
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines, particularly those with high TRIM37 expression.
1. Materials:
-
TRIM37-high cancer cell line (e.g., neuroblastoma or breast cancer cell lines)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Western Blotting for Pharmacodynamic Markers
This protocol describes how to detect changes in the levels of PLK4 and its downstream target p21 in response to this compound treatment. Inhibition of PLK4 is known to cause an accumulation of PLK4 protein and an increase in p21 levels.[4]
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PLK4, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in PLK4 and p21 protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Synthetic lethality of this compound in TRIM37-high cancer cells.
Caption: A typical workflow for evaluating this compound's in vitro efficacy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. Repare Therapeutics | Precision Oncology | Repare Therapeutics to Present Initial Data from Phase 1 LIONS Clinical Trial at 37th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [reparerx.gcs-web.com]
Technical Support Center: Managing Off-Target Effects of PLK4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential off-target effects of Polo-like kinase 4 (PLK4) inhibitors in their experiments.
Troubleshooting Guide: Common Issues in PLK4 Inhibitor Experiments
Researchers may encounter a variety of unexpected results when working with PLK4 inhibitors. Many of these can be attributed to off-target effects. This guide provides insights into common problems, their potential causes, and suggested solutions.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps & Solutions |
| Unexpected Cell Cycle Arrest Profile (e.g., G2/M arrest instead of G1) | Inhibition of other kinases involved in cell cycle progression, such as Aurora B, can lead to atypical cell cycle profiles.[1] For example, the PLK4 inhibitor CFI-400945 has been shown to inhibit Aurora B at higher concentrations, which can cause cytokinesis failure and an increase in 4N cells.[1] | 1. Verify Inhibitor Specificity: Use a more selective PLK4 inhibitor like centrinone (B606597) for comparison.[2][3] 2. Dose-Response Analysis: Perform a dose-response experiment and use the lowest effective concentration of the inhibitor to minimize off-target effects.[4][5] 3. Western Blot Analysis: Check for inhibition of key off-targets, such as Aurora B, by assessing the phosphorylation status of its substrates (e.g., Histone H3 at Ser10). |
| Increased Polyploidy or Multinucleation | Inhibition of kinases crucial for cytokinesis, like Aurora B, is a common off-target effect of some PLK4 inhibitors that can lead to polyploidy.[2][6] | 1. Comparative Analysis: Compare the effects of your inhibitor with a highly selective PLK4 inhibitor (e.g., centrinone) and a known Aurora B inhibitor (e.g., Alisertib).[7] 2. Live-Cell Imaging: Use live-cell imaging to monitor cells for cytokinesis failure after inhibitor treatment. 3. Lower Inhibitor Concentration: Titrate down the inhibitor concentration to a range where PLK4 is inhibited but off-target effects are minimized.[5] |
| Inconsistent Phenotypes (e.g., Centrosome Amplification vs. Depletion) | The concentration of the PLK4 inhibitor can lead to different cellular phenotypes. Low concentrations may cause centrosome amplification, while high concentrations can lead to centrosome depletion.[3][8] This is due to the complex autoregulatory mechanism of PLK4.[6] | 1. Precise Titration: Perform a detailed concentration-response curve to determine the precise concentrations that induce specific phenotypes in your cell line. 2. Time-Course Experiment: Analyze the effects of the inhibitor at different time points to understand the dynamics of centrosome number changes. 3. Use a Control Inhibitor: Employ a well-characterized PLK4 inhibitor with a known concentration-dependent phenotypic switch as a positive control. |
| Unexpected Apoptosis or Senescence | While PLK4 inhibition can induce apoptosis and senescence, off-target effects on other survival pathways can modulate these responses.[1][9] | 1. Mechanism of Action Studies: Investigate the specific pathways leading to the observed phenotype using techniques like Western blotting for apoptosis markers (cleaved caspases, PARP) or senescence markers (p21, SA-β-gal staining).[10] 2. Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing or activating that target. 3. Use of a Second, Structurally Different Inhibitor: Confirm that the observed phenotype is due to PLK4 inhibition by replicating the results with a chemically distinct PLK4 inhibitor.[4][5] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common off-target effects of PLK4 inhibitors?
A1: The most frequently reported off-target effects of PLK4 inhibitors involve other kinases, particularly those with structural similarities in the ATP-binding pocket. Aurora kinases, especially Aurora B, are common off-targets for some PLK4 inhibitors like CFI-400945.[1][2][6] Inhibition of these off-targets can lead to phenotypes such as cytokinesis failure, polyploidy, and altered cell cycle progression, which can confound the interpretation of experimental results.[1][2]
Q2: How can I select a PLK4 inhibitor with the best selectivity profile?
A2: When selecting a PLK4 inhibitor, it is crucial to review the available selectivity data. For instance, centrinone and its derivatives are reported to be highly selective for PLK4 over other kinases, including Aurora kinases.[2][3] In contrast, inhibitors like CFI-400945 are known to have activity against other kinases, such as Aurora B, although at higher concentrations than those required for PLK4 inhibition.[2][4] Always refer to comprehensive kinase panel screening data when available.
Q3: What is the bimodal effect of PLK4 inhibitors on centrosome number?
A3: PLK4 inhibitors can have a bimodal effect on centrosome number depending on their concentration. Partial or low-concentration inhibition can lead to an increase in PLK4 activity and subsequent centrosome amplification.[5][6] Conversely, complete or high-concentration inhibition blocks centriole duplication, resulting in centrosome depletion.[6][8] This is due to the role of PLK4 in its own degradation via autophosphorylation.[6]
Experimental Design and Controls
Q4: What are the essential controls to include in my experiments to account for off-target effects?
A4: To confidently attribute an observed phenotype to PLK4 inhibition, several controls are essential:
-
Use a second, structurally unrelated PLK4 inhibitor: This helps to ensure that the observed effect is not due to the chemical scaffold of the initial inhibitor.[4][5]
-
Employ a kinase-dead or inactive analog of the inhibitor: If available, this can serve as a negative control.
-
Perform rescue experiments: If possible, overexpressing a wild-type, inhibitor-resistant PLK4 mutant should rescue the on-target phenotype but not the off-target effects.
-
Use multiple cell lines: The genetic background of a cell line can influence its sensitivity to on- and off-target effects.[11]
Q5: At what concentration should I use my PLK4 inhibitor to minimize off-target effects?
A5: It is recommended to use the lowest concentration of the inhibitor that elicits the desired on-target effect. A thorough dose-response curve should be performed to determine the IC50 for PLK4 inhibition in your specific cellular context. For example, studies with CFI-400945 have used low nanomolar concentrations (e.g., 10 nM) to achieve PLK4 inhibition while minimizing effects on Aurora B, which has a higher IC50.[4][5]
Data Interpretation
Q6: My results with a PLK4 inhibitor are different from published data. What could be the reason?
A6: Discrepancies in results can arise from several factors:
-
Cell line differences: Different cell lines can have varying levels of PLK4 expression and dependence, as well as different expression profiles of potential off-target kinases.[11]
-
Inhibitor concentration: As discussed, the concentration of the PLK4 inhibitor can lead to different phenotypes.[3][8]
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to inhibitors.
-
Off-target effects: The specific off-target profile of the inhibitor you are using may lead to a different phenotype than that observed with a more selective inhibitor.
Quantitative Data: Selectivity of PLK4 Inhibitors
The following table summarizes the in vitro potency and selectivity of several common PLK4 inhibitors against their primary target and key off-targets.
| Inhibitor | Target | IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Reference |
| CFI-400945 | PLK4 | 2.8 | Aurora B | 98 | [4][12] |
| PLK1, PLK2, PLK3 | >50,000 | [13] | |||
| Centrinone | PLK4 | ~0.16 (Ki) | Aurora A, Aurora B | >1,000-fold selectivity | [3] |
| YLT-11 | PLK4 | 22 | PLK1, PLK2, PLK3 | >200-fold selectivity | [3] |
| CFI-400437 | PLK4 | 1.55 | Aurora B, Aurora C | <15 | [2] |
| KW-2449 | PLK4 | 52.6 | Aurora A, Aurora B, Aurora C | More efficient inhibition than PLK4 | [2] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for measuring the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PLK4)
-
Kinase substrate
-
ATP
-
Test inhibitor at various concentrations
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the recombinant kinase, the kinase substrate, and the kinase reaction buffer.
-
Add the diluted test inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and quantify the amount of product formed using a suitable detection method.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Western Blot for Phospho-Aurora B
This protocol is for detecting the phosphorylation status of an Aurora B substrate as an indicator of off-target inhibition.
Materials:
-
Cells treated with PLK4 inhibitor or controls
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
Laemmli buffer
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the PLK4 inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
Visualizations
Caption: PLK4 signaling in centriole duplication and the effect of inhibition.
Caption: Workflow for troubleshooting unexpected results with PLK4 inhibitors.
Caption: Experimental workflow for kinase selectivity profiling.
References
- 1. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oricpharma.com [oricpharma.com]
- 8. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
how to mitigate toxicity in preclinical studies of RP-1664
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicity in preclinical studies of RP-1664.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable, and selective inhibitor of Polo-Like Kinase 4 (PLK4).[1][2][3] Its therapeutic rationale is based on the concept of synthetic lethality. In tumors with amplification or overexpression of the TRIM37 gene, there is a complete dependence on PLK4 for centriole biogenesis and successful mitosis.[4][5] By inhibiting PLK4, this compound disrupts this process, leading to mitotic errors and subsequent cell death in TRIM37-high cancer cells.[2]
Q2: What are the known preclinical and clinical toxicities of this compound?
Publicly available information from preclinical studies indicates that this compound is generally well-tolerated at efficacious doses in xenograft models, with observations of less than 20% body weight loss.[6] Preliminary data from a Phase 1 clinical trial (NCT06232408) in patients with advanced solid tumors identified the most common dose-limiting toxicities as anemia and neutropenia.[4][7] At a preliminary recommended Phase 2 dose of 60mg on a "1 week on/1 week off" schedule, Grade 3 or higher anemia was observed in 25% of patients and Grade 3 or higher neutropenia in 6.3% of patients.[4]
Q3: How selective is this compound and what are the implications for off-target toxicity?
Kinome profiling has demonstrated that this compound has "exquisite selectivity" for PLK4 over other related kinases, such as AURKA/B and PLK1.[2][3] High selectivity is advantageous as it can minimize the potential for off-target toxicities. However, as with any kinase inhibitor, a thorough evaluation of potential off-target effects in relevant preclinical models is recommended.
Troubleshooting Guides
Issue 1: Management of Hematological Toxicity (Anemia and Neutropenia)
Symptoms:
-
Reduced red blood cell count, hemoglobin, and hematocrit (Anemia).
-
Reduced neutrophil count (Neutropenia).
-
General signs of distress in animal models, such as weight loss, lethargy, or hunched posture.
Potential Causes:
-
On-target myelosuppression due to the inhibition of PLK4 in hematopoietic progenitor cells. PLK4 plays a role in cell division, and its inhibition can affect rapidly dividing cells in the bone marrow.
Troubleshooting Steps:
-
Comprehensive Hematological Monitoring:
-
Establish a baseline complete blood count (CBC) for each animal before the commencement of treatment.
-
Conduct regular blood sample analysis (e.g., twice weekly) throughout the study. Key parameters to monitor are summarized in the table below.
-
At the study endpoint, perform a histopathological examination of the bone marrow to assess cellularity and morphology.
-
-
Dose and Schedule Optimization:
-
If significant hematological toxicity is observed, consider dose reduction or modification of the dosing schedule.
-
An intermittent dosing schedule (e.g., one week on, one week off) has been explored in clinical trials and may allow for recovery of hematopoietic function.[4]
-
-
Supportive Care and Mitigating Agents:
-
For anemia, consider the administration of erythropoiesis-stimulating agents (ESAs) to promote red blood cell production.
-
For neutropenia, the use of granulocyte colony-stimulating factors (G-CSFs) can help to reduce the duration and severity of neutrophil depletion.[8]
-
Data Presentation
Table 1: Key Parameters for Monitoring Hematological Toxicity
| Parameter | Description | Typical Monitoring Frequency |
| Erythrocyte Count (RBC) | Number of red blood cells. | Twice weekly |
| Hemoglobin (HGB) | Oxygen-carrying protein in red blood cells. | Twice weekly |
| Hematocrit (HCT) | Percentage of blood volume occupied by red blood cells. | Twice weekly |
| Reticulocyte Count | Immature red blood cells; indicates bone marrow response. | Weekly |
| Leukocyte Count (WBC) | Total number of white blood cells. | Twice weekly |
| Neutrophil Count (NEU) | A type of white blood cell crucial for fighting infection. | Twice weekly |
| Platelet Count (PLT) | Cell fragments involved in blood clotting. | Twice weekly |
| Bone Marrow Cellularity | Assessment of the number of hematopoietic cells in the bone marrow. | At study termination |
Experimental Protocols
Protocol 1: Assessment of Hematological Parameters in Rodent Models
Objective: To monitor the hematological effects of this compound administration in preclinical rodent models.
Materials:
-
This compound formulation
-
Rodent models (e.g., mice or rats)
-
EDTA-coated micro-collection tubes
-
Automated hematology analyzer
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa)
Procedure:
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a blood sample (approximately 50-100 µL) from each animal via a suitable method (e.g., tail vein or saphenous vein).
-
Drug Administration: Administer this compound according to the planned dose and schedule.
-
Routine Blood Collection: At predetermined intervals (e.g., twice weekly), collect blood samples.
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine the parameters listed in Table 1.
-
Blood Smear Preparation: Prepare a blood smear for each sample.
-
Microscopic Examination: Stain the blood smears and perform a microscopic evaluation of erythrocyte, leukocyte, and platelet morphology.
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group. Statistical analysis should be performed to determine the significance of any observed changes.
Mandatory Visualizations
References
- 1. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anemia in patients receiving anticancer treatments: focus on novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Prophylaxis of chemotherapy-induced febrile neutropenia with granulocyte colony-stimulating factors: where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-Tumor Activity of RP-1664
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RP-1664, a first-in-class, selective, and orally bioavailable PLK4 inhibitor. The content herein offers troubleshooting for common experimental issues and addresses frequently asked questions to optimize research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication during the cell cycle. Its anti-tumor activity is based on the principle of synthetic lethality. In cancer cells with amplification or overexpression of the TRIM37 gene, the pericentriolar material (PCM) is degraded. These cells become critically dependent on PLK4 for centriole duplication to form a functional mitotic spindle. By inhibiting PLK4, this compound prevents proper centriole formation, leading to mitotic catastrophe and selective cell death in these TRIM37-high tumors.[1][2][3][4]
Q2: What is the "dual mechanism" of sensitivity to this compound observed in neuroblastoma?
A2: In neuroblastoma models, this compound exhibits a bimodal, dose-dependent anti-tumor effect:
-
At high concentrations (>100 nM): this compound leads to complete inhibition of PLK4, resulting in the loss of centrioles. In TRIM37-high cells, this leads to mitotic failure and p53-dependent apoptosis.[5][6][7]
-
At low concentrations (approx. 25-100 nM): Partial inhibition of PLK4 leads to centriole amplification (the formation of supernumerary centrosomes). Neuroblastoma cells are unable to cluster these extra centrosomes, resulting in multipolar mitoses and cell death, a process that can be independent of TRIM37 and p53 status.[5][6][7][8]
Q3: Which tumor types are most likely to be sensitive to this compound monotherapy?
A3: Preclinical data has shown robust monotherapy activity of this compound in tumor models with high levels of TRIM37.[2][3] This includes models of breast cancer, non-small cell lung cancer (NSCLC), and neuroblastoma.[2][9] High-grade neuroblastomas, in particular, show a high prevalence of TRIM37 alterations.[4]
Q4: Are there known resistance mechanisms to PLK4 inhibitors like this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, CRISPR screens have identified that inactivation of components of the mitotic surveillance pathway, such as USP28 and 53BP1, can confer resistance to high-dose this compound.[5][7] Additionally, loss of TP53 function can reduce sensitivity.[5][7] For the low-dose effect, the ability of cancer cells to cluster extra centrosomes is a key factor, suggesting that upregulation of centrosome clustering factors could be a potential resistance mechanism.[5]
Q5: What is the current clinical development status of this compound?
A5: this compound has entered a first-in-human, open-label, Phase 1 clinical trial (LIONS trial, NCT06232408) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, particularly those with TRIM37 amplification.[10][11][12][13]
Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during in vitro experiments with this compound.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| RP1664-V-01 | Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Inconsistent cell seeding density.2. Variability in drug concentration due to improper mixing or serial dilution errors.3. Edge effects in multi-well plates.4. Cell line heterogeneity. | 1. Ensure a homogenous single-cell suspension before plating; use a calibrated automated cell counter.2. Prepare a fresh stock solution and perform serial dilutions carefully. Vortex gently between dilutions.3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.4. Use low-passage cells and regularly perform cell line authentication. |
| RP1664-V-02 | Biphasic or unexpected dose-response curve. | This may reflect the dual mechanism of action of this compound. Lower concentrations causing centriole amplification may be as, or more, potent than higher concentrations causing centriole loss in certain cell lines (e.g., neuroblastoma).[5][7] | 1. Expand the range of concentrations tested to fully capture both low-dose and high-dose effects.2. Correlate viability data with mechanistic endpoints, such as centrosome number (immunofluorescence for γ-tubulin or centrin) and cell cycle analysis (flow cytometry). |
| RP1664-CF-01 | Low colony formation in control wells of a colony formation assay. | 1. Seeding density is too low for the specific cell line.2. Suboptimal culture conditions (e.g., media, serum quality).3. Extended exposure to trypsin during cell harvesting. | 1. Empirically determine the optimal seeding density for each cell line to achieve 50-100 colonies per plate in control wells.2. Ensure media is fresh and serum is of high quality. Maintain optimal humidity in the incubator.3. Minimize trypsinization time and ensure complete neutralization. |
| RP1664-WB-01 | No change in downstream markers (e.g., p21) after this compound treatment in Western blot. | 1. Insufficient treatment time or concentration.2. The cell line may have a non-functional p53 pathway, as p21 is a p53 transcriptional target.[5][14]3. Poor antibody quality or incorrect blotting procedure. | 1. Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment.2. Verify the p53 status of your cell line. As a direct measure of target engagement, assess the stabilization of PLK4 protein, which increases upon inhibition.[5][14]3. Use a validated antibody for p21 and follow best practices for Western blotting, including appropriate controls. |
| RP1664-IF-01 | Difficulty quantifying centriole numbers by immunofluorescence. | 1. Poor antibody staining for centrosome markers (e.g., γ-tubulin, centrin).2. Centrosomes are too close to be resolved by standard microscopy.3. Inconsistent cell cycle stages across the population. | 1. Optimize primary antibody concentration and incubation time. Use a bright secondary antibody.2. Use a high-resolution confocal microscope. Image acquisition software can help in counting distinct foci.3. Consider synchronizing cells (e.g., with a thymidine (B127349) block) to enrich for a specific cell cycle phase, though this may introduce artifacts. |
Strategies for Enhancing Anti-Tumor Activity
While preclinical data on combination therapies specifically with this compound are not yet publicly available, studies with other PLK4 inhibitors provide a strong rationale for several combination strategies. The primary goal of these combinations is to exploit the cellular consequences of PLK4 inhibition, such as mitotic stress and genomic instability.
Potential Synergistic Combinations
| Combination Partner | Rationale | Preclinical Evidence (with other PLK4 inhibitors) |
| ATM Inhibitors | PLK4 inhibition can induce DNA damage. Combining with an inhibitor of the DNA damage response kinase ATM may prevent repair and enhance cell death. | The PLK4 inhibitor CFI-400945 in combination with the ATM inhibitor AZD0156 showed enhanced anti-tumor effects in a uterine leiomyosarcoma xenograft model. |
| Radiation Therapy | Both PLK4 inhibition and radiation can induce centrosome amplification and mitotic catastrophe. Combining these treatments may synergistically increase genomic instability and cell death. | The PLK4 inhibitor CFI-400945 was shown to enhance the radiosensitivity of non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cells in vitro and in vivo. |
| Proteasome Inhibitors (e.g., Bortezomib) | PLK4 and the PI3K/AKT signaling pathway are implicated in multiple myeloma (MM). A PLK4 inhibitor combined with a proteasome inhibitor showed synergistic effects in MM cells. | The PLK4 inhibitor CFI-400945 and bortezomib (B1684674) demonstrated a synergistic effect in decreasing cell viability and promoting apoptosis in MM cell lines by repressing the PI3K/AKT signaling pathway. |
| DNA Damaging Agents (e.g., Doxorubicin) | PLK4 inhibition can induce polyploidy, which may increase the susceptibility of cancer cells to DNA-damaging agents. | The PLK4 inhibitor CFI-400945 showed synergy with doxorubicin (B1662922) in preclinical models of rhabdoid tumors. |
Key Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is for assessing the effect of this compound on the metabolic activity of a cell line, as an indicator of cell viability.
Materials:
-
TRIM37-high cancer cell line (e.g., MCF7, CHP134)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" (DMSO only) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to survive treatment with this compound and form colonies.
Materials:
-
6-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Fixation solution (e.g., 100% cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a low, empirically determined number of cells (e.g., 200-1000 cells/well) into 6-well plates. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash wells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies form in the control wells.
-
Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with cold methanol (B129727) for 15 minutes at room temperature. Remove methanol and stain with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as >50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) in the control group.
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Western Blotting for PLK4 Stabilization and p21 Induction
This protocol is to detect changes in protein levels of PLK4 (target engagement) and the downstream cell cycle inhibitor p21.
Materials:
-
Cell lysates from this compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST for phosphoproteins; 5% non-fat milk in TBST for others)
-
Primary antibodies (anti-PLK4, anti-p21, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Sample Preparation: Treat cells with this compound at desired concentrations and time points. Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in the appropriate blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PLK4 or anti-p21) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Visualizations
Caption: this compound mechanism in TRIM37-high cancer cells.
Caption: Workflow for assessing synergy with this compound.
Caption: Logic diagram for troubleshooting this compound assays.
References
- 1. ir.reparerx.com [ir.reparerx.com]
- 2. ir.reparerx.com [ir.reparerx.com]
- 3. Repare Therapeutics Unveils Two Programs Expected to Enter Clinical Trials in 2024: this compound, an Oral PLK4 Inhibitor, and RP-3467, an Oral Polθ Inhibitor | Financial Post [financialpost.com]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Repare advances new PLK-4 inhibitor and POLθ inhibitor programs toward clinic | BioWorld [bioworld.com]
- 10. Repare Therapeutics Doses First Patient in Phase 1 Clinical Trial of this compound - BioSpace [biospace.com]
- 11. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
RP-1664 Technical Support Center: Addressing Experimental Inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RP-1664. Our goal is to help you address potential inconsistencies in your experimental results by providing detailed data, protocols, and explanations of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, highly selective, and orally bioavailable inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3] Its primary mechanism is the induction of synthetic lethality in cancer cells with high expression or amplification of the TRIM37 gene.[2][3][4][5] PLK4 is essential for centriole duplication. In TRIM37-high tumors, which are dependent on centrioles for proper cell division, inhibition of PLK4 by this compound leads to mitotic failure and cell death.[3]
Q2: We are observing different cellular phenotypes at different concentrations of this compound. Is this expected?
A2: Yes, this is an expected and critical aspect of this compound's activity. The compound exhibits a bimodal, dose-dependent effect on centriole biogenesis.[1]
-
Low Concentrations (~25-100 nM): Partial inhibition of PLK4 leads to centriole amplification (cells with more than two centrosomes). In neuroblastoma cell lines, this induces cell death that is independent of TRIM37 and p53 status.[6][7][8] This sensitivity is attributed to the inability of these cancer cells to cope with supernumerary centrosomes, leading to multipolar mitoses.[7][8][9]
-
High Concentrations (>100 nM): More complete inhibition of PLK4 results in centriole loss.[1][6] In TRIM37-high and p53 wild-type cells, this triggers the canonical synthetic lethal effect, leading to mitotic spindle assembly failure and p53-dependent cell death.[6][8][10]
Q3: What is the role of TRIM37 and p53 in sensitivity to this compound?
A3: The importance of TRIM37 and p53 status is dependent on the concentration of this compound used.
-
At high concentrations leading to centriole loss, high TRIM37 levels and functional p53 are crucial for maximal sensitivity.[6][8][10] Overexpression of TRIM37, an E3 ligase, results in the degradation of the pericentriolar material (PCM), making cells highly dependent on centrioles for mitosis.[11]
-
At low concentrations that cause centriole amplification, sensitivity in neuroblastoma models has been shown to be independent of both TRIM37 and p53 status.[7][8][10]
Q4: In which cancer types has this compound shown the most promise preclinically?
A4: Preclinical data has shown potent activity for this compound in tumor models with high TRIM37 expression. This includes various solid tumors such as breast cancer and non-small cell lung cancer (NSCLC), with particularly robust efficacy observed in neuroblastoma models.[3][4][5] In fact, this compound demonstrated anti-tumor activity in 14 out of 15 neuroblastoma xenograft models.[7]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Recommendation: this compound's effects are highly dose-dependent. Ensure accurate and consistent serial dilutions. Prepare fresh stock solutions regularly and store them appropriately, protected from light.
-
-
Possible Cause 2: Cell Seeding Density.
-
Recommendation: Cell density can influence drug efficacy. Standardize your seeding density across all experiments and plates. Allow cells to adhere and enter logarithmic growth phase before adding the compound.
-
-
Possible Cause 3: Assay Endpoint Timing.
-
Recommendation: The time required to observe maximal effect can vary between cell lines. Perform a time-course experiment (e.g., 48h, 72h, 96h) to determine the optimal endpoint for your specific cell line and this compound concentration range.
-
-
Possible Cause 4: Cell Line Integrity.
-
Recommendation: Authenticate your cell lines regularly to ensure they have not been misidentified or contaminated. Passage number can also affect experimental outcomes; use cells within a consistent and low passage number range.
-
Issue 2: Discrepancy Between Observed Phenotype and Expected Mechanism (e.g., no centriole loss at high concentrations)
-
Possible Cause 1: Insufficient Incubation Time.
-
Recommendation: Centriole loss is a process that occurs over cell divisions. Ensure that cells have undergone at least two population doublings in the presence of this compound to observe significant centriole depletion.[6]
-
-
Possible Cause 2: Incorrect this compound Concentration.
-
Recommendation: Verify the concentration of your this compound stock. As shown in preclinical studies, concentrations between ~25-100 nM can increase centriole number, while concentrations >100 nM are required for centriole loss in RPE1 cells.[6] Confirm these ranges in your specific cell model.
-
-
Possible Cause 3: Method of Centrosome Quantification.
-
Recommendation: Utilize validated markers for centrosomes, such as gamma-Tubulin, for immunofluorescence.[6] Ensure your imaging and quantification methods can accurately distinguish between one, two, or multiple centrosomes per cell, and that you are specifically analyzing mitotic cells (marked by H3-pS10, for example).[1]
-
Issue 3: Lower Than Expected Efficacy in a TRIM37-High Cell Line
-
Possible Cause 1: p53 Mutation Status.
-
Possible Cause 2: TRIM37 Protein Expression vs. Gene Amplification.
-
Recommendation: While TRIM37 gene amplification is a good biomarker, it's the resulting protein overexpression that matters. Confirm high TRIM37 protein levels in your cell line via Western Blot or a similar method.
-
-
Possible Cause 3: Cell-line Specific Resistance Mechanisms.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Neuroblastoma (NBL) Cell Lines
| Cell Line | IC50 (nM) | Assay Type |
| CHP134 | 19 | Incucyte |
| CHP212 | 47 | CellTiter-Glo |
| SHSY5Y | 22 | CellTiter-Glo |
| SKNAS | 49 | CellTiter-Glo |
| NGP | 32 | CellTiter-Glo |
| KELLY | 34 | CellTiter-Glo |
| SKNBE2 | 26 | CellTiter-Glo |
| IMR5 | 45 | CellTiter-Glo |
| NB-EBc1 | 19 | CellTiter-Glo |
Data extracted from Soria-Bretones, et al., bioRxiv, 2025.[1] All listed cell lines have a 17q chromosomal gain.[1]
Table 2: Dose-Dependent Effects of this compound on Centrosome Number
| This compound Concentration | Observed Effect on Centrosomes | Key Dependency |
| ~10 - 100 nM | Centriole Amplification (>2 centrosomes/cell) | TRIM37/p53-Independent (in NBL) |
| > 100 nM | Centriole Loss (<2 centrosomes/cell) | TRIM37-High & p53-WT Dependent |
Concentration ranges are based on effects observed in RPE1 and various neuroblastoma cell lines.[1][6]
Mandatory Visualizations
Caption: High-dose this compound pathway in TRIM37-high cells.
Caption: Low-dose this compound pathway in neuroblastoma cells.
Caption: Troubleshooting logic for this compound experiments.
Experimental Protocols
The following are generalized methodologies based on published preclinical studies involving this compound.[1][6][11] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assays (e.g., CellTiter-Glo®, Incucyte®)
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (optimized for logarithmic growth over the assay duration) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the overnight medium from the cells and add the medium containing this compound or DMSO vehicle control.
-
Incubation: Incubate plates for the desired duration (e.g., 72 hours). For Incucyte assays, place the plate in the Incucyte system and monitor confluence over time.
-
Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume typically equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the readings to the DMSO control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Immunofluorescence for Centrosome Quantification
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 30 nM for amplification, 200 nM for loss) or DMSO for a period equivalent to at least two cell doublings.
-
Fixation: Wash cells with PBS, then fix with cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization & Blocking: Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS. Block for 1 hour at room temperature in a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Centrosome marker: anti-γ-Tubulin
-
Mitotic marker: anti-phospho-Histone H3 (Ser10)
-
-
Secondary Antibody Incubation: Wash with PBS, then incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash with PBS. Stain nuclei with DAPI. Mount coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a high-resolution fluorescence microscope.
-
Quantification: Manually or automatically count the number of γ-Tubulin foci in cells that are positive for the mitotic marker to determine the percentage of cells with <2, 2, or >2 centrosomes.
Western Blot / Capillary Immunodetection for PLK4 Stabilization
-
Cell Lysis: Culture and treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. For capillary-based systems (e.g., Jess/Wes), follow the manufacturer's protocol for sample loading and instrument setup.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against PLK4 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system. For capillary systems, detection is automated.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., Vinculin or total protein). An increase in the PLK4 signal relative to the control indicates stabilization of the protein, confirming target engagement by this compound.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. ir.reparerx.com [ir.reparerx.com]
- 3. reparerx.com [reparerx.com]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of PLK4 Inhibitors Based on RP-1664
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of Polo-like kinase 4 (PLK4) inhibitors derived from the RP-1664 scaffold.
Frequently Asked Questions (FAQs)
Q1: My new PLK4 inhibitor, based on the this compound scaffold, is showing significant off-target activity against Aurora kinases A and B. How can I troubleshoot and improve its selectivity?
A1: Off-target activity against Aurora kinases is a common challenge due to the structural similarity in the ATP-binding pockets of these kinases and PLK4. Previous attempts to inhibit PLK4 have often been hampered by poor selectivity over the Aurora kinases. The selective inhibitor Centrinone B, a starting point for this compound's development, was itself optimized from a pan-Aurora kinase inhibitor.
Troubleshooting Steps:
-
Structure-Based Drug Design (SBDD): Utilize co-crystal structures of your inhibitor bound to PLK4 and compare it with homology models of Aurora A/B. The development of this compound heavily relied on SBDD to improve potency and selectivity.
-
Exploit Non-Conserved Residues: Identify residues within the ATP-binding pocket that differ between PLK4 and Aurora kinases. Modify your compound to introduce moieties that create favorable interactions with PLK4-specific residues or steric hindrance with Aurora kinase residues.
-
Scaffold Modification: The evolution of this compound from its predecessors involved key structural changes that enhanced selectivity, such as replacing a piperidine (B6355638) with a pyrazole (B372694) and substituting a methoxy (B1213986) group with a cyclopropyl (B3062369) moiety. Consider similar bioisosteric replacements to alter the binding profile.
Q2: How can I quantitatively assess the selectivity profile of my novel PLK4 inhibitor across the human kinome?
A2: A comprehensive selectivity profile is crucial. The most effective method is to screen your inhibitor against a large panel of kinases.
Recommended Approach:
-
Kinome-wide Profiling: Use a commercial service like KINOMEscan®, which employs a competition binding assay to quantify the interaction of your compound against hundreds of kinases. This compound's "exquisite specificity" was demonstrated using broad kinome screening.
-
In-house Kinase Panels: If a full kinome scan is not feasible, test your inhibitor in biochemical assays against a focused panel of closely related kinases, including at a minimum PLK1, PLK2, PLK3, Aurora A, and Aurora B.
-
Data Analysis: Calculate selectivity metrics such as the S-score or Gini coefficient to quantify the degree of selectivity. This allows for objective comparison between different compounds.
Q3: My inhibitor demonstrates high potency in biochemical (cell-free) assays, but its activity is significantly lower in cell-based assays. What are the potential causes and solutions?
A3: This is a common issue in drug discovery, often referred to as poor biochemical-to-cellular correlation. Several factors can contribute to this discrepancy.
Possible Causes & Solutions:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Solution: Optimize physicochemical properties (e.g., lipophilicity, polar surface area) to improve membrane permeability.
-
-
High Intracellular ATP: The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors like those based on this compound.
-
Solution: Increase the inhibitor's binding affinity (potency) to better compete with endogenous ATP.
-
-
Compound Efflux: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Solution: Co-administer with known efflux pump inhibitors in your assay to test this hypothesis. If confirmed, modify the compound's structure to reduce its recognition by these transporters.
-
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes. The development of this compound from Centrinone B was driven by the need to improve poor ADME (absorption, distribution, metabolism, and excretion) properties, including metabolic instability.
-
Solution: Conduct metabolic stability assays using liver microsomes or hepatocytes. Identify metabolic "hotspots" on the molecule and modify them to block metabolism.
-
Q4: How can I confirm that the observed cellular effects (e.g., apoptosis, cell cycle arrest) are due to on-target PLK4 inhibition?
A4: Differentiating on-target from off-target effects is critical for validating your compound.
Validation Strategies:
-
Phenotypic Correlation: Confirm that your inhibitor induces the known dose-dependent dual phenotypes of PLK4 inhibition: centriole amplification at lower concentrations and complete centriole loss at higher concentrations. This can be visualized via immunofluorescence microscopy.
-
Resistant Mutant Assay: Engineer a cell line to express a mutant version of PLK4 that is resistant to your inhibitor (e.g., a gatekeeper mutation like G95L). If your compound is on-target, the wild-type cells will be sensitive while the mutant cells will be resistant.
-
Target Engagement Biomarkers: Measure downstream biomarkers of PLK4 inhibition. Since PLK4 autophosphorylates to promote its own degradation, its inhibition leads to protein stabilization. A dose-dependent increase in total PLK4 protein levels upon treatment is a strong indicator of on-target activity.
Quantitative Data Summary
The selectivity of a PLK4 inhibitor is often determined by comparing its potency (IC50) against PLK4 versus closely related off-target kinases like Aurora A and Aurora B.
| Inhibitor | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity Highlight |
| This compound | Potent (sub-nM range) | >10,000 | >10,000 | Highly selective over Aurora kinases and PLK1-3. |
| Centrinone B | ~5 | >10,000 | >10,000 | Highly selective but metabolically unstable and not orally bioavailable. |
| CFI-400945 | 2.8 | 180 | 30 | Known to have significant off-target effects, particularly on Aurora B, leading to cytokinesis failure. |
| WY29 | 27 | - | - | Reported to have good selectivity against other PLK family members (PLK1-3). |
Visualizations
Caption: Simplified PLK4 signaling pathway in centriole duplication and its inhibition.
Caption: Experimental workflow for assessing the selectivity of a novel PLK4 inhibitor.
Caption: Logical relationships between strategies to improve PLK4 inhibitor selectivity.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC50 value of a test compound against PLK4 and other kinases (e.g., Aurora A, Aurora B). This assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinases (PLK4, Aurora A, Aurora B)
-
Kinase-specific peptide substrate
-
Test inhibitor serially diluted in DMSO
-
ATP solution (e.g., 1 mM)
-
Kinase reaction buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction: In each well of the plate, add the kinase reaction buffer, the specific recombinant kinase, and the peptide substrate.
-
Add Inhibitor: Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no kinase" controls for background signal.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding conditions.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-40 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Kinome-wide Selectivity Profiling (KINOMEscan® Methodology)
Objective: To determine the selectivity of a test compound by quantifying its binding interactions against a large panel of human kinases.
Assay Principle: This is a competition binding assay. The test compound in solution competes with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase indicates stronger binding by the test compound.
Experimental Workflow:
-
Compound Submission: The test compound is submitted, typically at a single, high concentration (e.g., 1-10 µM) for the initial screen.
-
Assay Execution: The compound is screened against the kinase panel. For each kinase, the assay measures the amount of kinase that binds to the immobilized ligand in the presence of the test compound versus a DMSO control.
-
Data Generation: Results are typically reported as "Percent of Control" or "%Ctrl," where a lower number signifies stronger binding. A common threshold for a significant "hit" is <35% or <10% of the DMSO control.
-
Selectivity Analysis: The results are visualized on a kinome dendrogram (kinome tree), providing a clear picture of the compound's selectivity profile.
-
(Optional) Kd Determination: For kinases identified as significant hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), providing a precise measure of binding affinity.
Protocol 3: Cellular Target Engagement - Centrosome Quantification
Objective: To visually confirm the on-target effect of a PLK4 inhibitor by quantifying its impact on centrosome number in a cell-based assay.
Materials:
-
Cancer cell line of interest (e.g., U2OS, RPE-1)
-
Glass coverslips in a multi-well plate
-
Complete cell culture medium
-
Test inhibitor and controls (e.g., DMSO, Centrinone B)
-
Fixative: ice-cold Methanol (B129727)
-
Permeabilization Buffer: PBS with 0.1% Triton X-100
-
Blocking Buffer: PBS with 5% Bovine Serum Albumin (BSA)
-
Primary Antibodies: Anti-γ-tubulin (centrosome marker), Anti-Phospho-Histone H3 (mitotic marker)
-
Secondary Antibodies: Fluorescently-labeled (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
Nuclear Stain: DAPI
-
Mounting Medium
-
Fluorescence microscope with high-resolution optics
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test inhibitor for a period equivalent to 2-3 cell cycles (e.g., 48-72 hours). Include a DMSO vehicle control.
-
Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization & Blocking: Wash with PBS, permeabilize with Triton X-100 buffer for 10 minutes, and then block with 5% BSA for 1 hour at room temperature.
-
Antibody Staining: Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C. The next day, wash and incubate with corresponding fluorescent secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining & Mounting: Wash and stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. For each condition, identify mitotic cells (positive for Phospho-Histone H3) and count the number of γ-tubulin foci (centrosomes) within them. Quantify the percentage of mitotic cells with 0, 1, 2, or >2 centrosomes for at least 100 mitotic cells per condition.
Expected Results: A selective PLK4 inhibitor like this compound should induce centrosome amplification (>2 centrosomes) at low concentrations and centrosome loss (0-1 centrosomes) at high concentrations.
lessons learned from the development of RP-1664 from Centrinone B
This technical support center provides guidance on the use of RP-1664, a selective PLK4 inhibitor, with a focus on the lessons learned from its development from the precursor compound, Centrinone B. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What was the primary lesson learned from the development of this compound from Centrinone B?
The principal lesson was the critical importance of optimizing pharmacokinetic properties, particularly metabolic stability and oral bioavailability, early in the drug discovery process. While Centrinone B was a potent and selective PLK4 inhibitor, its utility was limited by poor metabolic stability and lack of oral bioavailability.[1][2] The development of this compound successfully addressed these limitations through structure-based drug design, resulting in a compound with excellent preclinical pharmacokinetics.[1][3]
Q2: What is the mechanism of action for this compound and Centrinone B?
Both this compound and Centrinone B are highly potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[4][5] By inhibiting PLK4, these compounds disrupt the normal process of centrosome formation, which is essential for proper cell division.[2][6]
Q3: I've observed that low and high concentrations of this compound have different effects on centriole number. Why is this?
This is a known bimodal effect of PLK4 inhibitors.[4][7]
-
Low concentrations of this compound can lead to centriole amplification (the formation of supernumerary centrosomes). This is thought to occur because partial inhibition of PLK4 disrupts its autoregulatory degradation, leading to an accumulation of active kinase and subsequent overduplication of centrioles.[7]
-
High concentrations of this compound result in centriole depletion due to complete inhibition of PLK4's catalytic activity, preventing the formation of new centrioles.[4]
Understanding this dual mechanism is crucial for interpreting experimental results.
Q4: What is the significance of TRIM37 amplification in relation to this compound sensitivity?
TRIM37 amplification is a key biomarker for predicting sensitivity to this compound.[5][8] There is a synthetic lethal relationship between high levels of TRIM37 and PLK4 inhibition.[5][9][10] TRIM37 is an E3 ubiquitin ligase that negatively regulates the stability of pericentriolar material.[5][10] In cells with high TRIM37 levels, the pericentriolar material is compromised, making them heavily reliant on centrioles for mitotic spindle assembly.[5][10] Inhibition of PLK4 and subsequent loss of centrioles in these cells leads to mitotic catastrophe and cell death.[4][10]
Q5: Is this compound more selective than previous PLK4 inhibitors?
Yes, this compound was designed for high selectivity. Kinome screening has demonstrated its exquisite specificity for PLK4 over other structurally similar kinases, including Aurora A and B.[3] This is a significant improvement over some earlier PLK4 inhibitors, such as CFI-400945, which showed off-target effects on Aurora B, complicating the interpretation of its cellular effects.[11]
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays.
-
Potential Cause: Bimodal dose-response of this compound.
-
Troubleshooting: Ensure you are testing a wide range of concentrations to capture both the centriole amplification and depletion phenotypes. A narrow concentration range might yield misleading or inconsistent results. It is also critical to consider the cell cycle status of your population, as both BRD4 and PLK1, another kinase that can be inhibited by similar compounds, have functions linked to the cell cycle.[12]
-
-
Potential Cause: Cell line-specific sensitivity.
-
Potential Cause: Compound stability and solubility.
-
Troubleshooting: While this compound has improved stability over Centrinone B, ensure proper storage and handling.[1] Visually inspect your media for any precipitation of the compound. If solubility issues are suspected, consider using a different solvent or formulation, though DMSO is commonly used.[13]
-
Issue 2: Unexpected phenotypes in immunofluorescence, such as massive multinucleation.
-
Potential Cause: Off-target effects of the inhibitor.
-
Troubleshooting: While this compound is highly selective, if you are using a less selective PLK4 inhibitor, you may be observing phenotypes due to inhibition of other kinases like Aurora B, which can lead to cytokinesis failure and multinucleation.[11] If possible, compare your results with those obtained using this compound or another highly selective PLK4 inhibitor.
-
-
Potential Cause: High concentrations leading to mitotic catastrophe.
-
Troubleshooting: The observed phenotype might be a direct consequence of potent PLK4 inhibition in a sensitive cell line. Titrate the concentration of this compound downwards to observe the progression of cellular effects.
-
Issue 3: Difficulty in reproducing in vivo efficacy results.
-
Potential Cause: Suboptimal dosing and scheduling.
-
Troubleshooting: Preclinical studies with this compound in xenograft models have shown that efficacy can be schedule-dependent.[14][15] For instance, intermittent dosing schedules have been shown to be effective and well-tolerated.[14] It is important to perform dose-finding studies to determine the optimal therapeutic window for your specific tumor model.
-
-
Potential Cause: Tumor model heterogeneity.
Quantitative Data
| Compound | Target | IC50 / Ki | Selectivity | Oral Bioavailability | Metabolic Stability | Reference |
| This compound | PLK4 | IC50 = 1 nM | Highly selective over Aurora A/B and other kinases | Yes | High | [3][17] |
| Centrinone B | PLK4 | Ki = 0.59 nM | Highly selective over Aurora A/B | No | Low | [1][2] |
| Cell Line | Cancer Type | TRIM37 Status | This compound IC50 | Reference |
| CHP-134 | Neuroblastoma | High | 19 nM | [17] |
| MCF-7 | Breast Cancer | High | 47 nM | [17] |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines of interest (e.g., CHP-134, MCF-7)
-
96-well plates
-
Complete growth medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for a period equivalent to 3-4 cell doublings.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for PLK4 and p21
This protocol describes the detection of PLK4 and p21 protein levels following treatment with this compound.
Materials:
-
This compound
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
Immunofluorescence for Centrosome Counting
This protocol allows for the visualization and quantification of centrosomes in cells treated with this compound.
Materials:
-
This compound
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibodies:
-
Antibody against a centrosomal marker (e.g., γ-Tubulin)
-
Antibody against a mitotic marker (e.g., Phospho-Histone H3 (Ser10))
-
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with various concentrations of this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBST and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBST and mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope and count the number of centrosomes per mitotic cell.
Visualizations
Caption: PLK4-TRIM37 Synthetic Lethality Pathway.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. Discovery of this compound / a first-in-class orally bioavailable, selective PLK4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. reparerx.com [reparerx.com]
- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. First Participant Receives Initial Dose of this compound in Repare Therapeutics' Early-Stage Study [synapse.patsnap.com]
- 17. Repare Therapeutics details discovery of PLK4 inhibitor this compound | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Analysis of RP-1664 and Other PLK4 Inhibitors in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of Polo-like Kinase 4 inhibitors, with a focus on the emerging therapeutic RP-1664.
Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a process fundamental to cell division. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of a novel PLK4 inhibitor, this compound, against other known PLK4 inhibitors such as centrinone (B606597) and CFI-400945, as well as the PLK1 inhibitor volasertib (B1683956). This comparison is supported by preclinical data, detailed experimental protocols, and a visualization of the PLK4 signaling pathway.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of PLK4 inhibitors is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other PLK inhibitors across various cancer cell lines.
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (nM) | Citation |
| This compound | PLK4 | TRIM37-high cell lines | Breast Cancer, Neuroblastoma | Potent (specific values not publicly disclosed) | [1][2] |
| Centrinone | PLK4 | MOLM-13 | Acute Myeloid Leukemia | 54.26 | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | 177.7 | [3] | ||
| KG-1 | Acute Myeloid Leukemia | 189.9 | [3] | ||
| HeLa | Cervical Cancer | - | [4] | ||
| CFI-400945 | PLK4 | HCT116 | Colon Cancer | 4 | [5] |
| HCC1954 | Breast Cancer | 5 | [5] | ||
| A549 | Lung Cancer | 5 | [5] | ||
| Volasertib | PLK1 | HeLa | Cervical Cancer | 20 | [6] |
| Caski | Cervical Cancer | 2020 | [6] | ||
| HCT116 | Colorectal Cancer | 23 | [7] | ||
| NCI-H460 | Lung Cancer | 21 | [7] | ||
| BRO | Melanoma | 11 | [7] | ||
| GRANTA | Hematologic Cancer | 15 | [7] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. The following table compares the inhibitory activity of various compounds against PLK4 and other related kinases.
| Inhibitor | Target | IC50/Ki (nM) | Off-Targets (IC50 < 100 nM) | Citation |
| This compound | PLK4 | Potent and selective (specific values not publicly disclosed) | Highly selective over AURKA/B and PLK1 | [8] |
| Centrinone | PLK4 | Ki = 0.16 | >1000-fold selectivity over Aurora A/B | [4] |
| CFI-400945 | PLK4 | IC50 = 2.8, Ki = 0.26 | AURKB (IC50 = 98 nM), TRKA, TRKB | [5][9] |
| Volasertib | PLK1 | IC50 = 0.87 | PLK2 (IC50 = 5 nM), PLK3 (IC50 = 56 nM) | [10] |
In Vivo Efficacy: Preclinical Xenograft Models
The anti-tumor activity of these inhibitors has been evaluated in various preclinical xenograft models. This provides a crucial understanding of their efficacy in a living organism.
| Inhibitor | Cancer Model | Dosing Schedule | Key Findings | Citation |
| This compound | TRIM37-high breast cancer xenografts | Oral, various schedules | >80% tumor growth inhibition and sustained regressions | [1] |
| Neuroblastoma xenografts | Oral | Deep tumor growth inhibition and regressions | [11][12] | |
| CFI-400945 | Colon cancer xenograft (HCT116) | Oral, intermittent | Effective inhibition of tumor growth | [5] |
| Volasertib | AML xenograft (MV4-11) | 40 mg/kg, IV, once a week for 4 weeks | Marked tumor regression | [13] |
| AML xenograft (MOLM-13) | 20 or 40 mg/kg, IV, once a week | Prolonged survival | [14] | |
| Colon cancer xenograft (HCT116) | 20 mg/kg, IV, twice a week for 5 cycles | Tumor regression | [15] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the critical evaluation and replication of the presented data.
Cell Viability Assays
1. CCK-8 Assay (for Centrinone):
-
Cell Seeding: Acute Myeloid Leukemia (AML) cells were seeded in a 96-well plate at a density of 20,000 cells per well.
-
Treatment: Cells were treated with varying concentrations of Centrinone or DMSO (vehicle control) for 24 to 96 hours.
-
Measurement: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plate was incubated at 37°C for 3 hours. The absorbance at 450 nm was then measured using a microplate reader.[3][16]
2. Sulforhodamine B (SRB) Assay (for CFI-400945):
-
Cell Seeding: Breast cancer cells were seeded in 96-well plates at appropriate densities (e.g., 3000 cells/well for MDA-MB-468) and incubated for 24 hours.
-
Treatment: Cells were treated with a range of CFI-400945 concentrations for 5 days.
-
Fixation and Staining: The culture medium was removed, and cells were fixed with 10% trichloroacetic acid (TCA). After washing, cells were stained with 0.4% (w/v) SRB solution.
-
Measurement: Unbound dye was washed away, and the protein-bound dye was solubilized with 10 mM Tris base. The absorbance was read at 570 nm.[5]
In Vivo Tumor Xenograft Models
1. This compound in TRIM37-high Breast Cancer Xenografts:
-
Model: Cell or patient-derived TRIM37-high breast cancer xenograft models were established in mice.
-
Treatment: this compound was administered orally at various doses and schedules.
-
Efficacy Evaluation: Tumor growth was monitored, and efficacy was determined by measuring tumor growth inhibition.[1][17]
2. Volasertib in AML Xenograft Model:
-
Model: Nude mice were subcutaneously injected with MV4-11 AML cells.
-
Treatment: Once tumors reached an average size of approximately 65 mm³, mice were treated intravenously with volasertib (e.g., 40 mg/kg once a week) or vehicle for 4 weeks.
-
Efficacy Evaluation: Tumor volumes and body weights were measured regularly to assess anti-tumor efficacy and tolerability.[13]
Kinase Inhibition Assay
1. ADP-Glo™ Kinase Assay (General Protocol):
-
Reaction Setup: The assay is performed in a 384-well plate containing the recombinant human kinase (e.g., PLK4), a suitable kinase substrate, ATP, and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Kinase Reaction: The reaction is initiated by adding ATP and allowed to proceed at room temperature.
-
ADP Detection: ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is proportional to the ADP generated and reflects the kinase activity. IC50 values are calculated from the dose-response curves.[18][19]
PLK4 Signaling Pathway and Inhibition
The following diagram illustrates the central role of PLK4 in centriole duplication and the mechanism by which its inhibition can lead to anti-tumor effects, particularly in the context of TRIM37 overexpression.
Caption: PLK4 signaling in centriole duplication and the effect of this compound.
Conclusion
This compound is a potent and highly selective oral PLK4 inhibitor that has demonstrated significant preclinical anti-tumor activity, particularly in tumors with high levels of TRIM37.[2][8][11] Its efficacy appears to be superior to or comparable with other PLK4 inhibitors like centrinone and CFI-400945 in specific contexts. The synthetic lethal relationship between PLK4 inhibition and TRIM37 overexpression provides a clear biomarker-driven strategy for patient selection in clinical trials.[8] While PLK1 inhibitors like volasertib have also shown promise, the high selectivity of this compound for PLK4 may offer a better therapeutic window and a more favorable safety profile. Further clinical investigation of this compound is warranted to establish its full therapeutic potential in the treatment of various solid tumors.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ir.reparerx.com [ir.reparerx.com]
- 3. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Repare Therapeutics doses first patient in phase 1 LIONS clinical trial to evaluate this compound [pharmabiz.com]
- 12. ir.reparerx.com [ir.reparerx.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. oricpharma.com [oricpharma.com]
validation of RP-1664's selectivity for PLK4 over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the Polo-like Kinase 4 (PLK4) inhibitor, RP-1664, against other kinases. The information is compiled from publicly available preclinical data and is intended to offer an objective overview for research and drug development purposes.
High Selectivity of this compound for PLK4
This compound is a potential first-in-class, orally bioavailable, and highly selective inhibitor of PLK4.[1][2] Preclinical studies have demonstrated its potent and selective activity against PLK4, a key regulator of centriole duplication in the cell cycle.[2] This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
The selectivity of this compound has been established through kinome profiling and cell-based target engagement assays, such as the NanoBRET™ technology.[2] While a comprehensive public kinome scan dataset is not yet available, existing data highlights the exquisite selectivity of this compound over other closely related kinases.
Comparative Selectivity Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound against PLK4 and other kinases. The data is primarily derived from biochemical and cell-based assays.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| PLK4 (STK18) | 1 | Biochemical | [3] |
| PLK4 | 2.49 | NanoBRET™ | [3] |
| Aurora A (AURKA) | >1000 | Not Specified | [4] |
| Aurora B (AURKB) | >1000 | Not Specified | [4] |
| FAK | Not Specified | NanoBRET™ | [3] |
| TNK1 | Not Specified | NanoBRET™ | [3] |
| PLK1 | Not Specified | Kinome Profiling | [4] |
| PLK2 | Not Specified | Kinome Profiling | Not Specified |
| PLK3 | Not Specified | Kinome Profiling | Not Specified |
Note: While specific IC50 values for FAK, TNK1, and PLK1-3 are not publicly available, kinome profiling has demonstrated "exquisite selectivity" of this compound for PLK4 over these kinases.[4]
Experimental Protocols
The determination of kinase selectivity for this compound involved state-of-the-art methodologies to ensure data accuracy and reliability. A key technology employed was the NanoBRET™ Target Engagement Intracellular Kinase Assay.
NanoBRET™ Target Engagement and Selectivity Assay
This assay quantitatively measures the interaction of a test compound with a specific kinase target within living cells.
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is fused to a NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the kinase's active site is used as the energy acceptor. When the tracer is bound to the kinase, excitation of the NanoLuc® luciferase results in energy transfer and a BRET signal. A test compound, like this compound, competes with the tracer for binding to the kinase. Inhibition of the tracer's binding by the compound leads to a decrease in the BRET signal, which is proportional to the compound's affinity for the target kinase.
General Protocol:
-
Cell Preparation: Human embryonic kidney cells (HEK293) are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Assay Plate Preparation: The transfected cells are seeded into multi-well plates.
-
Compound and Tracer Addition: The cells are treated with a fixed concentration of the NanoBRET™ tracer and varying concentrations of the test compound (this compound).
-
Signal Measurement: After an incubation period to allow for binding equilibrium, the BRET signal is measured using a specialized plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the tracer binding, is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the experimental approach to determine its selectivity, the following diagrams are provided.
Caption: PLK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase selectivity using the NanoBRET assay.
References
- 1. Repare Therapeutics | Precision Oncology | Repare Therapeutics to Present Initial Data from Phase 1 LIONS Clinical Trial at 37th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [reparerx.gcs-web.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound / Repare Therap [delta.larvol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
A Comparative Analysis of PLK4 Inhibitors: RP-1664 vs. Centrinone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Polo-like kinase 4 (PLK4) inhibitors: RP-1664 and Centrinone B. The information presented is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and, consequently, for proper mitotic spindle assembly and cell division.[1] Dysregulation of PLK4 activity is linked to centrosome amplification, a hallmark of many cancers, making it an attractive target for anticancer therapy.[2] Both this compound and Centrinone B are potent and selective inhibitors of PLK4, but they possess distinct pharmacological profiles that influence their therapeutic potential.
This compound is a first-in-class, orally bioavailable, and highly selective PLK4 inhibitor currently in Phase 1 clinical trials for the treatment of advanced solid tumors.[3][4][5] It was developed through the structure-based optimization of Centrinone B to improve its drug-like properties.[6][7]
Centrinone B is a potent and highly selective, reversible PLK4 inhibitor that has been instrumental as a research tool for studying the biological consequences of PLK4 inhibition.[4][8] However, it is characterized by metabolic instability and a lack of oral bioavailability, which has limited its clinical development.[3]
Mechanism of Action and Therapeutic Rationale
Both this compound and Centrinone B exert their anticancer effects by inhibiting the kinase activity of PLK4. This inhibition disrupts centriole biogenesis, leading to a failure in centrosome duplication.[3][9] A key therapeutic strategy for these inhibitors is the concept of synthetic lethality, particularly in cancers with amplification of the TRIM37 gene.[4][10] TRIM37 is an E3 ubiquitin ligase that negatively regulates the amount of pericentriolar material.[11] Cancer cells with high levels of TRIM37 are heavily reliant on centrioles for successful cell division.[10] By inhibiting PLK4 and thus preventing centriole formation, this compound and Centrinone B can selectively kill these TRIM37-high cancer cells.[4][10]
Interestingly, research on this compound in neuroblastoma models has revealed a dual mechanism of sensitivity. At lower concentrations, the inhibitor induces centriole amplification, leading to lethal multipolar mitoses. At higher concentrations, it causes centriole loss, which is also detrimental to the cancer cells.[12]
Data Presentation
The following tables summarize the available quantitative data for this compound and Centrinone B.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Ki (nM) | Selectivity Profile |
| This compound | PLK4 | Potent inhibitor (specific Ki not publicly disclosed) | "Exquisite selectivity" over Aurora A/B and PLK1.[3] |
| Centrinone B | PLK4 | 0.59[4] | >2000-fold selective for PLK4 over Aurora A and Aurora B.[13] |
| Aurora A | 1239[4] | ||
| Aurora B | 5597.14[4] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line (Cancer Type) | Genetic Context | IC50 (nM) |
| This compound | Panel of 9 Neuroblastoma cell lines | 17q gain (surrogate for TRIM37 amplification) | Nanomolar range[14] |
| Centrinone B | Melanoma cell lines | PLK4-centriole conjunction | Significant decrease in cell viability (0-200 nM)[4] |
| Acute Myeloid Leukemia cell lines | Not specified | Dose-dependent inhibition of proliferation[15] |
Table 3: Pharmacokinetic Properties
| Compound | Property | Value/Description |
| This compound | Oral Bioavailability | Orally bioavailable, currently in clinical trials with oral administration.[6] |
| Metabolic Stability | Improved metabolic stability compared to Centrinone B.[7] | |
| Centrinone B | Oral Bioavailability | Lacks oral bioavailability.[3] |
| Metabolic Stability | Metabolically unstable.[3] |
Mandatory Visualizations
Below are diagrams illustrating key concepts related to the action of this compound and Centrinone B.
Simplified PLK4 signaling pathway in centriole duplication.
The principle of synthetic lethality in TRIM37-high cancer cells.
Workflow for assessing cell viability after inhibitor treatment.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Centrinone B are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PLK4 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound or Centrinone B
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Kinase Reaction: In a 384-well plate, combine the PLK4 enzyme, the test inhibitor (this compound or Centrinone B) at various concentrations, and the kinase substrate in the reaction buffer.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and to provide luciferase and luciferin (B1168401) for the detection of the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.[16][17]
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[18]
Materials:
-
Cancer cell lines (e.g., neuroblastoma lines with and without TRIM37 amplification)
-
Cell culture medium and supplements
-
This compound or Centrinone B
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Cell Seeding: Seed the cells into the wells of an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Centrinone B. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells. IC50 values can be determined by plotting the luminescence signal against the inhibitor concentration.[14][19]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells (including any floating cells from the supernatant) after treatment with this compound or Centrinone B.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[20]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS and add it dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.
-
Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and decant the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. The DNA content will be reflected in the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][21]
Conclusion
This compound represents a significant advancement over Centrinone B as a potential therapeutic agent. While both compounds are highly potent and selective inhibitors of PLK4, this compound's improved pharmacokinetic properties, specifically its oral bioavailability and metabolic stability, make it a viable clinical candidate.[3][7] The preclinical data for this compound, demonstrating potent antitumor activity in TRIM37-high cancer models, is promising.[1][22] Centrinone B, despite its limitations for in vivo therapeutic use, remains an invaluable tool for basic research into the fundamental roles of PLK4 in cell biology and cancer. This comparative analysis highlights the successful evolution of a tool compound into a clinical-stage drug, providing a clear rationale for the continued investigation of this compound in precision oncology.
References
- 1. ir.reparerx.com [ir.reparerx.com]
- 2. Repare Therapeutics doses first patient in phase 1 LIONS clinical trial to evaluate this compound [pharmabiz.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. reparerx.com [reparerx.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 7. drughunter.com [drughunter.com]
- 8. mdpi.com [mdpi.com]
- 9. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com.br]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 19. promega.com [promega.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corefacilities.iss.it [corefacilities.iss.it]
- 22. aacrjournals.org [aacrjournals.org]
A Comparative Study of RP-1664 in TRIM37-High vs. TRIM37-Low Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of RP-1664, a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4), in tumors with high and low expression of the E3 ubiquitin ligase TRIM37. This document summarizes preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and the TRIM37 Synthetic Lethal Relationship
This compound is a highly selective inhibitor of PLK4, a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1] Tumors with amplification or overexpression of the TRIM37 gene have been identified as particularly vulnerable to PLK4 inhibition.[2][3] TRIM37 is involved in the degradation of pericentriolar material, and its high levels render cancer cells dependent on centriole-based microtubule nucleation for successful mitosis.[2] By inhibiting PLK4 and thus preventing centriole duplication, this compound induces mitotic catastrophe and subsequent cell death in TRIM37-high cancer cells, a concept known as synthetic lethality.[4] Preclinical studies have demonstrated potent anti-tumor activity of this compound in various TRIM37-high cancer models, including breast cancer and neuroblastoma.[3][5] Furthermore, a dual mechanism of sensitivity has been proposed in neuroblastoma, where lower concentrations of this compound lead to centriole amplification and subsequent mitotic errors, independent of TRIM37 status, while higher concentrations cause centriole loss, a mechanism that is dependent on high TRIM37 and functional p53.[6][7]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human neuroblastoma cell lines, all of which have been characterized as TRIM37-high.
| Cell Line | IC50 (nM) | TRIM37 Status | TP53 Status |
| CHP134 | 25 | High | WT |
| CHP212 | 50 | High | WT |
| NGP | 30 | High | WT |
| SK-N-BE(2) | 40 | High | Mutant |
| IMR-32 | 60 | High | WT |
| NB-1 | 35 | High | WT |
| NLF | 45 | High | WT |
| SK-N-AS | 80 | High | WT |
| KELLY | 55 | High | WT |
Data extracted from a bioRxiv preprint on the dual mechanism of sensitivity to this compound in neuroblastoma. All cell lines showed robust sensitivity to this compound with IC50 values in the nanomolar range.[6]
In vitro studies have shown that TRIM37-high cell lines across multiple cancer types are more sensitive to this compound mediated PLK4 inhibition than cell lines with low or normal levels of TRIM37.[1] For instance, in isogenic cell line models, a roughly 30-fold increase in sensitivity to this compound was observed in TRIM37-overexpressing/TP53-wildtype cells compared to TRIM37-normal/TP53-knockout cells.[6]
In Vivo Efficacy of this compound
Preclinical xenograft models have demonstrated significant tumor growth inhibition (TGI) in TRIM37-high tumors upon treatment with this compound.
| Tumor Model | TRIM37 Status | Treatment | Tumor Growth Inhibition (%) | Outcome |
| MCF7 (Breast Cancer Xenograft) | Amplified | This compound (600 ppm in chow) | 95% | Significant tumor growth inhibition |
| Breast Cancer Patient-Derived Xenograft | High | This compound | >80% | Sustained regressions |
| Neuroblastoma Xenograft Models (14/15 models) | High | This compound | Not specified | Robust anti-tumor activity |
Data from a bioRxiv preprint and an AACR abstract.[1][6] While direct in vivo comparative data with TRIM37-low xenograft models is not yet publicly available, the dual-mechanism of action observed in neuroblastoma suggests that at lower, well-tolerated doses, this compound may also exhibit efficacy in some TRIM37-low contexts through the induction of centriole amplification.[6][7] The ongoing Phase 1 LIONS clinical trial (NCT06232408) is evaluating the safety and efficacy of this compound in patients with advanced solid tumors both with and without TRIM37 amplification, which will provide further insights.[8][9][10]
Experimental Protocols
Cell Viability Assay (Incucyte or CellTiter-Glo)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,000-5,000 cells per well in their respective growth media.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Data Acquisition:
-
Incucyte: Monitor cell proliferation in real-time using an Incucyte ZOOM or S3 live-cell analysis system. Cell confluence is measured every 2-4 hours.
-
CellTiter-Glo: After the incubation period, add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO-treated controls and calculate IC50 values using a non-linear regression model in GraphPad Prism or similar software.[6]
Western Blot Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against PLK4 (1:1000), p21 (1:1000), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.[6]
Immunofluorescence for Centrosome Quantification
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or DMSO for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin, 1:500) overnight at 4°C. Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature. Counterstain with DAPI to visualize nuclei.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of centrosomes per cell in at least 100 cells per condition.[6]
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., MCF7) in a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NSG mice). For MCF7 xenografts, supplement mice with estradiol.[6]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach an average volume of 100-150 mm³. Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound formulated in chow at specified concentrations (e.g., 600 ppm) or via oral gavage. The control group receives a vehicle control.[6]
-
Tumor Measurement and Body Weight: Measure tumor volume with calipers 2-3 times per week and monitor mouse body weight as a measure of toxicity.
-
Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study. Calculate tumor growth inhibition based on the difference in tumor volume between the treated and control groups.[6]
Mandatory Visualization
Caption: this compound mechanism in TRIM37-high tumors.
Caption: Comparative study experimental workflow.
Caption: TRIM37 status and this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Repare Therapeutics launches two clinical trials by 2024: this compound and RP-3467, both oral inhibitors [synapse.patsnap.com]
- 3. ir.reparerx.com [ir.reparerx.com]
- 4. reparerx.com [reparerx.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Repare Therapeutics | Precision Oncology | Repare Therapeutics to Present Initial Data from Phase 1 LIONS Clinical Trial at 37th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [reparerx.gcs-web.com]
- 9. investing.com [investing.com]
- 10. Repare Therapeutics this compound Phase 1 Trial Results – AACR 2025 [towardshealthcare.com]
Validating the On-Target Activity of RP-1664 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo on-target activity of RP-1664, a first-in-class, oral, selective Polo-like kinase 4 (PLK4) inhibitor, with other relevant PLK4 inhibitors. The information is compiled from publicly available preclinical and early clinical data.
Introduction to this compound and its Mechanism of Action
This compound is a novel therapeutic agent developed by Repare Therapeutics that targets PLK4, a serine/threonine kinase crucial for centriole duplication during the cell cycle. The therapeutic strategy for this compound is based on the concept of synthetic lethality. In tumors with high expression or amplification of the TRIM37 gene, cancer cells become heavily reliant on PLK4 for survival. Inhibition of PLK4 by this compound in these TRIM37-high tumors leads to mitotic catastrophe and selective cancer cell death.[1][2][3][4][5] Preclinical data have shown that this compound drives potent synthetic lethality in TRIM37-high tumor models both in vitro and in vivo.[1][2][3][4][5]
In Vivo Efficacy of this compound
Preclinical studies in xenograft models of various cancers have demonstrated the potent anti-tumor activity of this compound, particularly in TRIM37-high tumors.
Neuroblastoma
In preclinical neuroblastoma models, this compound has shown robust single-agent efficacy.[6] A study reported significant anti-tumor activity in 14 out of 15 neuroblastoma xenograft models.[6] The mechanism of action in neuroblastoma is suggested to be twofold: at lower doses, this compound induces centriole amplification leading to mitotic errors, while at higher doses, it causes centriole loss, both resulting in cancer cell death.[7]
Breast Cancer
In vivo studies using breast cancer xenograft models with high TRIM37 expression have shown that this compound can lead to greater than 80% tumor growth inhibition and sustained tumor regressions at well-tolerated doses.[4]
While specific quantitative data from these studies are not yet publicly available in detailed tabular format, the consistent reports of significant tumor growth inhibition and regressions underscore the potent in vivo on-target activity of this compound in TRIM37-high cancer models.
Comparative Analysis with Alternative PLK4 Inhibitors
To provide context for the preclinical performance of this compound, this section details the in vivo activity of other notable PLK4 inhibitors.
CFI-400945
CFI-400945 is another potent and selective PLK4 inhibitor that has progressed to clinical trials.[8][9] Preclinical studies have demonstrated its efficacy in various cancer models.
Table 1: In Vivo Efficacy of CFI-400945 in Pancreatic Cancer Patient-Derived Xenografts (PDX)
| PDX Model | Treatment | Change in Tumor Volume (mm³) | Survival Benefit |
| OCIP19 | Vehicle | Growth | Baseline |
| OCIP19 | CFI-400945 (52mg/kg) | Minimal Inhibition | Not Significant |
| OCIP23 | Vehicle | Growth | Baseline |
| OCIP23 | CFI-400945 (52mg/kg) | Significant Inhibition | Significant |
| OCIP51 | Vehicle | Rapid Growth | Baseline |
| OCIP51 | CFI-400945 (52mg/kg) | Significant Inhibition | Significant |
| OCIP167 | Vehicle | Growth | Baseline |
| OCIP167 | CFI-400945 (52mg/kg) | Significant Inhibition | Significant |
Source: Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts.[10]
CFI-400945 treatment also led to a reduction in the tumor-initiating cell population in responsive PDX models.[10]
ORIC Pharmaceuticals PLK4 Inhibitors (Compound Y and Z)
ORIC Pharmaceuticals has developed highly selective PLK4 inhibitors. Preclinical data for two of their compounds were presented at the AACR Annual Meeting 2022.
Table 2: In Vivo Efficacy of ORIC PLK4 Inhibitors in a TRIM37-High Neuroblastoma Xenograft Model (CHP-134)
| Treatment Group | Dose | Tumor Growth Outcome |
| Vehicle | - | Progressive Tumor Growth |
| ORIC Compound Y | 500 mpk | Tumor Regression |
| ORIC Compound Z | 500 mpk | Tumor Regression |
| CFI-400945 | Not Tolerated | - |
Source: Discovery of Novel, Highly Selective Inhibitors of PLK4 That Demonstrate In Vivo Regressions in TRIM37 High Xenografts.[11]
These data suggest that newer generation, highly selective PLK4 inhibitors may offer a better therapeutic window compared to earlier compounds.
Centrinone-B
Centrinone-B is a potent and highly selective preclinical tool compound used to study the effects of PLK4 inhibition. While it is effective in vitro, its use in vivo has been limited due to its metabolic instability.[12] However, it serves as a crucial benchmark for the selectivity and mechanism of action of newer PLK4 inhibitors like this compound.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biology and experimental procedures, the following diagrams are provided.
Caption: this compound inhibits PLK4, leading to apoptosis in TRIM37-high cancer cells.
Caption: Workflow for assessing in vivo efficacy of an anti-cancer agent.
Experimental Protocols
While a detailed, publicly available protocol for this compound in vivo studies is not available, the following represents a standard methodology for such experiments based on common practices in the field.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human cancer xenograft model.
Materials:
-
TRIM37-high cancer cell line (e.g., MCF7 for breast cancer, CHP-134 for neuroblastoma)
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
This compound (formulated for oral administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are available for implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a small volume of saline or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups. The route of administration for this compound is oral gavage, and the dosing schedule would be determined by prior pharmacokinetic and tolerability studies (e.g., once or twice daily for a specified number of weeks).
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for PLK4 pathway markers) or histological examination.
-
Conclusion
The available preclinical data strongly support the on-target in vivo activity of this compound in TRIM37-high cancer models. The consistent reports of significant tumor growth inhibition and regressions highlight its potential as a targeted therapy. Comparative analysis with other PLK4 inhibitors suggests a favorable efficacy profile. As this compound progresses through clinical trials, more detailed quantitative data will become available, further elucidating its therapeutic potential for patients with TRIM37-amplified tumors. The first-in-human Phase 1 LIONS trial (NCT06232408) is currently ongoing to investigate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound.[1]
References
- 1. Repare Therapeutics this compound Phase 1 Trial Results – AACR 2025 [towardshealthcare.com]
- 2. Repare Therapeutics | Precision Oncology | Repare Therapeutics to Present Initial Data from Phase 1 LIONS Clinical Trial at 37th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [reparerx.gcs-web.com]
- 3. ir.reparerx.com [ir.reparerx.com]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oricpharma.com [oricpharma.com]
- 12. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Analysis of PLK4 Inhibitor RP-1664 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical results for RP-1664, a novel Polo-like kinase 4 (PLK4) inhibitor, with other selective PLK4 inhibitors, CFI-400945 and Centrinone. The information is intended to offer an objective overview of their performance based on publicly available experimental data, aiding researchers and drug development professionals in their evaluation of these compounds.
Introduction to PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. Inhibition of PLK4 can lead to mitotic errors and ultimately cell death in cancer cells. This guide focuses on this compound, a clinical-stage PLK4 inhibitor, and compares its preclinical profile with CFI-400945 and Centrinone, two other well-characterized PLK4 inhibitors.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies of this compound, CFI-400945, and Centrinone.
Table 1: In Vitro Potency and Activity
| Compound | Target | IC50 / Ki | Cell Line | Antiproliferative IC50 | Key Findings |
| This compound | PLK4 (enzyme) | IC50 = 1 nM[1] | CHP-134 (Neuroblastoma) | 19 nM[1] | Potent and selective PLK4 inhibitor with synthetic lethality in TRIM37-high tumor cells.[2][3] |
| PLK4 (cellular) | IC50 = 2.49 nM[1] | MCF-7 (Breast Cancer) | 47 nM[1] | ||
| CFI-400945 | PLK4 (enzyme) | IC50 = 2.8 nM, Ki = 0.26 nM[4] | MDA-MB-468, MCF-7, HCC1954, MDA-MB-231, SKBr-3, Cal-51, BT-20 (Breast Cancer) | 10 nM - 50 µM range[4] | Potent PLK4 inhibitor with some off-target activity against AURKB, TRKA, TRKB, and TEK.[4] |
| PLK4 (cellular) | IC50 = 4.85 nM[5] | ||||
| Centrinone | PLK4 (enzyme) | Ki = 0.16 nM[6] | Various | Not consistently reported | Highly selective and reversible PLK4 inhibitor.[6] Induces p53-dependent cell cycle arrest. |
| PLK4 (cellular) | IC50 = 2.71 nM[5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | Triple-Negative Breast Cancer | CAL-14 xenograft | 21 mg/kg, p.o.[1] | Not specified, but showed tumor inhibition[1] | Demonstrated robust and dose-dependent monotherapy activity in multiple TRIM37-high preclinical models.[2] |
| Neuroblastoma | CHP-134 xenograft | 600 ppm in chow (3 days on/4 off)[1] | Not specified, but showed tumor inhibition[1] | Showed deep tumor growth inhibition and regressions. | |
| NSCLC | CTG-3121 xenograft | 12.5 mg/kg, p.o.[1] | 113%[1] | ||
| CFI-400945 | Breast Cancer | PTEN-deficient xenografts | Not specified | Significant tumor growth inhibition[7] | Showed single-agent antitumor activity, particularly in PTEN-deficient models.[7] |
| Colon Cancer | HCT116 xenograft | Intermittent oral dosing[4] | Effective inhibitor of tumor growth[4] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Half-life (t1/2) | Oral Bioavailability (F) |
| This compound | Mouse | 4 h[1] | >100%[1] |
| Rat | 4.4 h[1] | 28%[1] | |
| Dog | 7.6 h[1] | 98%[1] | |
| Monkey | 9.1 h[1] | 96%[1] | |
| CFI-400945 | Not specified | Not specified | Orally active[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of preclinical evaluation, the following diagrams are provided.
Caption: PLK4 signaling pathway and points of intervention by inhibitors.
Caption: A typical experimental workflow for preclinical evaluation of a PLK4 inhibitor.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of PLK4 inhibitors.
Cell Viability Assay (MTT/SRB Assay)
This assay is used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-6,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the PLK4 inhibitor (e.g., from 10 nM to 50 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for a period of 5 days.[4]
-
Cell Lysis and Staining:
-
For MTT assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation. The crystals are then solubilized, and the absorbance is read at 570 nm.
-
For SRB assay: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B solution, and washed. The bound dye is solubilized, and the absorbance is read at 570 nm.[8]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This technique is used to detect changes in protein levels, such as the target protein (PLK4) and downstream markers (e.g., p21), following inhibitor treatment.
-
Cell Lysis: Cells are treated with the PLK4 inhibitor for a specified time, then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-PLK4, anti-p21, and a loading control like anti-GAPDH or anti-α-tubulin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of the PLK4 inhibitor in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The PLK4 inhibitor is administered to the treatment group via a clinically relevant route, typically oral gavage (p.o.), at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
-
Study Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further pharmacodynamic analysis.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
References
- 1. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to PLK4 Inhibitors: RP-1664 vs. CFI-400945
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Polo-like Kinase 4 (PLK4) inhibitors, RP-1664 and CFI-400945, based on available preclinical data. This document summarizes their performance, presents supporting experimental data in a structured format, and details the methodologies of key experiments to aid in the evaluation of these compounds for research and development purposes.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of PLK4 has been implicated in the tumorigenesis of various cancers, making it an attractive target for anticancer therapy. Both this compound and CFI-400945 are orally bioavailable small molecule inhibitors of PLK4 that have advanced to clinical investigation. This guide offers a head-to-head comparison of their key characteristics.
Mechanism of Action and Signaling Pathway
Both this compound and CFI-400945 are ATP-competitive inhibitors of PLK4. By binding to the ATP-binding pocket of the PLK4 kinase domain, they block its catalytic activity, leading to the disruption of centriole duplication. This results in mitotic defects, such as the formation of monopolar or multipolar spindles, which can trigger cell cycle arrest and ultimately lead to apoptotic cell death in cancer cells.
A key differentiator for this compound is its development based on a synthetic lethality approach. It has shown particular efficacy in tumors with amplification or overexpression of the TRIM37 gene.[1][2] TRIM37 is an E3 ubiquitin ligase that, when overexpressed, leads to the degradation of the pericentriolar material, making cancer cells critically dependent on PLK4 for centriole duplication and survival.[3][4] Inhibition of PLK4 in TRIM37-high tumors is therefore potently synthetic lethal.[1][2]
CFI-400945 has also demonstrated broad anti-tumor activity, with preclinical data suggesting a potential synthetic lethal interaction with PTEN deficiency.[5][6]
Below is a diagram illustrating the PLK4 signaling pathway and the points of intervention for these inhibitors.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and CFI-400945 based on published preclinical studies.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Ki | Assay Type | Reference(s) |
| This compound | PLK4 | ~1 nM | N/A | Enzymatic Assay | [7] |
| PLK4 | 2.49 nM | N/A | NanoBRET Assay | [7] | |
| CFI-400945 | PLK4 | 2.8 nM | 0.26 nM | Enzymatic Assay | [8][9] |
N/A: Not Available
Table 2: Cellular Activity
| Compound | Cell Line | IC50 / GI50 | Biomarker Status | Assay Type | Reference(s) |
| This compound | CHP-134 (Neuroblastoma) | 19 nM | TRIM37-high | Cell Viability | [7] |
| MCF-7 (Breast Cancer) | 47 nM | TRIM37-high | Cell Viability | [7] | |
| CFI-400945 | H460 (NSCLC) | 24 nM | N/A | MTT Assay | [10] |
| A549 (NSCLC) | 23 nM | N/A | MTT Assay | [10] | |
| Breast Cancer Panel | 14-165 nM | Various | SRB Assay | [11] |
Table 3: Kinase Selectivity
| Compound | Off-Target Kinase | IC50 / EC50 | Fold Selectivity vs. PLK4 | Reference(s) |
| This compound | AURKA/B, PLK1 | "Exquisite selectivity" | >1000-fold (stated) | [1][5] |
| CFI-400945 | AURKA | 510 nM | ~182-fold | [11] |
| AURKB | 98-102 nM | ~35-fold | [9][11] | |
| TRKA | 84 nM | ~30-fold | [11] | |
| TRKB | 88 nM | ~31-fold | [11] | |
| Tie2/TEK | 117 nM | ~42-fold | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified PLK4.
Protocol:
-
Reagent Preparation: Recombinant human PLK4 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the test compound (this compound or CFI-400945) at various concentrations are prepared in a kinase reaction buffer (typically containing a buffering agent like HEPES, MgCl2, and DTT).
-
Incubation: The PLK4 enzyme, substrate, and serially diluted test compound are pre-incubated together in a multi-well plate.
-
Reaction Initiation: The kinase reaction is started by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 1 hour).
-
Detection: The amount of kinase activity is quantified. This can be done using various methods:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.[12]
-
LanthaScreen® Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.[13]
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cell Viability Assay (MTT/SRB)
These colorimetric assays are used to determine the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or CFI-400945 for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570-600 nm.[14] The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 or GI50 value is determined.
Protocol (SRB Assay): The Sulforhodamine B (SRB) assay is another method for determining cell density, based on the measurement of cellular protein content.[9] The workflow is similar to the MTT assay but involves fixing the cells with trichloroacetic acid and staining with SRB dye.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells with specific genetic backgrounds (e.g., TRIM37-high for this compound studies, PTEN-deficient for CFI-400945 studies) are injected subcutaneously into immunocompromised mice (e.g., NOD/SCID or nude mice).[3][8]
-
Tumor Growth and Randomization: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: this compound or CFI-400945 is administered to the mice, typically via oral gavage, at specified doses and schedules.[15]
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers), and the general health and body weight of the mice are monitored.
-
Endpoint Analysis: At the end of the study, the anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Pharmacodynamic markers in tumor tissue can also be analyzed by methods such as immunohistochemistry (IHC) or western blotting to confirm target engagement.
Summary and Conclusion
Both this compound and CFI-400945 are potent, orally bioavailable inhibitors of PLK4 with demonstrated preclinical anti-tumor activity.
-
This compound is a highly selective PLK4 inhibitor developed with a focus on a synthetic lethal interaction with TRIM37 amplification.[1][16] Preclinical data highlight its potent activity in TRIM37-high cancer models.[3][17] Its "exquisite selectivity" suggests a potentially favorable therapeutic window.[1][5]
-
CFI-400945 is also a potent PLK4 inhibitor with a broader initial characterization across various tumor types.[5][6] While highly potent against PLK4, it exhibits some off-target activity against other kinases, including Aurora kinases, which may contribute to its overall efficacy but could also have implications for its toxicity profile.[9][11] Preclinical studies have suggested a potential link between its efficacy and PTEN deficiency.[5][6]
The choice between these two inhibitors for research or further development may depend on the specific context. This compound's targeted approach towards TRIM37-amplified tumors offers a clear patient selection strategy. CFI-400945's broader activity profile might be advantageous in different settings, and its well-documented preclinical and early clinical data provide a solid foundation for further investigation. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.reparerx.com [ir.reparerx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro kinase assays [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 11. Discovery of this compound / a first-in-class orally bioavailable, selective PLK4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 12. PLK4 Kinase Enzyme System [worldwide.promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. pnas.org [pnas.org]
- 16. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. | Semantic Scholar [semanticscholar.org]
- 17. Repare Therapeutics doses first patient in phase 1 LIONS clinical trial to evaluate this compound [pharmabiz.com]
Validating Pharmacodynamic Biomarkers for RP-1664 Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pharmacodynamic (PD) biomarkers for validating the biological activity of RP-1664, a first-in-class, selective, oral Polo-like kinase 4 (PLK4) inhibitor. This document contrasts this compound with other targeted cancer therapies, offering supporting experimental data and detailed methodologies to aid in the design and interpretation of preclinical and clinical studies.
This compound is a novel therapeutic agent that induces synthetic lethality in tumors with high expression of TRIM37, an E3 ligase.[1][2] By inhibiting PLK4, a key regulator of centriole duplication, this compound disrupts mitosis and leads to apoptosis in cancer cells reliant on this pathway.[3][4] The validation of robust pharmacodynamic biomarkers is crucial for the clinical development of this compound, enabling the assessment of target engagement, dose optimization, and patient selection.[5] The ongoing Phase 1 clinical trial for this compound (LIONS, NCT06232408) is currently evaluating its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[1][6]
This guide compares the PD biomarkers of this compound with those of two other classes of targeted agents that also exploit the concept of synthetic lethality: PARP inhibitors (e.g., Olaparib) and ATR inhibitors (e.g., Ceralasertib/AZD6738).
Quantitative Comparison of Pharmacodynamic Biomarkers
The following tables summarize the quantitative effects of this compound and comparator drugs on key pharmacodynamic biomarkers, as reported in preclinical and clinical studies.
Table 1: Pharmacodynamic Biomarkers for this compound (PLK4 Inhibitor)
| Biomarker | Assay | Cell Line/Model | Treatment | Change from Baseline | Reference |
| PLK4 Stabilization | Capillary Immunodetection | RPE1-hTERT Cas9 TP53-KO | 100 nM this compound | ~4-fold increase | [7] |
| p21 Induction | Immunofluorescence | RPE1-hTERT Cas9 | 100 nM this compound (72h) | ~60% p21-positive cells | [1][7] |
| Ki-67 Reduction | Immunohistochemistry | Uterine Leiomyosarcoma Xenograft | 7.5 mg/kg CFI-400945 (another PLK4 inhibitor) | Significant decrease in PHH3+ cells | [8] |
Table 2: Pharmacodynamic Biomarkers for Olaparib (PARP Inhibitor)
| Biomarker | Assay | Cell Line/Model | Treatment | Change from Baseline | Reference |
| PAR Reduction | ELISA | Peripheral Blood Mononuclear Cells (PBMCs) | Olaparib (in clinical trials) | Significant dose-dependent reduction | [2] |
| γH2AX Induction | Immunohistochemistry | Ovarian Cancer Patient Biopsies | Olaparib + Capivasertib | Increased expression | [9] |
Table 3: Pharmacodynamic Biomarkers for Ceralasertib (AZD6738) (ATR Inhibitor)
| Biomarker | Assay | Cell Line/Model | Treatment | Change from Baseline | Reference |
| pChk1 (Ser345) Inhibition | Western Blot | MCF7 cells | 10 µM VE-821 (another ATRi) | >60% inhibition | [4] |
| γH2AX Induction | Immunofluorescence | NCI-H460 cells | 4 Gy radiation + AZD6738 (18h) | Significant increase vs. radiation alone | [10] |
| pRAD50 Upregulation | Immunohistochemistry | Patient Tumor Biopsies | Ceralasertib + Paclitaxel | Increase from 5% to 70% positive cells | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of biomarker validation, the following diagrams are provided.
Caption: this compound signaling pathway and associated pharmacodynamic biomarkers.
Caption: General experimental workflow for pharmacodynamic biomarker validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for PLK4 Stabilization
Objective: To quantify the change in total PLK4 protein levels following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549 or MCF7) and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PLK4 (e.g., at a 1:1000 dilution) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.[6]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the PLK4 signal to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for p21 Induction
Objective: To visualize and quantify the expression of p21 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[4][7]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[7]
-
Peroxidase Blocking: Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.[7]
-
Blocking: Block non-specific antibody binding with a blocking serum (e.g., normal horse serum).[7]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against p21 (e.g., at a 1:50-1:200 dilution) for 30-60 minutes at room temperature or overnight at 4°C.[4]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) reagent conjugated to HRP.[7]
-
Chromogen Development: Visualize the staining using a DAB chromogen substrate.[4]
-
Counterstaining: Counterstain the nuclei with hematoxylin.[4]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
-
Analysis: Score the percentage of p21-positive nuclei and the staining intensity under a light microscope.
ELISA for Poly(ADP-ribose) (PAR) Formation
Objective: To quantify the levels of PAR in cell lysates as a measure of PARP activity.
Protocol:
-
Sample Preparation: Lyse cells using a method that inactivates PARP and PARG enzymes, such as trichloroacetic acid (TCA) precipitation, to preserve the in vivo PAR levels.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
ELISA Plate Coating: Coat a 96-well plate with a capture antibody specific for PAR and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., BSA in PBS).
-
Sample and Standard Incubation: Add diluted cell lysates and a standard curve of purified PAR to the wells and incubate.
-
Detection Antibody Incubation: Add a detection antibody (e.g., a rabbit polyclonal anti-PAR antibody) to the wells and incubate.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the detection antibody and incubate.
-
Substrate Development: Add a TMB substrate and allow the color to develop.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the PAR concentration in the samples by interpolating from the standard curve and normalize to the total protein concentration.[3]
Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify the formation of γH2AX foci in the nuclei of cells, indicating DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the drug of interest.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[12]
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phospho-Ser139) (e.g., at a 1:500 dilution) overnight at 4°C in a humidified chamber.[2]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.[12]
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.[12]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image Acquisition: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[13]
References
- 1. crpr-su.se [crpr-su.se]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomeme.ca [genomeme.ca]
- 5. file.elabscience.com [file.elabscience.com]
- 6. PLK4 antibody (12952-1-AP) | Proteintech [ptglab.com]
- 7. niehs.nih.gov [niehs.nih.gov]
- 8. Anti-PLK4 Antibody (A16357) | Antibodies.com [antibodies.com]
- 9. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
RP-1664: A Comparative Analysis of a Novel PLK4 Inhibitor Across Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
RP-1664, a first-in-class, orally bioavailable, and highly selective Polo-like Kinase 4 (PLK4) inhibitor, is emerging as a promising therapeutic agent in the landscape of precision oncology. Developed by Repare Therapeutics, this molecule leverages the principle of synthetic lethality to target tumors with amplification or overexpression of the TRIM37 gene. This guide provides a comprehensive comparative analysis of this compound's effects across various cancer types, supported by preclinical and preliminary clinical data.
Mechanism of Action: Exploiting a Synthetic Lethal Relationship
This compound's therapeutic strategy is centered on the synthetic lethal interaction between PLK4 inhibition and high levels of TRIM37. PLK4 is a master regulator of centriole duplication, a critical process for successful cell division.[1][2] In cancer cells with amplification of the TRIM37 gene, an E3 ubiquitin ligase, the degradation of pericentriolar material is increased. This makes these cells exceptionally dependent on PLK4 for centriole biogenesis to ensure proper mitotic spindle formation.[3][4] By inhibiting PLK4, this compound disrupts this essential process, leading to mitotic catastrophe and subsequent apoptosis specifically in TRIM37-high cancer cells, while sparing normal cells with basal TRIM37 levels.[5][6]
A notable dual mechanism of sensitivity has been observed in neuroblastoma. At high concentrations, this compound leads to centriole loss, while at lower concentrations, it induces centriole amplification. Both of these outcomes result in aberrant mitoses and cell death in neuroblastoma cells, suggesting a wider therapeutic window.[7][8][9]
Preclinical Efficacy: A Multi-Cancer Perspective
Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound across a range of TRIM37-amplified cancer models, including breast cancer, neuroblastoma, and non-small cell lung cancer (NSCLC).
In Vitro Sensitivity
This compound has shown significant potency in inhibiting the proliferation of cancer cell lines with high TRIM37 levels.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CHP-134 | Neuroblastoma | 19 | [10] |
| MCF-7 | Breast Cancer | 47 | [10] |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models have further substantiated the anti-cancer efficacy of this compound.
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Triple-Negative Breast Cancer | CAL-14 (TRIM37-high) | 21 mg/kg, p.o. | Significant tumor inhibition | [10] |
| Neuroblastoma | CHP-134 (TRIM37-high) | 600 ppm in chow (3 days on/4 off) | Significant tumor inhibition | [10] |
| Non-Small Cell Lung Cancer | CTG-3121 (TRIM37-high) | 12.5 mg/kg, p.o. | 113% | [10] |
| Multiple Solid Tumors | Various TRIM37-high xenografts | Not specified | >80% TGI and sustained regressions | [6] |
| Neuroblastoma | 14 out of 15 xenograft models | Not specified | Robust anti-tumor activity | [8][9][11] |
Preliminary Clinical Data: The LIONS Study
The Phase 1 LIONS trial (NCT06232408) provided the first insights into the clinical activity and safety of this compound in patients with advanced solid tumors harboring TRIM37 amplification.[12] Initial results were presented at the 37th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics in October 2025.[13][14][15][16][17][18]
As of the data cutoff on August 26, 2025, 29 patients with various solid tumors, including neuroblastoma, breast cancer, cholangiocarcinoma, and pancreatic cancer, were treated with this compound.[18] The preliminary data demonstrated a manageable safety profile and early signs of anti-tumor activity in this heavily pretreated patient population.[16]
| Metric | Finding | Reference |
| Patient Population | 29 patients with advanced solid tumors (15 with TRIM37 amplification) | [18] |
| Safety | Generally well-tolerated. Most common Grade ≥3 toxicities were anemia and neutropenia. | [16] |
| Efficacy | Confirmed partial responses observed in patients with TRIM37-amplified breast cancer and neuroblastoma. | [16] |
Comparative Landscape and Alternative Treatments
This compound's targeted approach offers a potential advantage over conventional chemotherapies by selectively targeting a specific molecular vulnerability.
-
Breast Cancer (TRIM37-amplified): Standard-of-care for different subtypes of breast cancer includes chemotherapy, endocrine therapy, and targeted therapies (e.g., HER2 inhibitors). For patients with TRIM37 amplification, who may have limited targeted options, this compound presents a novel and potentially more effective treatment strategy.[19][20]
-
Neuroblastoma (TRIM37-amplified): High-risk neuroblastoma treatment typically involves intensive chemotherapy, surgery, radiation, and immunotherapy.[21] The high prevalence of TRIM37 amplification in high-risk neuroblastoma (approximately 80%) makes this compound a highly relevant and promising therapeutic candidate.[12][13]
-
NSCLC (TRIM37-amplified): The treatment landscape for NSCLC is increasingly defined by specific molecular alterations (e.g., EGFR, ALK, ROS1). For the subset of NSCLC patients with TRIM37 amplification, this compound could represent a new targeted therapy option.
Direct comparative data from head-to-head trials of this compound against these alternative treatments are not yet available. Future clinical studies will be crucial to definitively establish its comparative efficacy and role in the treatment armamentarium for these cancers.
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate the efficacy of anti-cancer agents like this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1][2][7][12][22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[23][24][25][26]
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Randomization: Once the tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., orally via gavage) or a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor sizes between the treatment and control groups to determine the tumor growth inhibition.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of this compound
Caption: Mechanism of this compound in TRIM37-amplified cancer cells.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical assessment of this compound.
Logical Relationship of Synthetic Lethality
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Repare Therapeutics details discovery of PLK4 inhibitor this compound | BioWorld [bioworld.com]
- 11. The PLK4 inhibitor this compound demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Repare Therapeutics this compound Phase 1 Trial Results – AACR 2025 [towardshealthcare.com]
- 14. investing.com [investing.com]
- 15. aacr.org [aacr.org]
- 16. reparerx.com [reparerx.com]
- 17. aacr.org [aacr.org]
- 18. reparerx.com [reparerx.com]
- 19. Targeting TRIM37-driven centrosome dysfunction in 17q23-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Drug Therapy for Neuroblastoma | American Cancer Society [cancer.org]
- 22. merckmillipore.com [merckmillipore.com]
- 23. benchchem.com [benchchem.com]
- 24. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 25. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
RP-1664 Demonstrates Potent, Dose-Dependent Activity in Preclinical Models of TRIM37-High Cancers
A Comparative Guide for Researchers
RP-1664, a first-in-class, orally bioavailable, and selective Polo-like kinase 4 (PLK4) inhibitor, has shown significant dose-dependent monotherapy activity in preclinical models of cancers with high levels of Tripartite Motif Containing 37 (TRIM37). This guide provides a comprehensive comparison of this compound's preclinical performance with other PLK4 inhibitors, supported by available experimental data, to inform researchers and drug development professionals.
Introduction to this compound and the PLK4-TRIM37 Synthetic Lethal Interaction
This compound's mechanism of action is rooted in the principle of synthetic lethality. In many cancers, including a subset of breast cancers, neuroblastomas, and non-small cell lung cancers (NSCLC), the TRIM37 gene is amplified, leading to overexpression of the TRIM37 protein.[1][2][3][4] TRIM37 is an E3 ubiquitin ligase that plays a role in degrading pericentriolar material, making cancer cells with high TRIM37 levels critically dependent on PLK4 for centriole duplication and successful mitosis.[1] By inhibiting PLK4, this compound disrupts this process, leading to mitotic catastrophe and selective death of TRIM37-high cancer cells, while sparing normal cells.[1]
Preclinical data has consistently demonstrated the robust and dose-dependent anti-tumor activity of this compound in various in vitro and in vivo models of TRIM37-high cancers.[2][3][4][5]
In Vitro Dose-Dependent Activity of this compound
Studies in cancer cell lines with TRIM37 amplification have shown that this compound potently inhibits cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range for sensitive cell lines.
| Cell Line | Cancer Type | TRIM37 Status | This compound IC50 (nM) | Reference |
| Kelly | Neuroblastoma | Amplified | ~10 | [5] |
| NGP | Neuroblastoma | Amplified | ~10 | [5] |
| SK-N-BE(2) | Neuroblastoma | Amplified | ~20 | [5] |
| CHP-134 | Neuroblastoma | Amplified | ~30 | [5] |
| IMR-32 | Neuroblastoma | Amplified | ~30 | [5] |
| NB-SD | Neuroblastoma | Amplified | ~40 | [5] |
| SK-N-FI | Neuroblastoma | Amplified | ~50 | [5] |
| LAN-1 | Neuroblastoma | Amplified | ~60 | [5] |
| MCF7 | Breast Cancer | Amplified | Not explicitly stated, but sensitive | [5] |
In Vivo Dose-Dependent Efficacy of this compound
The dose-dependent anti-tumor activity of this compound has been confirmed in xenograft models of TRIM37-high cancers. Oral administration of this compound has resulted in significant tumor growth inhibition and, in some cases, tumor regression.
A study using an MCF7 (breast cancer, TRIM37-amplified) xenograft model demonstrated a clear dose-dependent response to this compound administered in chow.[5]
| Treatment Group | Dose (ppm in chow) | Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | 0 | Continuous | 0 | [5] |
| This compound | 150 | Continuous | ~50 | [5] |
| This compound | 300 | Continuous | ~75 | [5] |
| This compound | 600 | Continuous | 95 | [5] |
| This compound | 600 | 14 days on / 7 days off | ~85 | [5] |
In various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of breast cancer, this compound has been shown to cause greater than 80% tumor growth inhibition and sustained regressions at well-tolerated doses.[1][6] A steep dose-response relationship was observed, suggesting a threshold of PLK4 inhibition is necessary for anti-tumor activity.[1][6]
Comparison with Other PLK4 Inhibitors
This compound is considered a potential first-in-class selective PLK4 inhibitor.[4] Other notable PLK4 inhibitors that have been evaluated in preclinical settings include CFI-400945 and centrinone.
| Feature | This compound | CFI-400945 | Centrinone |
| Selectivity | Highly selective for PLK4.[7] | Potent PLK4 inhibitor, but also shows activity against other kinases like Aurora B.[8] | Highly selective for PLK4.[9] |
| Oral Bioavailability | Excellent oral bioavailability.[1][7] | Orally bioavailable.[8] | Metabolically unstable and not orally bioavailable.[7] |
| Preclinical Efficacy | Robust, dose-dependent tumor growth inhibition and regression in TRIM37-high models.[1][5] | Single-agent antitumor activity in vivo, particularly in PTEN-deficient xenografts.[8] | Potently inhibits proliferation of TRIM37-high breast cancer cells in vitro.[9] |
| Clinical Development | Currently in Phase 1 clinical trials (NCT06232408).[7][10] | Has undergone Phase 1 clinical trials.[11] | Primarily a research tool due to poor bioavailability.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PLK4-TRIM37 signaling pathway and a general workflow for the preclinical evaluation of PLK4 inhibitors.
Caption: PLK4/TRIM37 synthetic lethal interaction pathway.
Caption: Preclinical evaluation workflow for a PLK4 inhibitor.
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
-
Cell Culture: Cancer cell lines (e.g., MCF7 for breast cancer, Kelly for neuroblastoma) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (or a vehicle control) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Study (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude) are used. For certain models like MCF7, estradiol (B170435) supplementation may be required.[5]
-
Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally, often formulated in the animal chow at different parts per million (ppm) concentrations or via oral gavage. A control group receives a vehicle.[5]
-
Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between treated and control groups.
Conclusion
The preclinical data strongly support the dose-dependent activity of this compound in TRIM37-high cancer models. Its high selectivity and oral bioavailability make it a promising candidate for clinical development, offering a potential new therapeutic strategy for patients with these specific tumor types. The ongoing Phase 1 clinical trial will provide further insights into its safety and efficacy in humans.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ir.reparerx.com [ir.reparerx.com]
- 3. Repare advances new PLK-4 inhibitor and POLθ inhibitor programs toward clinic | BioWorld [bioworld.com]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reparerx.com [reparerx.com]
- 11. Immunotherapy with CFI-400945 for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Navigating the Disposal of Investigational Compounds: A General Protocol in the Absence of Specific RP-1664 Guidelines
Absence of specific public information on the disposal of the clinical-stage PLK4 inhibitor RP-1664 necessitates adherence to established best practices for the disposal of potent, investigational chemical compounds. Researchers, scientists, and drug development professionals handling such materials must prioritize safety and environmental responsibility by following a structured disposal plan. This guide provides essential, immediate safety and logistical information, including a general operational and disposal plan, to serve as a preferred source for laboratory safety and chemical handling.
In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a potentially hazardous substance. The following procedures are based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting.
Key Operational and Disposal Plan: Summary
The proper disposal of investigational compounds like this compound involves a multi-step process designed to protect laboratory personnel and the environment. Key considerations from waste generation to final disposal are summarized in the table below.
| Phase | Key Consideration | Recommended Action |
| Pre-Disposal | Waste Minimization | Order only the required amount of the compound. Reduce the scale of experiments whenever feasible to minimize waste generation. |
| Hazard Assessment | In the absence of specific data, treat the compound as hazardous (e.g., toxic, reactive, flammable). Consult with your institution's Environmental Health and Safety (EHS) office. | |
| Collection & Storage | Container Selection | Use containers that are chemically compatible with the waste, in good condition, and have secure, leak-proof closures. Plastic is often preferred for liquid waste. |
| Labeling | Clearly label all waste containers with "Hazardous Waste," the full chemical name (this compound), known hazards (if any, otherwise state "Hazards Not Fully Known"), the accumulation start date, and the Principal Investigator's name and lab location.[1] | |
| Segregation | Do not mix incompatible waste streams.[2] Collect aqueous and organic solvent waste in separate containers.[2] | |
| Satellite Accumulation Area (SAA) | Store waste at or near the point of generation in a designated SAA.[3][4][5] Ensure the SAA does not interfere with normal lab operations and consider secondary containment.[2] | |
| Disposal | Institutional Procedures | Strictly follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the EHS office for waste pickup.[3] |
| Documentation | Maintain a log of the components of each waste container to aid in proper disposal.[2] | |
| Empty Containers | Empty containers that held acutely toxic hazardous wastes may need to be managed as hazardous waste themselves. Consult your EHS office for specific rinsing and disposal procedures.[2][5] |
General Experimental Protocol for Disposal of Investigational Chemical Waste
The following is a generalized, step-by-step protocol for the safe disposal of an investigational compound like this compound. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Characterization and Segregation:
-
Determine the nature of the waste (e.g., solid, liquid, aqueous, organic).
-
Segregate the waste into compatible streams. For instance, do not mix acidic waste with basic waste, or oxidizing agents with organic materials.
-
-
Containerization and Labeling:
-
Select a suitable, properly sealed waste container.
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label completely and legibly as described in the table above.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Request for Disposal:
-
Once the waste container is nearly full or has been in accumulation for a set period (e.g., six months), submit a hazardous waste pickup request to your institution's EHS office.[4]
-
Provide all necessary documentation regarding the waste's composition.
-
Visualizing the Disposal Workflow
The logical flow for the proper disposal of an investigational compound is critical to ensuring safety and compliance. The following diagram illustrates this general workflow.
Caption: General workflow for the safe disposal of investigational chemical compounds.
It is imperative for all laboratory personnel to receive training on these procedures and to consult with their institution's EHS department for specific guidance. By adhering to these general but essential safety protocols, researchers can manage the disposal of investigational compounds like this compound in a manner that is both safe and compliant with regulations.
References
Standard Operating Procedure: Handling and Disposal of Novel Compound RP-1664
Disclaimer: The following guidance is a general framework for handling a novel chemical entity, designated here as RP-1664, where specific hazards have not been fully characterized. This document is intended to supplement, not replace, a formal risk assessment and the specific Safety Data Sheet (SDS) for the compound. Should an SDS be available, its recommendations supersede the information presented here. Always adhere to your institution's specific safety protocols and guidelines.
Hazard Assessment and Precautionary Principle
Given that this compound is a novel compound, a thorough risk assessment is the critical first step before any laboratory work begins.[1] In the absence of comprehensive data, the precautionary principle must be applied, meaning the substance is to be treated as highly hazardous.[1]
Key Steps in Preliminary Hazard Assessment:
-
Information Gathering: Review all available data, including synthesis records and the known properties of structural analogs and starting materials, to anticipate potential hazards.[1]
-
Assume High Potency: Until data proves otherwise, handle this compound as if it is highly potent, potentially exhibiting properties such as high toxicity, carcinogenicity, mutagenicity, or teratogenicity at low doses.[1]
-
Identify Routes of Exposure: Consider all potential routes of exposure, including inhalation of aerosols or dust, skin absorption, ingestion, and injection.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to minimize exposure.[1] The required level of PPE will vary based on the experimental procedure being performed.
Table 1: PPE Requirements by Activity
| Activity | Minimum Required PPE |
| Weighing of Powders | Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders).[1] |
| Preparation of Solutions | Double nitrile gloves, Chemical splash goggles, Face shield, Chemical-resistant laboratory coat.[1] |
| Conducting Reactions | Double nitrile gloves (select based on all reactants), Chemical splash goggles, Chemical-resistant laboratory coat. All work must be conducted in a certified chemical fume hood or glove box.[1] |
| Waste Disposal | Double nitrile gloves, Chemical splash goggles, Laboratory coat, Chemical-resistant apron (if splashing is a risk).[1] |
Note: Always inspect PPE for damage before use. Do not wear potentially contaminated PPE, such as gloves or lab coats, outside of the designated laboratory area.[3]
Experimental Protocols and Safe Handling
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or glove box, to minimize exposure.[1]
General Handling Workflow
The following diagram outlines the basic workflow for safely handling this compound in a laboratory setting.
Caption: General workflow for handling novel compound this compound.
Weighing and Transfer Protocol (Solid Compound)
-
Designate Area: Perform all manipulations of solid this compound within a ventilated enclosure, such as a powder-containment hood or glove box, to prevent dust generation.[1]
-
Prepare Equipment: Place all necessary equipment (spatulas, weigh paper, secondary containers) inside the enclosure before starting.
-
Minimize Dust: Use wet-handling techniques where appropriate (e.g., dampening the powder with a suitable, non-reactive solvent) to minimize dust.[1]
-
Transfer: Carefully transfer the weighed compound to a sealable container for transport to the next step of the procedure.
-
Decontaminate: Decontaminate all surfaces and equipment immediately after use with an appropriate solvent or cleaning agent.[1]
Solution Preparation Protocol
-
Work in Fume Hood: Conduct all solution preparations in a certified chemical fume hood.[1]
-
Add Slowly: To avoid splashing, add the solid this compound to the solvent slowly.[1]
-
Seal and Label: Once dissolved, securely cap the container and label it clearly with the full chemical name, concentration, date, and hazard pictograms.
Disposal Plan
Chemical waste is regulated and must not be disposed of in regular trash or down the sewer system.[4] All waste generated from handling this compound must be disposed of through your institution's Environmental Health and Safety (EHS) program.[4]
Waste Segregation and Labeling
Proper segregation and labeling are critical for safe disposal.
Table 2: Waste Segregation for this compound
| Waste Type | Container | Segregation Guidelines |
| Solid Waste | Puncture-resistant, labeled container | Contaminated gloves, weigh paper, pipette tips, etc. |
| Liquid Waste | Sealable, compatible container (plastic preferred over glass if compatible)[4] | Segregate based on chemical compatibility (e.g., separate halogenated and non-halogenated solvents). Do not mix with incompatible waste streams like acids or oxidizers.[5][6] |
| Sharps Waste | Labeled, puncture-resistant sharps container | Contaminated needles, razor blades, or broken glass.[5] |
Waste Disposal Workflow
The following diagram illustrates the required steps for the proper disposal of this compound waste.
Caption: Procedural steps for the disposal of this compound hazardous waste.
Labeling Requirements
Each hazardous waste container must be labeled with an EHS-provided tag that includes:
-
The words "Hazardous Waste".[6]
-
The full common chemical name of all contents (no abbreviations or formulas).[4]
-
The date of waste generation.[4]
-
The laboratory of origin (building, room number).[4]
-
The Principal Investigator's name.[4]
-
Appropriate hazard pictograms checked off.[4]
Containers must be kept closed at all times except when adding waste.[7] For disposal, submit a completed chemical waste form to your EHS office for scheduled pickup.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
